molecular formula C26H30O8 B197855 Zapoterin CAS No. 23885-43-0

Zapoterin

Katalognummer: B197855
CAS-Nummer: 23885-43-0
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: OZGKITZRRFNYRV-CHALWBKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Zapoterin is a naturally occurring limonoid triterpene, a class of highly oxygenated, modified terpenoids . It is specifically identified as 11β-hydroxyobacunone and was first isolated from the plant Casimiroa edulis . The compound's crystal structure has been determined, confirming it comprises a tetracyclic skeleton with homo-oxa rings A and D . In its crystalline form, the molecules form infinite ribbons along one axis through hydrogen bonding involving the hydroxyl group and the carbonyl group of a seven-membered lactone . The structure of this compound was definitively proven to be 11β-hydroxyobacunone through the use of the nuclear Overhauser effect . Researchers should note that "this compound" refers to this specific limonoid compound (C26H30O8) and is distinct from "Zapotin," which is a separate polymethoxyflavone . This product is intended for research applications and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2R,4S,7S,8S,10S,11R,12R,18R)-7-(furan-3-yl)-10-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O8/c1-22(2)15-10-16(28)25(5)18(23(15,3)8-6-17(29)33-22)14(27)11-24(4)19(13-7-9-31-12-13)32-21(30)20-26(24,25)34-20/h6-9,12,14-15,18-20,27H,10-11H2,1-5H3/t14-,15-,18+,19-,20+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKITZRRFNYRV-CHALWBKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=COC=C6)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]3[C@]4(C=CC(=O)OC([C@@H]4CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331634
Record name Zapoterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23885-43-0
Record name (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno[4,4a]-2-benzopyrano[6,5-g][2]benzoxepin-3,5,9(3aH,4bH,6H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23885-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zapoterin
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URL https://comptox.epa.gov/dashboard/DTXSID50331634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Natural Provenance of Zapoterin: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zapoterin, a naturally occurring limonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural source of this compound, its biosynthesis, detailed protocols for its isolation and purification, and a summary of its known biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising phytochemical.

The Primary Natural Source: Casimiroa edulis (White Sapote)

This compound is predominantly found in the plant species Casimiroa edulis, commonly known as the white sapote.[1][2] This evergreen tree, belonging to the Rutaceae family, is native to eastern Mexico and Central America and is now cultivated in various subtropical regions worldwide.[1][2] Various parts of the Casimiroa edulis tree, including the seeds, leaves, and bark, have been traditionally used in Mexican folk medicine for their sedative and hypotensive properties.[3]

The seeds of Casimiroa edulis are a particularly rich source of a variety of bioactive compounds, including flavonoids, coumarins, and a class of highly oxygenated triterpenes known as limonoids.[2] this compound is a prominent member of the limonoids found in this plant, alongside other related compounds such as zapotin and zapotinin.[2]

Biosynthesis of this compound: A Glimpse into Limonoid Pathways in Rutaceae

While the complete biosynthetic pathway of this compound has not been fully elucidated, its structural classification as a limonoid places it within the well-established terpenoid biosynthesis pathway. Limonoids in the Rutaceae family are derived from the cyclization of the C30 triterpenoid precursor, 2,3-oxidosqualene.

The biosynthesis is thought to proceed through the following key stages:

  • Formation of the Triterpenoid Backbone: The pathway initiates with the cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), to form a protolimonoid scaffold.

  • Oxidative Modifications: A series of oxidative reactions, primarily mediated by cytochrome P450 monooxygenases (CYP450s), introduce oxygen functionalities at various positions on the triterpenoid backbone.

  • Ring Cleavage and Rearrangement: Characteristic of limonoid biosynthesis, enzymatic reactions lead to the cleavage and rearrangement of the triterpenoid rings, ultimately forming the complex limonoid skeleton.

  • Formation of the Furan Ring: A key feature of many limonoids, including this compound, is the formation of a furan ring, which is biosynthesized from the side chain of the precursor molecule.

The following diagram illustrates a generalized pathway for limonoid biosynthesis in the Rutaceae family, providing a probable framework for the formation of this compound.

Limonoid Biosynthesis Pathway cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Biosynthesis cluster_2 Limonoid Modification Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Pyrophosphate (GGPP) Squalene Squalene Geranylgeranyl Pyrophosphate (GGPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Protolimonoid Scaffold Protolimonoid Scaffold 2,3-Oxidosqualene->Protolimonoid Scaffold Oxidosqualene Cyclase (OSC) Oxidized Intermediates Oxidized Intermediates Protolimonoid Scaffold->Oxidized Intermediates Cytochrome P450s (CYP450s) Ring-Cleaved Intermediates Ring-Cleaved Intermediates Oxidized Intermediates->Ring-Cleaved Intermediates Further Oxidations & Rearrangements This compound This compound Ring-Cleaved Intermediates->this compound Furan Ring Formation & Tailoring Enzymes This compound Isolation Workflow Start Casimiroa edulis Seeds Prep Drying and Grinding Start->Prep Extraction Soxhlet Extraction (n-hexane, then Methanol) Prep->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract ColumnChrom Silica Gel Column Chromatography (n-hexane:Ethyl Acetate gradient) CrudeExtract->ColumnChrom Fractions This compound-Enriched Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC (C18 column, Methanol:Water gradient) Fractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound

Sources

The Biosynthesis of Zapoterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Zapoterin, a pentamethoxylated flavone primarily isolated from Casimiroa edulis, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. We will delve into the core enzymatic reactions, key enzyme families, and present a structured approach to the experimental elucidation of this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular machinery responsible for the synthesis of this promising polymethoxyflavone.

Introduction to this compound and its Significance

This compound is a polymethoxyflavone (PMF) with the chemical structure 5,6,7,2',5'-pentamethoxyflavone. PMFs are a subclass of flavonoids characterized by the presence of multiple methoxy groups on their core flavone structure. These modifications significantly alter their physicochemical properties, leading to increased metabolic stability and bioavailability compared to their hydroxylated counterparts. This compound has been isolated from the seeds and other parts of Casimiroa edulis, a plant belonging to the Rutaceae family, which is known for its rich diversity of flavonoids.[1] The unique substitution pattern of this compound contributes to its reported biological activities, making it a molecule of interest for further investigation in drug discovery and development.

The General Flavonoid Biosynthetic Pathway: A Foundation for this compound Synthesis

The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid pathway.[2] This central metabolic route provides the primary precursor, p-coumaroyl-CoA. The subsequent steps leading to the flavone backbone are conserved across many plant species.[3][4]

The initial steps of the general flavonoid pathway are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

  • Activation to p-Coumaroyl-CoA: Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

This activated molecule serves as the entry point into the flavonoid-specific pathway.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Casimiroa edulis has not been fully elucidated, a putative pathway can be constructed based on the known general flavonoid biosynthesis and the characterized activities of enzymes from related species, particularly within the Citrus genus (also in the Rutaceae family). The formation of this compound's pentamethoxy structure necessitates a series of hydroxylation and subsequent O-methylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), respectively.

The proposed pathway can be conceptualized in the following stages:

Stage 1: Formation of the Flavanone Core

  • Chalcone Synthesis: One molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA in a reaction catalyzed by chalcone synthase (CHS) to form naringenin chalcone.

  • Isomerization to a Flavanone: Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of naringenin chalcone to produce the flavanone, (2S)-naringenin.[3]

Stage 2: Conversion to a Flavone and Subsequent Hydroxylations

  • Flavone Synthesis: (2S)-Naringenin is oxidized by flavone synthase (FNS) to produce the flavone apigenin (5,7,4'-trihydroxyflavone). Plants utilize two types of FNS: FNS I, a soluble 2-oxoglutarate-dependent dioxygenase, and FNS II, a membrane-bound cytochrome P450 monooxygenase.

  • Hydroxylation of the A- and B-rings: To achieve the substitution pattern of this compound, the apigenin core must undergo a series of hydroxylation reactions at positions C-6, C-2', and C-5'. These reactions are likely catalyzed by specific cytochrome P450-dependent monooxygenases (CYPs) . The precise order of these hydroxylation events is currently unknown and represents a key area for future research. It is plausible that a series of hydroxylases with distinct regioselectivities are involved. For instance, a flavonoid 6-hydroxylase (F6H) and specific flavonoid B-ring hydroxylases would be required.

Stage 3: Sequential O-Methylation

Following hydroxylation, a series of O-methyltransferases (OMTs) catalyze the transfer of a methyl group from SAM to the hydroxyl groups on the flavone backbone. The regioselectivity of these OMTs is critical in determining the final methylation pattern of this compound.[5] It is highly probable that multiple OMTs with different substrate and position specificities are involved. For example, specific OMTs would be required for the methylation of the hydroxyl groups at positions C-5, C-6, C-7, C-2', and C-5'. The sequential nature of these methylation steps is another aspect that requires experimental validation.

Below is a Graphviz diagram illustrating the putative biosynthetic pathway of this compound.

Zapoterin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Synthesis cluster_hydroxylation_methylation Hydroxylation & Methylation Cascade Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin (5,7,4'-trihydroxyflavone) Naringenin->Apigenin FNS Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., 5,6,7,2',4',5'-hexahydroxyflavone) Apigenin->Hydroxylated_Intermediates CYPs (e.g., F6H, B-ring hydroxylases) This compound This compound (5,6,7,2',5'-pentamethoxyflavone) Hydroxylated_Intermediates->this compound OMTs

Caption: Putative biosynthetic pathway of this compound.

Key Enzyme Families in this compound Biosynthesis

The synthesis of this compound is dependent on the coordinated action of several key enzyme families.

Cytochrome P450-Dependent Monooxygenases (CYPs)

This superfamily of heme-containing enzymes plays a crucial role in the hydroxylation of the flavonoid backbone.[6] In the context of this compound biosynthesis, specific CYPs are responsible for the hydroxylation of the A-ring at the C-6 position and the B-ring at the C-2' and C-5' positions. The identification and characterization of these specific CYPs from C. edulis are essential for a complete understanding of the pathway.

O-Methyltransferases (OMTs)

OMTs are responsible for the methylation of the hydroxyl groups on the flavonoid ring, using SAM as a methyl donor.[5] The regioselectivity of these enzymes is a key determinant of the final structure of polymethoxyflavones. It is hypothesized that a suite of OMTs with distinct substrate and positional preferences are involved in the sequential methylation of the hydroxylated flavone intermediates to yield this compound.

Experimental Elucidation of the this compound Biosynthetic Pathway

Validating the proposed pathway and identifying the specific enzymes involved requires a multi-faceted experimental approach.

Identification of Candidate Genes
  • Transcriptome Analysis: The first step is to identify candidate genes encoding the biosynthetic enzymes in C. edulis. This can be achieved by performing transcriptome sequencing (RNA-Seq) of tissues known to accumulate this compound (e.g., seeds). By comparing the transcriptomes of high- and low-Zapoterin accumulating tissues or developmental stages, it is possible to identify differentially expressed genes that may be involved in its biosynthesis. Homology-based searches using known flavonoid biosynthesis genes from other species can further aid in the identification of candidate CYPs and OMTs.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their function must be validated.

  • Heterologous Expression: The candidate genes can be cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of recombinant enzymes for in vitro characterization.

  • In Vitro Enzyme Assays: The purified recombinant enzymes are then incubated with putative substrates to determine their catalytic activity and substrate specificity. For example, a candidate OMT would be tested with various hydroxylated flavone intermediates in the presence of SAM. The reaction products can be analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • In Vivo Reconstitution: The entire pathway or segments of it can be reconstituted in a heterologous host to confirm the function of the identified genes in producing this compound or its intermediates.

Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying the intermediates and the final product of the this compound pathway in C. edulis extracts. By comparing the metabolite profiles of different tissues or plants with silenced candidate genes, it is possible to correlate the presence of specific metabolites with the function of particular enzymes.

Experimental Protocols

Protocol for Heterologous Expression and Purification of a Candidate O-Methyltransferase
  • Gene Amplification and Cloning:

    • Isolate total RNA from C. edulis seeds.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate OMT gene using gene-specific primers with appropriate restriction sites.

    • Ligate the PCR product into a suitable expression vector (e.g., pET-28a for N-terminal His-tag).

    • Transform the ligation product into E. coli DH5α for plasmid propagation.

    • Verify the sequence of the cloned gene.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Analyze the purified protein by SDS-PAGE.

    • Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol for In Vitro O-Methyltransferase Assay
  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 1-5 µg of purified recombinant OMT

      • 100 µM of the flavonoid substrate (e.g., a hydroxylated flavone intermediate)

      • 200 µM S-adenosyl-L-methionine (SAM)

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.

    • Extract the products with an organic solvent such as ethyl acetate.

    • Evaporate the organic solvent to dryness.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the products by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with that of an authentic standard (if available) or predict the product based on the expected methylation.

Below is a Graphviz diagram illustrating the experimental workflow for the elucidation of the this compound biosynthetic pathway.

Experimental_Workflow cluster_gene_discovery Gene Discovery cluster_functional_characterization Functional Characterization cluster_metabolite_analysis Metabolite Analysis Transcriptome_Analysis Transcriptome Analysis of Casimiroa edulis Candidate_Genes Identification of Candidate CYP and OMT Genes Transcriptome_Analysis->Candidate_Genes Heterologous_Expression Heterologous Expression in E. coli / Yeast Candidate_Genes->Heterologous_Expression In_Vivo_Reconstitution In Vivo Pathway Reconstitution Candidate_Genes->In_Vivo_Reconstitution Purification Recombinant Protein Purification Heterologous_Expression->Purification Enzyme_Assay In Vitro Enzyme Assays Purification->Enzyme_Assay LCMS_Analysis LC-MS/MS Metabolite Profiling Enzyme_Assay->LCMS_Analysis In_Vivo_Reconstitution->LCMS_Analysis Plant_Extraction Extraction from Casimiroa edulis Plant_Extraction->LCMS_Analysis Pathway_Validation Pathway Validation and Intermediate Identification LCMS_Analysis->Pathway_Validation

Sources

An In-depth Technical Guide to the Physicochemical Properties and Bioactivity of Zapotin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Zapotin (5,6,2′,6′-tetramethoxyflavone), a polymethoxyflavone first isolated from the seeds of Casimiroa edulis. The document details the core physicochemical properties of Zapotin, outlines established protocols for its characterization, and explores its significant biological activities, with a focus on its potential as a cancer chemopreventive agent. Intended for researchers, scientists, and drug development professionals, this guide synthesizes data from peer-reviewed literature to offer field-proven insights into the experimental analysis and therapeutic promise of this natural compound.

Introduction: The Emergence of a Promising Polymethoxyflavone

Zapotin, a polymethoxyflavone (PMF), is a natural polyphenol distinguished by a flavone backbone with multiple methoxy groups.[1][2][3] This structural feature enhances its lipophilicity compared to hydroxylated flavonoids, potentially improving its bioavailability.[3] Initially isolated from the seeds and leaves of the "white sapote" tree, Casimiroa edulis, Zapotin has garnered significant scientific interest due to its broad spectrum of biological activities, including anticancer, antioxidant, antifungal, and antidepressant-like properties.[1][2][3][4]

Core Physicochemical & Structural Properties

Accurate characterization of a compound's physical and chemical properties is the foundation of all further research, from formulation development to mechanistic studies. Zapotin presents as a white crystalline solid.[2] Key identification and physicochemical data are summarized in Table 1.

Table 1: Core Physicochemical Properties of Zapotin

PropertyValueSource(s)
Systematic IUPAC Name 2-(2,6-Dimethoxyphenyl)-5,6-dimethoxy-4H-1-benzopyran-4-one[5][6]
Synonyms 5,6,2′,6′-Tetramethoxyflavone[2][7]
CAS Number 14813-19-5[6][7]
Molecular Formula C₁₉H₁₈O₆[2][6][7]
Molecular Weight 342.34 g/mol [5][6][7]
Melting Point 146–147 °C[2]
Boiling Point (Est.) 536.9 °C[5]
Appearance White crystalline solid (from Chloroform)[2]
Solubility Soluble in DMSO, methanol, acetonitrile, ethyl acetate.[7] Estimated water solubility: 10.17 mg/L @ 25 °C.[8][7][8]

Experimental Characterization: Protocols & Methodologies

The validation of Zapotin's identity and purity relies on a combination of chromatographic and spectroscopic techniques. These methods are not merely procedural; their selection is critical for resolving the compound from complex natural extracts and confirming its precise molecular architecture.

Isolation and Purification Workflow

The isolation of Zapotin from its primary natural source, Casimiroa edulis, involves multi-step extraction and chromatographic purification. The lipophilic nature of Zapotin dictates the choice of solvents and stationary phases.

Workflow: Isolation & Purification of Zapotin from C. edulis

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Chromatographic Purification cluster_final Step 3: Final Crystallization a Dried C. edulis Seeds b Petroleum Ether Extraction (Soxhlet Apparatus) a->b Rationale: Selectively extracts lipophilic compounds like PMFs c Crude Lipophilic Residue b->c d Column Chromatography (Alumina or Silica Gel) c->d e Elution with Benzene:Ether or Hexane:EtOAc Gradients d->e Rationale: Separates compounds based on polarity differences f Fraction Collection & TLC Analysis e->f g Zapotin-Rich Fractions f->g h Crystallization (from Methanol or Acetone) g->h Rationale: Final purification step to achieve high-purity solid i Pure Crystalline Zapotin h->i

Caption: Workflow for Zapotin isolation from natural sources.[2]

Spectroscopic Structural Elucidation

Spectroscopic analysis provides the definitive structural "fingerprint" of Zapotin. Each technique offers complementary information to build a complete molecular picture.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Principle: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions and conjugated systems. For flavonoids like Zapotin, the UV-Vis spectrum is characteristic of the benz-γ-pyrone core.

  • Protocol:

    • Prepare a dilute solution of Zapotin in a UV-transparent solvent (e.g., methanol or ethanol).

    • Use a calibrated dual-beam UV-Vis spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm.

    • Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

  • Interpretation: The original structural analyses of Zapotin relied on comparing its UV spectrum to known flavonoid standards to infer the substitution pattern on its rings.[2]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR is the most powerful tool for elucidating the precise structure of organic molecules. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. Advanced techniques (COSY, HMBC, HSQC) establish connectivity between atoms.

  • Protocol:

    • Dissolve a high-purity sample of Zapotin (typically 5-10 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

  • Interpretation: The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values directly inform the placement of the four methoxy groups and the protons on the flavonoid rings, confirming the 5,6,2′,6′ substitution pattern.[2]

C. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Protocol:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization, ESI).

    • Acquire the mass spectrum.

    • Determine the m/z of the molecular ion [M+H]⁺ or other adducts.

  • Interpretation: The measured exact mass is compared to the calculated mass for the proposed formula (C₁₉H₁₈O₆). A match within a few ppm confirms the elemental composition.[2][9]

Biological Activity and Therapeutic Potential

Zapotin exhibits a remarkable range of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy in preventing carcinogenesis and inducing cell death in various cancer models.[10][11][12]

Key Bioactivities:

  • Cancer Chemoprevention: Zapotin inhibits the initiation and promotion stages of tumorigenesis.[11][13][14] It has been shown to prevent colon carcinogenesis by reducing the formation of aberrant crypt foci (ACF) in animal models.[12]

  • Induction of Apoptosis: Zapotin induces programmed cell death (apoptosis) and cell cycle arrest in multiple cancer cell lines, including colon, leukemia, and breast cancer.[7][10][12][15]

  • Modulation of Signaling Pathways: The anticancer effects of Zapotin are mediated through its interaction with key cellular signaling pathways. It has been shown to target the m-TOR/PI3K/AKT pathway in gastric cancer cells and modulate Protein Kinase C epsilon (PKCε) signaling in breast and cervical cancer.[15][16][17]

Mechanism of Action: Targeting Cancer Signaling Pathways

Zapotin's ability to modulate multiple oncogenic pathways highlights its potential as a multi-targeted therapeutic agent. In several cancer types, Zapotin's action converges on pathways that control cell survival, proliferation, and metabolism.

G Zapotin Zapotin PKCe PKCε Zapotin->PKCe Inhibits/Downmodulates mTOR mTOR/PI3K/AKT Pathway Zapotin->mTOR Inhibits Autophagy Autophagy Zapotin->Autophagy Inhibits Apoptosis Apoptosis (Cell Death) Zapotin->Apoptosis Induces HIF1a HIF-1ɑ / VEGF PKCe->HIF1a Activates Glycolysis Glycolytic Pathways PKCe->Glycolysis Promotes Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Promotes

Sources

Unveiling the Antifungal Potential of Zapoterin: A Technical Guide to Spectrum Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and characterization of novel antifungal agents. Natural products, with their inherent structural diversity, represent a promising reservoir for such compounds. This technical guide outlines a comprehensive, field-proven methodology for determining the antifungal spectrum of a novel natural product, using the limonoid Zapoterin (also known as 11β-Hydroxyobacunone) as a primary case study. While this compound has been identified in plant species such as Casimiroa edulis, its specific antifungal profile remains largely unexplored in publicly available literature.[1] This guide provides researchers, scientists, and drug development professionals with a structured, self-validating framework for the in vitro evaluation of novel compounds like this compound, from initial screening to preliminary mechanistic insights. The protocols detailed herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Introduction: The Case for this compound

Given the structural novelty of limonoids compared to existing antifungal classes, and the general antimicrobial potential of plant extracts from which it is derived, this compound stands as an exemplary candidate for a systematic antifungal screening campaign.[5][6] This guide will therefore use this compound as a model compound to illustrate the necessary experimental workflows.

Foundational Knowledge: Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is critical for accurate and reproducible bioassay results.

PropertyValueSource
CAS Number 23885-43-0[4]
Molecular Formula C₂₆H₃₀O₈[4]
Molecular Weight 470.51 g/mol [7]
Synonyms 11β-Hydroxyobacunone[7]
Appearance Powder[4]
Solubility Soluble in DMSO[7]

Causality Behind Experimental Choices: The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a crucial parameter for the preparation of stock solutions for antifungal susceptibility testing. It is imperative to establish a concentration of DMSO in the final assay medium that is non-inhibitory to the growth of the fungal strains being tested.

Phase I: Primary Screening of Antifungal Activity

The initial phase aims to establish whether this compound exhibits any antifungal activity and to determine the Minimum Inhibitory Concentration (MIC) against a representative panel of fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this purpose due to its reproducibility and quantitative nature.[2][8]

Selection of Fungal Strains

A well-characterized panel of fungal strains is essential for determining the breadth of the antifungal spectrum. This panel should include:

  • Yeasts:

    • Candida albicans (e.g., ATCC 90028)

    • Candida glabrata (e.g., ATCC 90030)

    • Candida parapsilosis (e.g., ATCC 22019)[3]

    • Cryptococcus neoformans (e.g., ATCC 90112)

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Aspergillus flavus (e.g., ATCC 204304)[3]

    • Trichophyton rubrum (e.g., ATCC MYA-4438)[3]

    • A representative of the Mucorales order (e.g., Rhizopus oryzae)

Expertise & Experience: This selection includes common opportunistic pathogens, species with intrinsic resistance to certain antifungal classes (e.g., C. glabrata and azoles), and dermatophytes, providing a broad initial assessment of this compound's potential clinical applications.

Experimental Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)[8][9]
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Culture the yeast strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a yeast suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL in the wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.

Experimental Protocol: Broth Microdilution for Molds (Adapted from CLSI M38)[2][5]
  • Preparation of this compound and Plates: Follow steps 1 and 2 as for yeasts.

  • Inoculum Preparation: Grow molds on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density as per the CLSI M38 guidelines and then dilute in RPMI 1640 to achieve a final inoculum concentration of 0.4–5 x 10⁴ CFU/mL.

  • Incubation: Incubate plates at 35°C for 48-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows complete inhibition of growth.

Trustworthiness: Each assay must include a growth control (no drug), a sterility control (no inoculum), and a positive control with a known antifungal agent (e.g., fluconazole for yeasts, voriconazole for molds). Quality control strains, such as Candida parapsilosis ATCC 22019, should be included to validate the assay's performance.[3]

G cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay zapoterin_stock This compound Stock (in DMSO) plate_prep Serial Dilution in 96-Well Plate zapoterin_stock->plate_prep in RPMI 1640 inoculation Inoculation of Plate plate_prep->inoculation fungal_culture Fungal Culture (Agar Plate) suspension Fungal Suspension (Saline) fungal_culture->suspension standardization Standardization (0.5 McFarland) suspension->standardization final_inoculum Final Inoculum (in RPMI 1640) standardization->final_inoculum final_inoculum->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation reading MIC Determination (Visual Reading) incubation->reading

Caption: Workflow for Broth Microdilution MIC Assay.

Phase II: Characterizing the Nature of Antifungal Activity

Once the MIC is established, it is crucial to determine whether this compound is fungistatic (inhibits growth) or fungicidal (kills the fungal cells). Time-kill curve analysis is the definitive method for this characterization.

Experimental Protocol: Time-Kill Curve Analysis[10][11]
  • Preparation: Prepare tubes with RPMI 1640 medium containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC for a specific fungal strain. Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting density of approximately 1–5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) during incubation at 35°C with agitation, draw aliquots from each tube. Perform serial dilutions of these aliquots and plate them onto SDA plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound.

Interpretation:

  • Fungistatic activity: A reduction of < 3-log₁₀ (< 99.9%) in CFU/mL from the initial inoculum.

  • Fungicidal activity: A reduction of ≥ 3-log₁₀ (≥ 99.9%) in CFU/mL from the initial inoculum.

G cluster_setup Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_tubes Prepare Tubes with This compound at various MIC multiples inoculate Inoculate with Standardized Fungus prep_tubes->inoculate incubate Incubate with Agitation inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample plate Serial Dilute and Plate sample->plate count Count Colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot interpret Determine Fungistatic vs. Fungicidal plot->interpret

Caption: Workflow for Time-Kill Curve Analysis.

Phase III: Preliminary Mechanistic Insights

While detailed mechanism-of-action studies are beyond the scope of initial screening, preliminary insights can be gained through targeted assays. Based on the unsubstantiated claim of ergosterol pathway interference, a sorbitol protection assay can be a simple first step.

Proposed Mechanism: Ergosterol Biosynthesis Inhibition

The ergosterol biosynthesis pathway is a well-established target for antifungal drugs, most notably the azoles. These drugs inhibit enzymes like lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the fungal cell membrane's integrity and function.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition ergosterol Ergosterol (in Cell Membrane) This compound This compound This compound->inhibition Proposed Inhibition inhibition->ergosterol Lanosterol 14α-demethylase

Caption: Proposed Inhibition of Ergosterol Biosynthesis by this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical MIC Data for this compound

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900288
Candida glabrataATCC 9003016
Aspergillus fumigatusATCC 2043054
Trichophyton rubrumATCC MYA-44382

Table 2: Hypothetical Time-Kill Analysis Summary for this compound against C. albicans ATCC 90028 (MIC = 8 µg/mL)

ConcentrationLog₁₀ CFU/mL Reduction at 24hInterpretation
1x MIC (8 µg/mL)1.5Fungistatic
2x MIC (16 µg/mL)2.8Fungistatic
4x MIC (32 µg/mL)>3.0Fungicidal

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of the antifungal spectrum of novel natural products, exemplified by this compound. By adhering to standardized methodologies such as those provided by the CLSI, researchers can generate reliable and comparable data. The determination of MIC values across a diverse fungal panel, coupled with time-kill curve analysis, will establish the breadth and nature of a compound's antifungal activity. Should this compound demonstrate significant antifungal properties in these assays, further studies would be warranted to elucidate its precise mechanism of action, evaluate its cytotoxicity against mammalian cells, and explore its potential in in vivo models of fungal infection.

References

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

  • ATCC. Antifungal Susceptibility Testing Panel. ATCC® MP-5™.

  • Espinel-Ingroff A, et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246.

  • Musa, A, et al. Antimicrobial activities of the extracts and secondary metabolites from Clausena genus – A review. ResearchGate. 2022.

  • Awaad, A. S., et al. New biological activities of Casimiroa edulis leaf extract and isolated compounds. Phytotherapy Research. 2012;26(3):436-440.

  • World Health Organization. WHO fungal priority pathogens list to guide research, development and public health action. 2022.

  • LookChem. This compound, CasNo.23885-43-0.

  • Purdue University. Casimiroa edulis.

  • Klepser, M. E., et al. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy. 1998;42(5):1207-1212.

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2008.

  • Analytical Chemistry. This compound.

  • BOC Sciences. Terpenoids Natural Compounds Products.

  • CLSI. M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI standard M27. Wayne, PA: Clinical and Laboratory Standards Institute; 2017.

  • ResearchGate. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.

  • ASM Journals. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

  • InvivoChem. This compound.

  • ANSI Webstore. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

  • NIH. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata.

  • Scribd. M27 4th Edition.

  • GlobalSpec. CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [URL: https://globalspec. IHS.com/spec/101750/clsi-m27]([Link]. IHS.com/spec/101750/clsi-m27)

  • ATCC. Drug-resistant Fungi.

  • University of Iowa. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

  • PLOS One. Synergistic antifungal effects of botanical extracts against Candida albicans.

  • NIH. Novel Antifungal Agents and Their Activity against Aspergillus Species.

  • ResearchGate. (PDF) Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods.

  • Microbiologics. Taxonomy: Fungi, Test Method: Antimicrobial-Susceptibility-Testing.

  • MDPI. New Horizons in Antifungal Therapy.

  • Frontiers. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain.

  • Frontiers. In Vitro Interactions of Antifungal Agents and Everolimus Against Aspergillus Species.

  • MDPI. In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains.

  • NIH. Inhibition of 11β-hydroxysteroid dehydrogenase 2 by the fungicides itraconazole and posaconazole.

  • NIH. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.

  • MDPI. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp..

  • MDPI. In Vitro Antifungal Activity and Toxicity of Dihydrocarvone-Hybrid Derivatives against Monilinia fructicola.

  • NIH. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani.

  • PubMed. Antifungal activity of amphotericin B, caspofungin and posaconazole on Candida albicans biofilms in intermediate and mature development phases.

  • Frontiers. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance.

  • PubMed. In vitro activities of terbinafine against Aspergillus species in comparison with those of itraconazole and amphotericin B.

  • PubMed. Ergosterol biosynthesis: a fungal pathway for life on land?.

  • PubMed. Antifungal activity of a de novo synthetic peptide and derivatives against fungal food contaminants.

  • ResearchGate. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development.

  • NIH. Antifungal Activity of a Library of Aminothioxanthones.

  • PubMed. Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp.

  • MDPI. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting?.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Zapoterin (Pouterin)

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro studies of this compound, a flavanone first isolated from the leaves of Pouteria sapota. Also known as Pouterin, this compound has demonstrated notable biological activities, including antioxidant and vasorelaxant effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and guidance on data interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for the initial characterization of this compound's therapeutic potential.

Introduction to this compound: A Flavonoid of Interest

This compound (5,7,3'-trihydroxy-6,8-dimethoxyflavanone) is a flavonoid compound that has garnered scientific interest due to its potential pharmacological properties. Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. Initial research has indicated that this compound possesses significant antioxidant and vasorelaxant properties, suggesting its potential application in the management of cardiovascular and oxidative stress-related disorders.

Chemical Structure of this compound:

  • Class: Flavanone

  • Key Features: Hydroxyl groups at positions 5, 7, and 3', and methoxy groups at positions 6 and 8. These structural features are crucial for its biological activity, particularly its ability to scavenge free radicals.

The preliminary in vitro evaluation of this compound is a critical first step in elucidating its mechanism of action and therapeutic potential. This guide outlines key experiments to characterize its antioxidant and vasorelaxant effects.

In Vitro Antioxidant Activity Assessment

A fundamental aspect of this compound's biological profile is its antioxidant capacity. The following protocols are designed to quantify its ability to neutralize free radicals, a key process in mitigating oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of a compound. The principle lies in the reduction of the stable free radical DPPH by an antioxidant, leading to a color change from purple to yellow, which can be measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination:

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow A Prepare Reagents (DPPH, this compound, Control) B Dispense this compound dilutions and Control into 96-well plate A->B C Add DPPH solution to all wells B->C D Incubate in dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another common method for assessing antioxidant activity. It is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, leading to a decolorization that is measured spectrophotometrically.

  • Preparation of Reagents:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each this compound dilution.

    • Add 180 µL of the diluted ABTS radical solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition:

    • Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination:

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

In Vitro Vasorelaxant Activity Assessment

The vasorelaxant properties of this compound can be investigated using isolated blood vessel preparations, such as rat aortic rings. This ex vivo model allows for the direct measurement of a compound's effect on vascular smooth muscle tone.

Preparation of Isolated Rat Aortic Rings
  • Animal Euthanasia and Aorta Isolation:

    • Humanely euthanize a male Wistar rat (200-250 g) following approved animal ethics protocols.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Aortic Ring Preparation:

    • Clean the aorta of adhering connective tissue and fat.

    • Cut the aorta into rings of 2-3 mm in length.

    • The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of forceps, if required for endothelium-denuded preparations.

Vasorelaxation Assay
  • Mounting of Aortic Rings:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.

    • Induce a sustained contraction with a vasoconstrictor agent, such as phenylephrine (1 µM) or KCl (80 mM).

  • Cumulative Concentration-Response Curve:

    • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of this compound to obtain a concentration-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation response).

Vasorelaxation_Workflow A Isolate Thoracic Aorta B Prepare Aortic Rings (2-3 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate under Tension C->D E Induce Contraction (e.g., Phenylephrine) D->E F Add Cumulative Concentrations of this compound E->F G Record Relaxation Response F->G H Data Analysis (EC50, Emax) G->H

Caption: Workflow for the in vitro vasorelaxation assay.

Data Summary and Interpretation

The quantitative data obtained from these preliminary in vitro studies can be summarized in tables for clear comparison and interpretation.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)Positive Control (Ascorbic Acid) IC50 (µg/mL)
DPPH Radical ScavengingInsert experimental valueInsert experimental value
ABTS Radical ScavengingInsert experimental valueInsert experimental value

Table 2: Vasorelaxant Activity of this compound

VasoconstrictorEC50 (µM)Emax (%)
Phenylephrine (1 µM)Insert experimental valueInsert experimental value
KCl (80 mM)Insert experimental valueInsert experimental value

Interpretation of Results:

  • Antioxidant Activity: Lower IC50 values indicate greater antioxidant potency. Comparing the IC50 of this compound to that of a known antioxidant like ascorbic acid provides a benchmark for its activity.

  • Vasorelaxant Activity: The EC50 value reflects the potency of this compound as a vasorelaxant, while the Emax indicates its efficacy. Performing experiments in both endothelium-intact and endothelium-denuded aortic rings can help to elucidate the role of the endothelium in mediating the vasorelaxant effects of this compound.

Proposed Mechanism of Action and Future Directions

Based on the preliminary data, a proposed mechanism of action for this compound can be formulated. Its antioxidant activity is likely due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. The vasorelaxant effect may be mediated through various pathways, including the nitric oxide-cGMP pathway or by blocking calcium channels in vascular smooth muscle cells.

Proposed Signaling Pathway for Endothelium-Dependent Vasorelaxation

Signaling_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Activates NO NO eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Relaxation Relaxation cGMP->Relaxation

Caption: Proposed pathway for this compound-induced vasorelaxation.

Future In Vitro Studies:

  • Mechanism of Vasorelaxation: Investigate the involvement of the nitric oxide synthase (NOS) pathway using NOS inhibitors (e.g., L-NAME).

  • Calcium Channel Blockade: Assess the effect of this compound on calcium-induced contractions in a calcium-free, high-potassium medium.

  • Cell Viability and Cytotoxicity: Evaluate the effect of this compound on the viability of relevant cell lines (e.g., endothelial cells, smooth muscle cells) using assays such as the MTT or LDH assay.

  • Anti-inflammatory Activity: Investigate the effect of this compound on the production of pro-inflammatory mediators (e.g., cytokines, nitric oxide) in lipopolysaccharide (LPS)-stimulated macrophages.

Conclusion

This guide provides a foundational framework for the preliminary in vitro investigation of this compound. The described protocols for assessing its antioxidant and vasorelaxant activities are robust and will yield valuable data for the initial characterization of this promising flavonoid. The insights gained from these studies will be instrumental in guiding future research and development efforts toward harnessing the therapeutic potential of this compound.

References

  • Antioxidant and vasorelaxant activities of Pouteria sapota extracts and their constituent, this compound. Journal of Agricultural and Food Chemistry. [Link]

  • Hypotensive and vasorelaxant effects of the prolyl-4-hydroxylase inhibitor Pouterin: In vivo and in vitro studies. Phytomedicine. [Link]

An In-Depth Technical Guide to the Discovery and Isolation of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Zapoterin, a significant limonoid natural product. It details the historical context of its discovery, provides a generalized yet detailed protocol for its extraction and purification from its natural source, Casimiroa edulis, and presents the key spectroscopic data that were instrumental in determining its complex structure. Furthermore, this guide explores the known biological activities of limonoids, offering insights into the potential therapeutic applications of this compound and related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Emergence of a Complex Limonoid

This compound is a tetranortriterpenoid belonging to the limonoid class of natural products, a group of chemically diverse and biologically active compounds predominantly found in the Meliaceae and Rutaceae families. First identified from the seeds of the fruit of Casimiroa edulis, also known as the white sapote, this compound represents a fascinating chapter in the exploration of botanical chemical diversity. The Casimiroa genus has been a source of various secondary metabolites, including flavonoids, coumarins, and alkaloids, some with traditional uses in Mexican folk medicine[1]. It is crucial to distinguish this compound, the limonoid, from Zapotin, a flavonoid also isolated from C. edulis, as they are structurally and biosynthetically distinct compounds[2][3]. The initial investigations into the chemical constituents of C. edulis in the mid-20th century laid the groundwork for the eventual isolation and characterization of this complex molecule.

The structural complexity of limonoids like this compound, characterized by a highly oxygenated and rearranged triterpene skeleton, has made them attractive targets for phytochemical investigation and synthetic chemistry. Their diverse biological activities, including anti-inflammatory and cytotoxic effects, further fuel the scientific interest in this class of compounds[4][5][6][7][8][9][10][11]. This guide will delve into the foundational work that brought this compound to light, providing a detailed roadmap for its isolation and a thorough analysis of its structural determination.

The Genesis of Discovery: A Historical Perspective

The journey to uncover the structure of this compound began with the broader phytochemical exploration of Casimiroa edulis. The seminal work in the field was conducted by Dreyer in 1968, who undertook a detailed investigation of the non-alkaloidal bitter principles from the seeds of this plant. This research led to the isolation of a novel, highly oxygenated compound which was named this compound. The initial structural hypotheses were based on the prevailing understanding of limonoid chemistry at the time, with the structure of limonin serving as a key reference point.

A pivotal moment in the structural elucidation of this compound came in 1970 when Moss and Toube utilized the nuclear Overhauser effect (NOE), a then-emerging NMR technique. Their work definitively established the stereochemistry at a key position, confirming the structure of this compound as 11β-hydroxyobacunone. This was a significant achievement, showcasing the power of advanced spectroscopic methods in solving complex structural problems in natural product chemistry.

Isolation and Purification of this compound: A Technical Workflow

The isolation of this compound from its natural source, the seeds of Casimiroa edulis, requires a multi-step extraction and purification process designed to separate this specific limonoid from a complex mixture of other phytochemicals. The following protocol is a generalized representation of the methodologies that would be employed, based on standard practices for limonoid isolation[3].

Plant Material and Initial Extraction
  • Preparation of Plant Material : The seeds of ripe Casimiroa edulis fruit are collected, washed, and air-dried. The dried seeds are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

  • Defatting : The powdered seeds are first subjected to extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus. This step is crucial for removing fats and oils, which can interfere with subsequent purification steps. The defatted plant material is then air-dried to remove any residual hexane.

  • Methanolic Extraction : The defatted seed powder is then exhaustively extracted with methanol, a polar solvent, typically using a Soxhlet extractor for 48-72 hours[3]. Methanol is effective in extracting a wide range of secondary metabolites, including limonoids. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude methanolic extract is a complex mixture and requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

  • Solvent-Solvent Partitioning : The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as dichloromethane and ethyl acetate. This step helps to fractionate the extract based on the polarity of the constituent compounds. Limonoids are often found in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography : The fractions enriched with limonoids are then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with the expected Rf value for this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions from column chromatography that are rich in this compound are further purified using preparative HPLC. A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This final step provides highly pure this compound suitable for spectroscopic analysis and biological testing.

A generalized workflow for the isolation and purification of this compound.

Structural Elucidation: Deciphering the Molecular Architecture

The determination of the intricate structure of this compound was a significant analytical challenge that relied on the combined application of various spectroscopic techniques.

Spectroscopic Data Analysis
Spectroscopic TechniqueKey Observations and Interpretations
Mass Spectrometry (MS) - Molecular Ion Peak (M+) : Provides the molecular weight of the compound. For this compound (C₂₆H₃₀O₈), this would be observed at m/z 470.1941. - Fragmentation Pattern : The fragmentation pattern gives clues about the structural motifs. Common losses for limonoids include the furan ring, acetate groups, and water molecules[9][11][15].
Infrared (IR) Spectroscopy - Hydroxyl Group (-OH) : A broad absorption band around 3400-3500 cm⁻¹ indicates the presence of a hydroxyl group. - Lactone Carbonyls (C=O) : Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the ester and lactone functional groups present in the limonoid core. - Furan Ring : Characteristic peaks for the furan ring are typically observed in the fingerprint region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Furan Protons : Signals in the aromatic region (typically δ 7.0-7.5 ppm) are characteristic of the protons on the furan ring. - Protons on Oxygenated Carbons : Signals in the region of δ 3.5-5.5 ppm correspond to protons attached to carbons bearing oxygen atoms, such as those of the lactone rings and the hydroxyl group. - Methyl Protons : Several singlet signals in the upfield region (δ 0.8-1.5 ppm) correspond to the multiple methyl groups on the triterpenoid skeleton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Carbonyl Carbons : Signals in the downfield region (δ 170-180 ppm) confirm the presence of lactone and ester carbonyl carbons[5][12][13][15][16]. - Furan Carbons : Signals around δ 110-145 ppm are indicative of the carbons of the furan ring. - Oxygenated Carbons : Signals in the region of δ 60-90 ppm correspond to the carbons attached to oxygen atoms. - Methyl Carbons : Multiple signals in the upfield region (δ 15-30 ppm) confirm the presence of the methyl groups.
The Definitive Structure

Through the careful analysis of these spectroscopic data, combined with chemical degradation studies and the crucial NOE experiments, the structure of this compound was definitively established as 11β-hydroxyobacunone.

A simplified 2D representation of the core structure of this compound.

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are limited, the broader class of limonoids has been extensively investigated and shown to possess a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, and insecticidal properties[4][5][6][7][8][9][10][11].

Anti-Inflammatory Activity

Many limonoids have demonstrated potent anti-inflammatory effects. Their mechanisms of action are often attributed to the inhibition of pro-inflammatory signaling pathways. For instance, some limonoids have been shown to suppress the production of nitric oxide (NO) and prostaglandins, key mediators of inflammation, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[17][6][18][19][20]. This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK This compound This compound (Hypothesized) This compound->IKK Inhibition IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB->Gene Response Inflammatory Response Gene->Response

Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Cytotoxic and Anti-Cancer Activity

A significant number of limonoids have exhibited cytotoxic activity against various cancer cell lines[4][5][21][7][8][10][16]. The mechanisms underlying their anti-cancer effects are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor cell proliferation and metastasis. Some limonoids have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases, a family of proteases that execute cell death[21].

Given the structural similarities of this compound to other biologically active limonoids, it is plausible that it may also possess anti-inflammatory and cytotoxic properties. However, further in-depth biological studies are required to elucidate the specific mechanisms of action and therapeutic potential of this unique natural product.

Conclusion and Future Directions

The discovery and structural elucidation of this compound represent a significant achievement in the field of natural product chemistry. The intricate molecular architecture of this limonoid, unveiled through a combination of classical chemical methods and advanced spectroscopic techniques, highlights the rich chemical diversity of the plant kingdom. While the biological activities of this compound itself remain largely unexplored, the well-documented pharmacological properties of the broader limonoid class suggest that it holds promise as a lead compound for the development of new therapeutic agents.

Future research should focus on several key areas:

  • Comprehensive Biological Screening : A thorough evaluation of the anti-inflammatory, anti-cancer, and other biological activities of pure this compound is warranted.

  • Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Synthesis and Analogue Development : The total synthesis of this compound and the creation of structural analogues could lead to the development of more potent and selective drug candidates.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon as they continue to explore the fascinating chemistry and biology of this compound and other related natural products.

References

  • Bhatt, M. K., Dholwani, K. K., & Saluja, A. K. (2011). Isolation and structure elucidation of Scopoletin from Ipomoea reniformis (Convolvulaceae). Journal of Applied Pharmaceutical Science, 1(5), 159-162.
  • Chian, C. Y., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Current Issues in Molecular Biology, 46(1), 909-922.
  • Maiti, A., et al. (2007). Zapotin, a phytochemical present in a Mexican fruit, prevents colon carcinogenesis. Nutrition and Cancer, 57(2), 211-220.
  • Sama, S., et al. (2021). Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. [Journal name, volume(issue), pages].
  • Dai, J., et al. (2011). Cytotoxic limonoids from Melia azedarach. Planta Medica, 77(18), 2068-2072.
  • ResearchGate. (n.d.). Table 1: 1 H NMR and 13 C NMR values of compound 1 and 2. Retrieved from [a valid, clickable URL will be provided when available].
  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [a valid, clickable URL will be provided when available].
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compounds 2 and 3. Retrieved from [a valid, clickable URL will be provided when available].
  • Roy, A., & Saraf, S. (2006). Limonoids: an overview of their chemistry, biosynthesis, and biological activities. Pharmacognosy Reviews, 1(1), 191-201.
  • Akihisa, T., et al. (2011). Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem).
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). Retrieved from [a valid, clickable URL will be provided when available].
  • Fang, X., et al. (2022). Limonoids with anti-inflammatory activity: A review. Phytochemistry, 204, 113469.
  • Lozoya, X., & Enríquez, R. G. (1978). Isolation of a hypotensive substance from seeds of Casimiroa edulis. Archivos de Investigacion Medica, 9(4), 565-573.
  • Huang, R. C., et al. (2005). Cytotoxic limonoids from Brazilian Melia azedarach. Chemical & Pharmaceutical Bulletin, 53(10), 1362-1365.
  • Nagao, T., et al. (2001). C-13 NMR spectroscopy of D and B, D-ring seco-limonoids of Meliaceae family. Phytochemical Analysis, 12(4), 221-255.
  • Cao, F., et al. (2024). New anti-inflammatory limonoids from the fruits of Melia azedarach.
  • Dreyer, D. L. (1968). Citrus bitter principles. IX. Extractives of Casimiroa edulis. Structure of this compound. The Journal of Organic Chemistry, 33(9), 3577–3582.
  • Moss, G. P., & Toube, T. P. (1970). Structure of the Limonoid Triterpene this compound. Journal of the Chemical Society C: Organic, (5), 694-695.
  • Sun, L., et al. (2022). New anti-inflammatory limonoids from the fruits of Melia azedarach.
  • Zhang, B., et al. (2021). Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. Frontiers in Pharmacology, 12, 758114.
  • Forgo, P., & Kövér, K. E. (2004). Biological Activities of Gedunin—A Limonoid from the Meliaceae Family. Molecules, 25(2), 310.
  • Scognamiglio, G., et al. (2019). Limonoids from Guarea guidonia and Cedrela odorata: Heat Shock Protein 90 (Hsp90) Modulator Properties of Chisomicine D.
  • Vieira, P. C., & Fernandes, J. B. (2020). Biological Activities of Gedunin-A Limonoid from the Meliaceae Family. Molecules, 25(2), 310.
  • Severino, R. P., et al. (2008). Biological activity of limonoids from meliaceae against a subterranean termite (Heterotermes tenuis) (Isoptera: Rhinotermitidae). Sociobiology, 52(1), 1-8.

Sources

An In-Depth Technical Guide to the Biological Activities of Zapoterin (11β-Hydroxyobacunone)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Limonoid

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of natural product pharmacology, this guide offers a deep dive into the promising biological activities of Zapoterin. Isolated from the seeds of Casimiroa edulis, a plant with a rich history in traditional medicine, this compound (also known as 11β-Hydroxyobacunone) is a limonoid that stands at the frontier of oncological and immunological research.[1][2] This document moves beyond a mere compilation of facts, providing a senior application scientist's perspective on the causality behind experimental design and the validation of scientific claims. We will explore the current understanding of this compound's anticancer and anti-inflammatory properties, delve into its hypothesized mechanisms of action, and provide detailed protocols to empower your own investigations into this intriguing molecule.

Introduction to this compound: A Limonoid of Interest

This compound is a tetranortriterpenoid, a class of secondary metabolites known for their diverse and potent biological activities.[3] Its chemical structure, 11β-Hydroxyobacunone, suggests a potential interaction with key enzymatic pathways involved in inflammation and cellular signaling. While the broader extracts of Casimiroa edulis have demonstrated significant antioxidant, anti-inflammatory, and antitumor effects, this guide will focus on the specific, albeit emerging, understanding of this compound as a purified compound.[1][2][4][5][6] The exploration of pure natural compounds is paramount in drug discovery, as it allows for the precise elucidation of mechanisms and the development of targeted therapeutics.

Anticancer Activity: A Multi-Faceted Approach to Taming Malignancy

The potential of natural products to combat cancer is a cornerstone of modern pharmacology. Extracts from Casimiroa edulis have shown cytotoxic activity against various cancer cell lines, providing a strong rationale for investigating the specific contributions of its constituent compounds like this compound.[7] Furthermore, a related flavonoid from the same plant, Zapotin, has demonstrated cancer cell-specific cytotoxicity and the ability to impede breast cancer progression, reinforcing the therapeutic promise held within this plant species.[4]

Hypothesized Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many successful anticancer agents function is the induction of apoptosis, or programmed cell death. It is hypothesized that this compound, like many other cytotoxic natural products, triggers apoptotic cascades in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioners of apoptosis.[8][9]

Experimental Protocol: Assessing this compound-Induced Apoptosis via Annexin V/PI Staining

This protocol is designed to quantitatively assess the induction of apoptosis in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment with this compound. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • MCF-7 human breast cancer cell line

  • This compound (11β-Hydroxyobacunone)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and an untreated control.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be analyzed to quantify the percentage of cells in each quadrant:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

A dose- and time-dependent increase in the percentage of Annexin V-positive cells will provide strong evidence of this compound's pro-apoptotic activity.

G cluster_workflow Apoptosis Assay Workflow A Seed Cancer Cells B Treat with this compound (various concentrations & times) A->B C Harvest Cells (adherent & floating) B->C D Stain with Annexin V-FITC & PI C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic Populations E->F

Caption: Workflow for assessing this compound-induced apoptosis.

Hypothesized Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide array of human cancers, promoting cell proliferation, survival, and metastasis.[10] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[10][11][12] Recent research has indicated that methoxylated flavones from Casimiroa edulis can suppress the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in metastasis, through the inhibition of the JAK/STAT3 pathway.[13] This provides a compelling rationale to investigate whether this compound exerts its anticancer effects through a similar mechanism.

G cluster_pathway Hypothesized STAT3 Inhibition by this compound This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription

Caption: this compound's potential inhibition of the JAK/STAT3 pathway.

Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders. The anti-inflammatory properties of Casimiroa edulis extracts have been documented, suggesting a role for its constituent compounds in modulating inflammatory responses.[1][4][5][6] Limonoids, as a class, are recognized for their anti-inflammatory potential.[3]

Hypothesized Mechanism of Action: Modulation of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)

The name 11β-Hydroxyobacunone strongly suggests a structural relationship to glucocorticoids and the enzymes that metabolize them. 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme that converts inactive cortisone to active cortisol within cells, thereby amplifying the local anti-inflammatory effects of glucocorticoids.[14] However, in chronic inflammatory states and metabolic diseases, elevated 11β-HSD1 activity can be detrimental.[14] It is hypothesized that this compound may act as a modulator of 11β-HSD1 activity, thereby influencing the local inflammatory milieu.

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol details a cell-free assay to determine the direct inhibitory effect of this compound on 11β-HSD1 activity.

Materials:

  • Human liver microsomes (as a source of 11β-HSD1)

  • This compound (11β-Hydroxyobacunone)

  • Cortisone (substrate)

  • NADPH (cofactor)

  • Glycyrrhetinic acid (positive control inhibitor)

  • Tris-HCl buffer

  • Methanol

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), human liver microsomes, and NADPH.

  • Inhibitor/Vehicle Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or the vehicle (DMSO) to the reaction mixture. Include a positive control with glycyrrhetinic acid.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding cortisone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold methanol.

  • Extraction: Extract the steroids (cortisone and cortisol) from the reaction mixture using ethyl acetate.

  • Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis. Quantify the amount of cortisol produced by comparing it to a standard curve.

Data Analysis: Calculate the percentage of inhibition of 11β-HSD1 activity for each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Hypothesized Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[15] Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[15] It is plausible that this compound could also interfere with this critical inflammatory signaling cascade.

Data Summary and Future Directions

While direct experimental data on the biological activities of purified this compound is currently limited in the public domain, the evidence from studies on Casimiroa edulis extracts and related compounds provides a strong foundation for its investigation as a potential therapeutic agent.

Potential Biological Activity Hypothesized Mechanism of Action Key Experimental Assays
Anticancer Induction of ApoptosisAnnexin V/PI Staining, Caspase Activity Assays
Inhibition of STAT3 SignalingWestern Blot for p-STAT3, Luciferase Reporter Assay
Anti-inflammatory Modulation of 11β-HSD1In Vitro Enzyme Inhibition Assay
Inhibition of NF-κB SignalingWestern Blot for p-IκBα, NF-κB Reporter Assay

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In vitro studies to definitively determine its cytotoxic and anti-inflammatory activities and to elucidate its precise mechanisms of action on pathways such as STAT3, NF-κB, and 11β-HSD.

  • In vivo studies using animal models of cancer and inflammation to assess the efficacy, pharmacokinetics, and safety profile of this compound.[16][17][18][19][20]

Conclusion

This compound (11β-Hydroxyobacunone) represents a promising natural product with the potential for development as a novel anticancer and anti-inflammatory agent. This guide has provided a comprehensive overview of its likely biological activities, grounded in the established pharmacology of its plant source and related compounds. The detailed experimental protocols and hypothesized mechanisms of action presented herein are intended to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this intriguing limonoid.

References

  • Zapotin mitigates breast cancer progression by targeting PKCε mediated glycolytic pathway regulation. (2025). BMC Cancer. [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. (2017). Advanced Pharmaceutical Bulletin. [Link]

  • New biological activities of Casimiroa edulis leaf extract and isolated compounds. (2011). PubMed. [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. (2017). ResearchGate. [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. (2017). Advanced Pharmaceutical Bulletin. [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. (2017). Adv Pharm Bull. [Link]

  • Ethnomedicinal Uses, Phytochemistry, and Anticancer Potentials of African Medicinal Fruits: A Comprehensive Review. (2022). PubMed Central. [Link]

  • Methoxylated Flavones from Casimiroa edulis La Llave Suppress MMP9 Expression via Inhibition of the JAK/STAT3 Pathway and TNFα-Dependent Pathways. (2024). ResearchGate. [Link]

  • In-vivo anti-inflammatory and anti-pyretic activities of Manilkara zapota leaves in albino Wistar rats. (2014). PubMed Central. [Link]

  • Limonoids with anti-inflammatory activity: A review. (2020). PubMed. [Link]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. (2016). Endocrinology. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2011). PubMed Central. [Link]

  • Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action. (2022). PubMed. [Link]

  • New biological activities of Casimiroa edulis leaf extract and isolated compounds. (2012). Phytotherapy Research. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2021). Public Health Toxicology. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International. [Link]

  • Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. (2021). Molecules. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2013). International Journal of Pharmaceutical Erudition. [Link]

  • Apoptosis assays. (2007). PubMed. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). SlideShare. [Link]

  • (PDF) Two Flavonoids From Stem Bark of Casimiroa edulis and Their Antidiabetic and Antioxidant Activities. (2019). ResearchGate. [Link]

  • Inhibition of 11B-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target. (2008). ResearchGate. [Link]

  • Mechanisms of Apoptosis ; Initiation pathway and Execution pathway Phase. (2024). YouTube. [Link]

  • Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. (2017). PubMed Central. [Link]

  • Mechanisms of Apoptosis. (2002). PubMed Central. [Link]

  • (PDF) CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. (2020). ResearchGate. [Link]

  • Strategies for inhibition of the STAT3 signaling pathway. Several... (2019). ResearchGate. [Link]

  • Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. (2013). PubMed Central. [Link]

  • Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders. (2020). PubMed Central. [Link]

  • Organotins Disrupt the 11β-Hydroxysteroid Dehydrogenase Type 2–Dependent Local Inactivation of Glucocorticoids. (2006). Environmental Health Perspectives. [Link]

  • Soyasaponins can blunt inflammation by inhibiting the reactive oxygen species-mediated activation of PI3K/Akt/NF-kB pathway. (2014). PubMed. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central. [Link]

  • Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin. (2020). PubMed. [Link]

  • Enhancing the Cytotoxicity and Apoptotic Efficacy of Parasporin-2-Derived Variants (Mpp46Aa1) on Cancer Cell Lines. (2024). MDPI. [Link]

  • Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer's Disease Onset: A Systematic Review. (2024). MDPI. [Link]

  • Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer. (2022). Frontiers in Pharmacology. [Link]

  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (2021). MDPI. [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. (2021). MDPI. [Link]

  • Small Molecule Inhibitors of NF-kB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. (2016). ResearchGate. [Link]

  • Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer. (2001). The Journal of Clinical Investigation. [Link]

Sources

Methodological & Application

Zapoterin extraction and purification protocols from plant material

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the extraction and purification of Zapoterin from plant materials, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the methodologies, from initial solvent extraction to high-resolution chromatographic purification, grounded in established scientific principles.

Introduction: this compound, a Bioactive Limonoid

This compound is a complex triterpenoid, specifically a limonoid, identified primarily in plant species such as Casimiroa edulis, commonly known as the white sapote.[1][2][3] Limonoids are a class of highly oxygenated secondary metabolites recognized for their wide range of biological activities. This compound, in particular, has garnered scientific interest for its potential antifungal and chemopreventive properties, making it a valuable target for natural product research and drug discovery.[4][5]

The successful isolation of this compound from its natural matrix is a critical first step for any further pharmacological investigation. This process is challenging due to the compound's complex structure and the presence of numerous other phytochemicals in the plant extract. This guide presents a comprehensive, multi-step strategy designed to efficiently extract and purify this compound to a high degree of homogeneity, explaining the scientific rationale behind each procedural choice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₆H₃₀O₈[2][4]
Molecular Weight 470.51 g/mol [2][6]
CAS Number 35796-71-5[7][8]
Appearance Solid at room temperature[6]
Melting Point 257 °C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]

Strategic Overview: From Plant to Pure Compound

The isolation of this compound follows a logical workflow that begins with liberating the compound from the plant matrix and systematically removing impurities through sequential chromatographic techniques. Each stage is designed to enrich the concentration of the target molecule, culminating in a highly purified sample suitable for analytical and biological assays.

Zapoterin_Workflow cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis & QC Prep Plant Material (Casimiroa edulis seeds/leaves) DryGrind Drying & Grinding Prep->DryGrind Defat Defatting (Hexane) DryGrind->Defat Extract Solvent Extraction (Ethanol/Ethyl Acetate) Defat->Extract Concentrate Concentration (Rotary Evaporation) Extract->Concentrate Crude Crude Extract Concentrate->Crude ColumnChrom Low-Resolution Chromatography (Silica Gel Column) Crude->ColumnChrom Fraction Semi-Purified Fractions ColumnChrom->Fraction PrepHPLC High-Resolution Chromatography (Preparative HPLC) Fraction->PrepHPLC Pure >95% Pure this compound PrepHPLC->Pure Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) Pure->Analysis

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Zapoterin in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Zapoterin is a complex limonoid-type triterpenoid found in various plant species, such as those from the Rutaceae family (e.g., Casimiroa edulis).[1] As research into the pharmacological potential of natural products expands, the need for robust and reliable analytical methods for the quantification of key constituents like this compound becomes paramount. Such methods are essential for the quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development.

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate and precise quantification of this compound in plant extracts. The methodology is designed to be accessible to researchers and quality control analysts, providing a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5] We detail every aspect of the workflow, from sample extraction to final data analysis, and provide the scientific rationale behind key procedural choices to ensure methodological robustness and transferability.

Principle of the Method

The quantification of this compound is achieved using reversed-phase HPLC (RP-HPLC). This chromatographic technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately polar organic molecule, is retained on the column and separated from other more polar or less polar components of the plant extract.

The mobile phase composition is gradually changed (gradient elution) from a higher polarity (more aqueous) to a lower polarity (more organic solvent). This ensures that a wide range of compounds can be eluted efficiently, providing a clean separation of the this compound peak from the complex extract matrix. The addition of an acid, such as formic acid, to the mobile phase is a critical choice; it suppresses the ionization of potential silanol groups on the column packing and acidic/basic functional groups on analytes, resulting in sharper, more symmetrical peaks and improved reproducibility.[6][7]

Following separation, the column eluent passes through a UV detector. This compound contains chromophores (e.g., carbonyl groups and a furan ring) that absorb UV light.[1] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte. By measuring the peak area at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration, the amount of this compound in the sample can be accurately determined.

Experimental Workflow Overview

The entire process, from sample acquisition to final quantification, follows a systematic and logical flow designed to minimize variability and ensure accurate results.

HPLC_Workflow_for_this compound Figure 1: Overall Experimental Workflow cluster_HPLC HPLC Instrument A Plant Material (Dried & Powdered) B Extraction (Ultrasonic Bath with Methanol) A->B Sample Prep C Filtration (0.45 µm Syringe Filter) B->C D Sample Injection (HPLC Autosampler) C->D E HPLC System D->E Analysis F Chromatographic Separation (Reversed-Phase C18 Column) G UV Detection (Photodiode Array Detector) F->G Elution H Data Acquisition (Chromatography Software) G->H Signal I Data Processing & Quantification (Peak Integration & Calibration Curve) H->I Processing J Final Report (this compound Concentration) I->J Result

Caption: HPLC workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Deionized water (18.2 MΩ·cm)

  • Plant material (dried and finely powdered)

  • Syringe filters (0.45 µm PTFE or PVDF)

Instrumentation
  • An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (4-decimal place)

  • Ultrasonic bath

  • pH meter

  • Class A volumetric flasks and pipettes

Chromatographic Conditions

The conditions provided below are a robust starting point and should be optimized as necessary for specific extract matrices.

ParameterRecommended Setting
HPLC Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm or at the determined λmax of this compound

Rationale for Wavelength Selection: The structure of this compound suggests UV absorption. A photodiode array (PDA) detector should be used initially to scan the peak corresponding to the this compound standard to determine its wavelength of maximum absorbance (λmax). If a PDA is unavailable, 254 nm is a common starting wavelength for compounds with aromaticity or conjugation.[8][9]

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to achieve concentrations spanning the expected sample range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

Preparation of Plant Extract Samples

Extraction is a critical step influenced by the sample matrix.[10] Ultrasonic-assisted extraction is an efficient method for many phytochemicals.[11]

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL flask.

  • Add 25.0 mL of methanol. The solvent choice is critical; methanol is effective for a wide range of moderately polar compounds like limonoids.[12][13]

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes or allow the solid material to settle.

  • Filtration: Carefully draw the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial. This step is crucial to remove particulates that could damage the HPLC column.

  • If the expected concentration is too high, perform a precise dilution of the filtered extract with methanol.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[5][14] The following parameters must be assessed.

Validation ParameterPurposeAcceptance Criteria (Typical)
System Suitability To ensure the chromatographic system is performing adequately.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of replicate injections < 2.0%.
Specificity/Selectivity To demonstrate that the analyte peak is free from interference from the matrix, impurities, etc.Peak purity analysis (using PDA detector); comparison of chromatograms of blank, standard, and sample.
Linearity & Range To verify a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Visual inspection of the plot.
Accuracy (Recovery) To assess the closeness of the measured value to the true value.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) after minor changes (flow rate, temp, pH).[9]
Performing the Validation Experiments
  • Linearity: Inject the prepared working standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the known concentration and perform a linear regression analysis.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample extract at three different concentration levels (low, medium, high). Calculate the percentage recovery using the formula: [(C_spiked - C_unspiked) / C_added] * 100.[15]

  • Precision:

    • Repeatability: Analyze six replicates of a sample at 100% of the test concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Robustness: Introduce small, deliberate changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Analyze a sample under each condition and evaluate the impact on the results.

Data Analysis and Quantification

  • System Suitability Check: Before starting any analysis, inject a mid-concentration standard five times. Calculate the %RSD, tailing factor, and theoretical plates to confirm the system is ready.

  • Calibration Curve: Generate the calibration curve from the linearity experiment. The resulting regression equation (y = mx + c), where 'y' is the peak area and 'x' is the concentration, will be used for quantification.

  • Sample Analysis: Inject the prepared sample extracts.

  • Calculation: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Use the peak area of this compound from the sample chromatogram ('y' value) and the regression equation to calculate the concentration ('x' value) in the injected solution.

Final Concentration in Plant Material (mg/g):

Concentration (mg/g) = (C_hplc × V_ext × DF) / W_sample

Where:

  • C_hplc = Concentration from HPLC analysis (mg/mL)

  • V_ext = Total volume of extraction solvent (mL)

  • DF = Dilution factor (if any)

  • W_sample = Weight of the initial plant material (g)

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in plant extracts using a validated HPLC-UV method. By adhering to the principles of method development and validation outlined herein, researchers and analysts can achieve reliable, accurate, and reproducible results. The framework is designed to be robust and adaptable, serving as a foundational method for quality control and advanced research into the applications of this compound.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Journal of Liquid Chromatography & Related Technologies. (n.d.). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC.
  • Wianowska, D. (2014). Effect of sample-preparation methods on the quantification of selected flavonoids in plant materials by high performance liquid chromatography.
  • PharmacologyOnLine. (n.d.). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE.
  • J. D. C. F. L. de Oliveira, et al. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PubMed Central.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family.
  • Frontiers in Plant Science. (2014). Validated method for phytohormone quantification in plants.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (n.d.). Ultraviolet/Visible absorption spectra of standards and sample.
  • IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
  • Molecules. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. PubMed Central.
  • Avicenna Journal of Phytomedicine. (n.d.). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. PubMed Central.
  • Molecules. (2024).
  • International Journal of Recent Advances in Multidisciplinary Topics. (2022). A new, simple, rapid, accurate and precise high- performance thin layer chromatography (HPLC) method. Retrieved from Dr.
  • ResearchGate. (n.d.). Validation of HPLC Determination of Phenolic Acids Present in Some Lamiaceae Family Plants.
  • Farmacia Journal. (n.d.). hplc method for the simultaneous determination of the components of an aqueous antidote solution.
  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies.
  • Inorganic Chemistry. (n.d.). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PubMed Central.
  • Semantic Scholar. (n.d.). Simple and rapid HPLC-UV methods for gabapentin quantification in human plasma and urine: applicability in pharmacokinetics and drug monitoring.
  • ResearchGate. (2021). Validation of an optimized HPLC–UV method for the quantification of formononetin and biochanin A in Trifolium pratense extract.
  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin.
  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • MDPI. (2024). Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients.
  • MDPI. (2023). Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples.

Sources

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for conducting in vitro antifungal susceptibility testing (AFST) of Zapoterin, a natural product under investigation for its therapeutic properties. As the specific antifungal mechanism of this compound is not yet fully elucidated, these protocols are designed to establish its spectrum of activity, determine its potency through Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values, and characterize its pharmacodynamics via time-kill kinetic assays. The methodologies herein are adapted from the reference standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Standardized Testing of this compound

This compound (11β-Hydroxyobacunone) is a natural terpenoid that has garnered interest for its potential biological activities.[1] The exploration of natural products as sources for novel anti-infective agents is a critical endeavor in the face of rising antimicrobial resistance.[2] Before a compound like this compound can be advanced in the drug development pipeline, its fundamental antifungal properties must be rigorously characterized.

In vitro antifungal susceptibility testing (AFST) is the cornerstone of this characterization.[3][4] It provides essential data on a compound's intrinsic activity against a range of fungal pathogens, guides structure-activity relationship (SAR) studies, and informs decisions for further preclinical development.[4] Standardization is paramount; adherence to established guidelines from bodies like the CLSI and EUCAST ensures that results are comparable and meaningful across different laboratories.[3][4]

This guide provides the foundational protocols to assess this compound's antifungal profile, focusing on three core assays:

  • Broth Microdilution: The gold standard for determining the Minimum Inhibitory Concentration (MIC).[5]

  • Disk Diffusion: A simple, cost-effective screening method to qualitatively assess susceptibility.[6][7]

  • Time-Kill Kinetics: A dynamic assay to differentiate between fungistatic and fungicidal activity.[8][9]

Foundational Requirements: Reagents, Strains, and Solutions

Accurate and reproducible results begin with meticulous preparation of all components.

Preparation of this compound Stock Solution

The physicochemical properties of this compound, particularly its low aqueous solubility, present a common challenge with natural products.[1][10] The use of an organic solvent is necessary, with Dimethyl Sulfoxide (DMSO) being the most common choice.[10][11]

Protocol 1: this compound Stock Solution Preparation

  • Objective: To prepare a high-concentration, sterile stock solution of this compound in DMSO.

  • Materials: this compound powder, sterile cell culture-grade DMSO, sterile microcentrifuge tubes, analytical balance.

  • Procedure: a. Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh a desired amount of this compound powder (e.g., 4.71 mg). b. Place the powder into a sterile 1.5 mL microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve a target concentration of 10 mg/mL (or 21.25 mM, based on MW 470.51 g/mol ). For 4.71 mg, this would be 471 µL of DMSO. d. Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[10] e. Visually inspect for clarity to ensure complete solubilization. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store at -20°C or -80°C. A typical storage duration is up to 6 months at -80°C.[1]

Causality and Experimental Insight:

  • Why DMSO? DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar compounds. It is miscible with aqueous culture media, but its concentration must be controlled.[11]

  • Solvent Control (Critical): The final concentration of DMSO in the assay wells must be non-inhibitory to the fungal isolates being tested. Typically, this is kept at or below 1% (v/v).[11] Therefore, a "solvent control" or "vehicle control" (medium + highest concentration of DMSO used) must be included in every experiment to validate that the solvent itself does not affect fungal growth.

Fungal Strains and Culture Media

The choice of fungal strains is critical for determining the spectrum of activity. A combination of reference quality control (QC) strains and clinically relevant isolates should be used.

Table 1: Recommended Fungal Strains for Initial Screening

Organism Strain ID Type Rationale for Inclusion
Candida parapsilosis ATCC 22019 Yeast (QC) CLSI/EUCAST recommended QC strain for validating AFST methods.[12]
Candida krusei ATCC 6258 Yeast (QC) CLSI/EUCAST recommended QC strain; intrinsically resistant to fluconazole.[13]
Candida albicans ATCC 90028 Yeast (QC) Standard QC strain for yeast susceptibility testing.
Candida auris B11221 or equivalent Yeast (Clinical) Urgent public health threat known for multidrug resistance.[14]
Cryptococcus neoformans H99 or equivalent Yeast (Clinical) Major cause of fungal meningitis, particularly in immunocompromised hosts.[2]
Aspergillus fumigatus ATCC 204305 Mold (QC) CLSI recommended QC strain for filamentous fungi.[15]

| Aspergillus flavus | Clinical Isolate | Mold (Clinical) | Important pathogen and producer of aflatoxins. |

Culture Media:

  • For Yeasts: Sabouraud Dextrose Agar (SDA) for routine culture. RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the standard for broth microdilution assays.[8][9]

  • For Molds: Potato Dextrose Agar (PDA) for promoting conidiation. RPMI-1640 (as described for yeasts) is used for broth assays.[15]

  • For Disk Diffusion: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB) is recommended by CLSI for yeast testing.[4][7]

Experimental Workflow: A Visual Overview

The following diagram illustrates the logical flow from initial preparation to the execution of the three primary susceptibility assays.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Execution cluster_analysis Phase 3: Analysis prep_zap Prepare this compound Stock Solution (Protocol 1) assay_mic Broth Microdilution Assay (Protocol 2) prep_zap->assay_mic Test Compound assay_disk Disk Diffusion Assay (Protocol 3) prep_zap->assay_disk Test Compound assay_tk Time-Kill Kinetic Assay (Protocol 4) prep_zap->assay_tk Test Compound prep_media Prepare Culture Media (RPMI, GMB, SDA/PDA) prep_media->assay_mic Growth Medium prep_media->assay_disk Growth Medium prep_media->assay_tk Growth Medium prep_fungi Revive & Culture Fungal Strains prep_fungi->assay_mic Test Organism prep_fungi->assay_disk Test Organism prep_fungi->assay_tk Test Organism analysis_mic Determine MIC & MFC assay_mic->analysis_mic analysis_disk Measure Zone of Inhibition assay_disk->analysis_disk analysis_tk Plot Curves & Determine Fungicidal/Fungistatic Activity assay_tk->analysis_tk

Caption: Overall experimental workflow for this compound AFST.

Protocol 2: Broth Microdilution for MIC & MFC Determination

This method determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that kills ≥99.9% of the initial inoculum (MFC). The protocol is based on CLSI documents M27 (yeasts) and M38 (molds).[12][15]

Inoculum Preparation

Causality: A standardized inoculum is the most critical variable for reproducibility. A higher density of cells may require a higher drug concentration for inhibition, leading to falsely elevated MIC values.[9]

  • Yeast Inoculum: Select 3-5 colonies from a 24-hour SDA plate and suspend in 5 mL of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Mold Inoculum: Grow the mold on PDA until adequate conidiation is observed. Gently harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension 1:50 in RPMI to achieve a final inoculum of approximately 0.4-5 x 10⁴ CFU/mL.[16]

Microdilution Plate Setup

G start Start with 200 µL This compound (2X highest conc.) in Column 1 plate Col 1 Col 2 Col 3 Col 4 Col 5 Col 6 Col 7 Col 8 Col 9 Col 10 Col 11 (Growth Control) Col 12 (Sterility Control) start->plate:c1 plate:c1->plate:c2 plate:c2->plate:c3 plate:c3->plate:c4 plate:c9->plate:c10 discard Discard 100 µL from Col 10 plate:c10->discard transfer Transfer 100 µL l1 1. Prepare 100 µL of RPMI in Columns 2-11. l2 2. Add 200 µL of 2X this compound to Column 1. l3 3. Perform 2-fold serial dilutions from Col 1 to 10. l4 4. Add 100 µL of standardized inoculum to Cols 1-11. l5 5. Add 100 µL of sterile medium to Col 12.

Caption: Workflow for 2-fold serial dilution in a 96-well plate.

Procedure
  • Plate Preparation: Using a sterile 96-well U-bottom plate, add 100 µL of RPMI medium to columns 2 through 11.

  • Drug Dilution: Prepare a 2X working solution of this compound corresponding to the highest desired final concentration. Add 200 µL of this solution to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2. Mix well. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.

  • Controls:

    • Growth Control (Column 11): Add 100 µL of RPMI medium. This well will receive the inoculum but no drug.

    • Sterility Control (Column 12): Add 200 µL of RPMI medium. This well receives no inoculum and no drug.

    • Solvent Control: A separate row or plate should be run with the highest concentration of DMSO to ensure it has no effect on growth.

  • Inoculation: Add 100 µL of the final standardized fungal inoculum to wells in columns 1 through 11. The final volume in each well is now 200 µL.

  • Incubation: Incubate the plates at 35°C. Read yeast plates at 24 hours. Read Aspergillus spp. plates at 48 hours.[16]

Endpoint Determination
  • MIC: The MIC is the lowest concentration of this compound at which a significant decrease in growth is observed compared to the growth control. For a novel compound, a ≥50% reduction in turbidity (for yeasts) or visible growth (for molds) is a common starting point, analogous to azoles.[17] This can be determined visually or by reading absorbance at 530 nm.

  • MFC: After determining the MIC, take 100 µL from each well that shows growth inhibition (MIC, 2x MIC, 4x MIC, etc.) and plate onto a drug-free SDA or PDA plate. Incubate at 35°C for 48 hours. The MFC is the lowest drug concentration that results in no growth on the subculture plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Protocol 3: Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of this compound's activity and is useful for screening multiple isolates rapidly.[6][18]

  • Disk Preparation: Sterile 6-mm blank paper disks are impregnated with a known amount of this compound. For example, apply 20 µL of a 500 µg/mL this compound solution (in a volatile solvent like acetone or methanol, which is allowed to evaporate fully) to achieve a 10 µg disk. The optimal disk concentration must be determined empirically.

  • Plate Inoculation: Dip a sterile cotton swab into a 0.5 McFarland standardized fungal suspension. Streak the swab evenly across the entire surface of a GMB agar plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the prepared this compound disk onto the inoculated agar surface. Gently press to ensure full contact. A blank disk (with solvent only) and a disk with a standard antifungal (e.g., fluconazole) should be used as controls.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours for Candida spp.[6]

  • Measurement: Measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The absence of a zone indicates resistance at that disk concentration.

Protocol 4: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of this compound, revealing whether it is fungistatic (inhibits growth) or fungicidal (actively kills).[9][19]

Assay Setup

G cluster_setup 1. Setup cluster_sampling 2. Incubation & Sampling cluster_plating 3. Plating & Counting inoculum Prepare Fungal Inoculum (~5 x 10⁵ CFU/mL) tubes Prepare Tubes: - Growth Control (GC) - this compound @ 0.5x MIC - this compound @ 1x MIC - this compound @ 2x MIC - this compound @ 4x MIC inoculum->tubes Inoculate t0 T = 0 hr t2 T = 2 hr dilute Perform 10-fold Serial Dilutions t0->dilute Sample t4 T = 4 hr t2->dilute Sample t8 T = 8 hr t4->dilute Sample t24 T = 24 hr t8->dilute Sample t24->dilute Sample plate Plate onto SDA Plates dilute->plate count Incubate & Count Colonies (CFU/mL) plate->count plot 4. Plot log₁₀ CFU/mL vs. Time count->plot Generate Data

Caption: Workflow for the antifungal time-kill kinetic assay.

Procedure
  • Preparation: Based on the previously determined MIC, prepare large-volume tubes (e.g., 10 mL) of RPMI medium containing this compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the MIC.

  • Inoculation: Inoculate each tube with the standardized fungal suspension to achieve a starting density of approximately 1-5 x 10⁵ CFU/mL.[8][9]

  • Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot (e.g., 100 µL) from the growth control tube. Perform 10-fold serial dilutions in sterile saline and plate onto SDA to determine the starting CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C with agitation.[9] At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube, serially dilute, and plate as in the previous step.

  • Colony Counting: After 24-48 hours of incubation, count the colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.

Data Analysis and Interpretation

Plot the log₁₀ CFU/mL versus time for each this compound concentration.

  • Fungistatic Activity: A ≥2-log₁₀ decrease in CFU/mL compared to the starting inoculum is not achieved. The curve may plateau or show a slight reduction.

  • Fungicidal Activity: Defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[20]

Table 2: Interpretation of Time-Kill Assay Results

Result Definition Interpretation
No effect <1 log₁₀ reduction vs. growth control Inactive at the tested concentration.
Fungistatic ≥2 log₁₀ reduction vs. growth control, but <3 log₁₀ reduction vs. T=0 inoculum Inhibits fungal replication.

| Fungicidal | ≥3 log₁₀ reduction vs. T=0 inoculum | Actively kills fungal cells. |

Quality Control and Data Validation

To ensure the validity of the experimental results, quality control must be rigorously implemented.

Table 3: Example CLSI Quality Control Ranges for Reference Antifungals

Antifungal Agent QC Strain Expected MIC Range (µg/mL)
Fluconazole C. parapsilosis ATCC 22019 1 - 4
Voriconazole C. parapsilosis ATCC 22019 0.03 - 0.25
Amphotericin B C. krusei ATCC 6258 0.5 - 2
Anidulafungin C. krusei ATCC 6258 0.015 - 0.12

(Note: These ranges are illustrative. Always refer to the latest CLSI M27/M44S supplement for current QC tables.)[12]

Self-Validating System:

  • The sterility control well must remain clear.

  • The growth control well must show robust growth.

  • The solvent control must show growth comparable to the growth control.

  • MIC values for the QC strains tested against reference agents must fall within the published acceptable ranges.[12]

Failure to meet any of these criteria invalidates the results of the assay, which must then be repeated.

Conclusion

The protocols detailed in this application note provide a standardized framework for the initial in vitro characterization of this compound's antifungal activity. By systematically determining its MIC, MFC, and killing kinetics against a panel of clinically relevant fungi, researchers can generate the robust and reproducible data necessary to make informed decisions about its potential as a novel antifungal therapeutic.

References

  • DAFFS Consortium. (2025). Novel Disk diffusion Assay for Filamentous Fungi Susceptibility to antifungals (DAFFS). Journal of Microbiological Methods, 235, 107145.
  • Zgoda, J. R., & Porter, J. R. (2001). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. Pharmaceutical Biology, 39(3), 221-225.
  • U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA.gov.
  • Pappas, P. G. (2001). In vitro antifungal susceptibility testing. Pharmacotherapy, 21(8 Pt 2), 111S-123S.
  • BenchChem. (2025). Application Notes and Protocols for Time-Kill Curve Assay of Antifungal Agent 42. BenchChem.com.
  • Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI.org.
  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212.
  • European Committee on Antimicrobial Susceptibility Testing. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(s1), 1-1.
  • European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). EUCAST.org.
  • Hill, J. A., & Wiederhold, N. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S28–S36.
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC.gov.
  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.org.
  • Espinel-Ingroff, A. (1996). In vitro antifungal susceptibility testing.
  • Clinical and Laboratory Standards Institute. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI.org.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2003). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 47(5), 1734–1737.
  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz323.
  • Pfaller, M. A., & Sheehan, D. J. (2014). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 27(2), 268–280.
  • European Committee on Antimicrobial Susceptibility Testing. Clinical breakpoint table. EUCAST.org.
  • Gelfand, M. S., et al. (2014). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Antimicrobial Agents and Chemotherapy, 58(12), 7565–7568.
  • Taylor & Francis. Broth microdilution – Knowledge and References. Taylor & Francis Online.
  • Pfaller, M. A., et al. (2000). Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. Clinical Microbiology Reviews, 13(4), 584–611. [Link]

  • Rex, J. H., et al. (2006). Standardized disk diffusion method for yeasts. ResearchGate. [Link]

  • Zgoda, J. R., & Porter, J. R. (2001). A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. ResearchGate. [Link]

  • Al-Hatmi, A. M. S., et al. (2018). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Antimicrobial Agents and Chemotherapy, 62(11), e01138-18.
  • InvivoChem. This compound | Terpenoids | 23885-43-0. InvivoChem.com.
  • Shadomy, S., & Espinel-Ingroff, A. (1979). Impregnated disk method for testing antifungal susceptibility.
  • Aala, F., et al. (2014). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 52(4), 417–423. [Link]

  • ResearchGate. (2022). What is the best protocol of broth microdilution method to check antimicrobial activity of crude extracts of Plants?. ResearchGate. [Link]

  • Agudelo, L. M., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 443.
  • Reeder, N. L., et al. (2011). The antifungal mechanism of action of zinc pyrithione. British Journal of Dermatology, 165(Suppl 2), 9–12. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1996). Antifungal Agents. In Medical Microbiology (4th ed.). University of Texas Medical Branch at Galveston. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Elsevier India. (2017). Mechanism of action of antifungal drugs. YouTube. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 2(11), 1545–1552. [Link]

  • Sharma, D., et al. (2023). Antifungals and Drug Resistance. MDPI. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • BenchChem. (2025). Overcoming Tilianin's low water solubility for in vitro assays. BenchChem.com.
  • Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]

Sources

Application Note: Elucidating the Mechanism of Action of Zapoterin Using a Multi-Assay, Cell-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Determining a novel compound's mechanism of action (MoA) is a critical step in drug discovery, providing the foundational knowledge for preclinical and clinical development. This document outlines a strategic, multi-assay workflow to investigate the MoA of Zapoterin, a hypothetical investigational compound observed to inhibit cell proliferation and induce phenotypic changes suggestive of cellular differentiation. Our approach is built on a primary hypothesis that this compound modulates nucleotide metabolism, a central pathway often linked to the regulation of cell fate. We present a series of validated, cell-based assays designed to first identify a direct molecular target and then connect this biochemical activity to the observed cellular phenotype. This guide provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and self-validating investigation.

Introduction: The Challenge of MoA Discovery

The journey from a hit compound to a viable drug candidate is contingent on a clear understanding of its mechanism of action. Cell-based assays are indispensable in this process, offering a physiologically relevant context to dissect complex biological responses.[1][2][3] This guide focuses on this compound, an agent whose anti-proliferative effects are coupled with morphological changes indicative of differentiation. This dual activity points toward a potential mechanism involving the disruption of fundamental cellular processes that link metabolic state to cell fate decisions.

A well-established precedent exists for compounds that induce differentiation by targeting nucleotide synthesis.[4] Specifically, the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, can deplete cellular guanosine triphosphate (GTP) pools and trigger differentiation in various cancer cell types.[4][5] This application note will therefore proceed with the primary hypothesis that this compound's MoA involves the inhibition of IMPDH.

Part 1: Investigating the Primary Molecular Target in Nucleotide Metabolism

Scientific Rationale: Nucleotide metabolism is a cornerstone of cellular function, providing the building blocks for DNA and RNA synthesis and energy for countless cellular processes.[6] Cancer cells, with their high proliferative rate, are particularly dependent on the de novo synthesis pathways to meet their demand for nucleotides, making these pathways attractive therapeutic targets.[7][8] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed step toward GMP and GTP synthesis.[9][10] We will first determine if this compound directly impacts this critical metabolic node.

Diagram 1: The De Novo Purine Synthesis Pathway

The following diagram illustrates the central role of IMPDH in guanine nucleotide synthesis and the hypothesized point of inhibition by this compound.

Purine_Synthesis cluster_pathway De Novo Purine Synthesis cluster_adenine Adenine Synthesis cluster_guanine Guanine Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH (Rate-Limiting Enzyme) IMP->IMPDH ADP_A ADP AMP->ADP_A ATP ATP ADP_A->ATP GMP Guanosine Monophosphate (GMP) XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP IMPDH->XMP This compound This compound This compound->IMPDH Inhibition

Caption: this compound is hypothesized to inhibit IMPDH, blocking GTP synthesis.

Protocol 1: Intracellular Nucleotide Pool Analysis by LC-MS/MS

Objective: To quantify the effect of this compound on the intracellular concentrations of purine and pyrimidine nucleotides. A hallmark of IMPDH inhibition is a decrease in guanine nucleotides (GMP, GDP, GTP) and a corresponding accumulation of its substrate, IMP.[11][12]

Methodology: This protocol is adapted from established methods for nucleotide extraction and analysis.[13][14][15]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., K562 or HeLa cells) in 6-well plates to achieve ~80% confluency on the day of the experiment.

    • Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours). Include a positive control inhibitor like Mycophenolic Acid (MPA) at 2 µM.[13]

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cell monolayer twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Immediately add 500 µL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the nucleotides) to a new tube and evaporate to dryness using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 50 µL of LC-MS grade water.

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., a C18 reversed-phase column with ion-pairing reagent).

    • Use a gradient elution to separate the nucleotides.

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, using established transitions for each nucleotide.[14]

  • Data Analysis:

    • Quantify peak areas for each nucleotide and normalize to the total protein content or cell number from a parallel plate.

    • Calculate the fold change of each nucleotide relative to the vehicle control.

Expected Results & Interpretation:

TreatmentIMP Level (Fold Change)GTP Level (Fold Change)ATP Level (Fold Change)
Vehicle (0.1% DMSO)1.01.01.0
This compound (1 µM)5.20.41.1
This compound (10 µM)15.80.10.9
MPA (2 µM)12.50.21.0

A dose-dependent increase in IMP and a concomitant decrease in GTP, with minimal impact on ATP pools, would strongly support the hypothesis that this compound inhibits IMPDH.

Protocol 2: Direct Measurement of Cellular IMPDH Activity

Objective: To confirm that this compound directly inhibits the enzymatic activity of IMPDH in a cellular context.

Methodology: This assay measures the production of NADH, a product of the IMPDH-catalyzed reaction, using a colorimetric readout.[16][17][18]

  • Cell Lysate Preparation:

    • Culture and treat cells with this compound as described in Protocol 1.

    • Wash cells with cold PBS and lyse them using a 10X Cell Lysis Solution.

    • Determine the protein concentration of the lysate using a BCA assay.

  • IMPDH Activity Assay:

    • In a 96-well plate, add 10-20 µg of cell lysate per well.

    • Initiate the reaction by adding an IMPDH assay solution containing the substrates IMP and NAD+, along with reagents for a coupled enzymatic reaction that reduces a tetrazolium salt (INT) to a red formazan product in the presence of NADH.[16]

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

    • Subtract the background absorbance from wells containing no lysate.

    • Normalize the activity to the protein concentration.

    • Plot the percentage of IMPDH activity relative to the vehicle control against the concentration of this compound to determine the IC50 value.

Expected Results & Interpretation: A dose-dependent decrease in the colorimetric signal would confirm that this compound inhibits IMPDH enzyme activity. Calculating an IC50 provides a quantitative measure of the compound's potency.

Part 2: Linking Molecular Target to Cellular Phenotype

Scientific Rationale: With strong evidence for IMPDH inhibition, the next step is to rigorously connect this molecular event to the observed pro-differentiating phenotype. Depletion of GTP pools has been shown to alter signaling pathways and gene expression programs that can drive cells out of the cell cycle and towards a differentiated state.[4] We will use a well-established model of myeloid differentiation, the human promyelocytic leukemia cell line HL-60, which can be induced to differentiate into granulocyte-like cells.

Diagram 2: Experimental Workflow for Assessing Cellular Differentiation

This workflow outlines the sequence of assays to characterize the differentiation-inducing effects of this compound.

Differentiation_Workflow cluster_workflow Differentiation Assessment Workflow start Treat HL-60 Cells (this compound, Vehicle, ATRA) morphology 1. Morphological Analysis (Phase Contrast, Giemsa Stain) start->morphology markers 2. Surface Marker Analysis (Flow Cytometry for CD11b) start->markers function_ 3. Functional Assay (NBT Reduction Assay) start->function_ gene 4. Gene Expression Analysis (qPCR for differentiation genes) start->gene

Caption: A multi-pronged approach to confirm and quantify differentiation.

Protocol 3: Assessment of Morphological and Functional Differentiation

Objective: To determine if this compound induces the morphological and functional hallmarks of granulocytic differentiation in HL-60 cells.

Methodology:

  • Cell Culture and Induction:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells at a density of 2 x 10^5 cells/mL.

    • Treat with this compound (e.g., 1 µM), a vehicle control, and a positive control, all-trans retinoic acid (ATRA, 1 µM), for 96 hours.

  • Morphological Assessment:

    • Observe cells daily using a phase-contrast microscope, noting changes such as decreased cell size, nuclear condensation, and a lower nucleus-to-cytoplasm ratio.

    • At 96 hours, prepare cytospins of the cell suspensions.

    • Stain the slides with Wright-Giemsa stain and examine under a light microscope for classic granulocytic features (e.g., segmented nuclei).

  • Functional Differentiation (NBT Reduction Assay):

    • The ability to produce superoxide is a functional marker of mature granulocytes. This can be measured by the reduction of nitroblue tetrazolium (NBT).

    • At 96 hours, harvest the cells and resuspend them in PBS containing 1 mg/mL NBT and 100 ng/mL phorbol 12-myristate 13-acetate (PMA) to stimulate the respiratory burst.

    • Incubate for 30 minutes at 37°C.

    • Count the percentage of cells containing dark blue formazan deposits (NBT-positive cells) using a hemocytometer.

Expected Results & Interpretation: this compound-treated cells should exhibit morphological features similar to ATRA-treated cells, distinct from the undifferentiated, blast-like vehicle control cells. A significant, dose-dependent increase in the percentage of NBT-positive cells will confirm functional differentiation.

Protocol 4: Quantitative Analysis of Differentiation Markers by Flow Cytometry

Objective: To quantify the expression of a key cell surface marker associated with myeloid differentiation.

Methodology: The expression of CD11b (Integrin alpha M) is a standard marker for granulocytic differentiation.[19]

  • Cell Treatment and Staining:

    • Treat HL-60 cells for 96 hours as described in Protocol 3.

    • Harvest approximately 5 x 10^5 cells per condition by centrifugation.

    • Wash cells with cold FACS buffer (PBS with 2% FBS).

    • Resuspend cells in 100 µL of FACS buffer containing a fluorescently-conjugated anti-CD11b antibody (e.g., PE-conjugated).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Data Acquisition and Analysis:

    • Resuspend the final cell pellet in 300 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Gate on the live cell population and quantify the percentage of CD11b-positive cells relative to an unstained or isotype control.

Expected Results & Interpretation:

Treatment% CD11b-Positive Cells
Vehicle (0.1% DMSO)< 5%
This compound (1 µM)65%
ATRA (1 µM)85%

A significant increase in the percentage of CD11b-positive cells provides robust, quantitative evidence that this compound induces differentiation along the myeloid lineage.

Part 3: A Unified Mechanism of Action

The data gathered from this comprehensive suite of assays allows for the construction of a cohesive MoA for this compound. The initial metabolic profiling demonstrates a specific impact on the purine synthesis pathway, which is then confirmed by direct enzymatic assays to be the inhibition of IMPDH. The subsequent cell-based assays rigorously link this molecular-level inhibition to the observed, physiologically relevant phenotype of cellular differentiation.

Diagram 3: Proposed Mechanism of Action for this compound

This final diagram synthesizes the experimental findings into a linear, causal pathway.

MoA_Summary This compound This compound IMPDH Inhibition of IMPDH Enzyme This compound->IMPDH Direct Interaction (Protocol 2) GTP_depletion Depletion of Intracellular GTP Pool IMPDH->GTP_depletion Biochemical Consequence (Protocol 1) Signaling Altered Gene Expression and Signaling Pathways GTP_depletion->Signaling Phenotype Induction of Cellular Differentiation Signaling->Phenotype Cellular Outcome (Protocols 3 & 4)

Caption: The complete proposed MoA for this compound.

Conclusion

This application note details a logical and robust strategy for elucidating the mechanism of action of a novel compound, using the hypothetical agent this compound as a case study. By integrating targeted metabolic analysis, direct enzyme activity assays, and quantitative phenotypic assessments, researchers can build a compelling, evidence-based narrative for a compound's MoA. This structured approach not only validates the primary molecular target but also confirms its functional consequence in a relevant cellular context, providing a solid foundation for further drug development efforts.

References

  • Teppner, M., & Scarlata, S. (2024). Imaging methods to monitor and quantify cell differentiation. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Bio-protocol. (n.d.). Extraction and quantitative measurement of intracellular nucleotide pools. Retrieved from [Link]

  • Teppner, M., & Scarlata, S. (2024). Imaging methods to monitor and quantify cell differentiation. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]

  • Forman, H. J., & Lih-Brody, L. (2012). Methods to Assess Stem Cell Lineage, Fate and Function. PMC - NIH. Retrieved from [Link]

  • Zou, S., et al. (2018). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. PubMed. Retrieved from [Link]

  • Vethe, N. T., et al. (2014). Simultaneous quantification of IMPDH activity and purine bases in lymphocytes using LC-MS/MS: assessment of biomarker responses to mycophenolic acid. PubMed. Retrieved from [Link]

  • Teppner, M., & Scarlata, S. (2024). Imaging methods to monitor and quantify cell differentiation. ResearchGate. Retrieved from [Link]

  • NOVOCIB. (n.d.). Cellular Nucleotides Analysis. Retrieved from [Link]

  • Allison, T. F., et al. (2024). Evaluating Strategies to Assess the Differentiation Potential of Human Pluripotent Stem Cells: A Review, Analysis and Call for Innovation. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nucleotide Metabolism Pathway Assays. Retrieved from [Link]

  • González-Méndez, F. M., et al. (2018). Measurement of Mitochondrial dNTP Pools. PMC - NIH. Retrieved from [Link]

  • Chen, P., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PMC. Retrieved from [Link]

  • Unchained Labs. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Retrieved from [Link]

  • Grob, M. K., et al. (2003). Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. UBC Chemistry. Retrieved from [Link]

  • BMR Service. (n.d.). LDH Assay Kit. Retrieved from [Link]

  • Gstraunthaler, G., & Lindl, T. (2007). Intracellular nucleotide pools and ratios as tools for monitoring dedifferentiation of primary porcine hepatocytes in culture. PubMed Central. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Nucleotides for Application in Cell Cycle & Proliferation. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. PubMed. Retrieved from [Link]

  • Klein Herenbrink, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Gregory, C. A., et al. (2011). Assays of osteogenic differentiation by cultured human mesenchymal stem cells. PubMed. Retrieved from [Link]

  • G. P. Vic, et al. (2022). The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases. PubMed. Retrieved from [Link]

  • Reactome. (n.d.). IMPDH tetramers binds IMPDH inhibitors. Retrieved from [Link]

  • Szekeres, T., et al. (1997). Role of antimetabolites of purine and pyrimidine nucleotide metabolism in tumor cell differentiation. PubMed. Retrieved from [Link]

  • Salehi Dolabi, Z., & Yazdanparast, R. (2025). Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh). Retrieved from [Link]

  • BioProcess International. (2016). Accelerating Biologic and Biosimilar Drug Development: Ready-to-Use, Cell-Based Assays for Potency and Lot-Release Testing. Retrieved from [Link]

  • Wang, Y., et al. (2024). Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. PubMed. Retrieved from [Link]

  • MDPI. (2021). Purine Nucleotides Metabolism and Signaling in Huntington's Disease: Search for a Target for Novel Therapies. Retrieved from [Link]

  • Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. Retrieved from [Link]

  • Villa, E., et al. (2021). Regulation of nucleotide metabolism in cancers and immune disorders. PubMed Central. Retrieved from [Link]

  • Vander Heiden, M. G., & DeBerardinis, R. J. (2023). Nucleotide metabolism: a pan-cancer metabolic dependency. PMC - NIH. Retrieved from [Link]

  • NIH. (2009). Characterization of an In Vitro Differentiation Assay for Pancreatic-Like Cell Development from Murine Embryonic Stem Cells: Detailed Gene Expression Analysis. Retrieved from [Link]

  • Berg, J. M., et al. (2019). Nucleotide Metabolism. PMC - NIH. Retrieved from [Link]

  • Viviabiotech. (n.d.). Differentiation Assay. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Oncostatin M promotes osteogenic differentiation of tendon-derived stem cells through the JAK2/STAT3 signalling pathway. Retrieved from [Link]

  • Zancanella, F., et al. (2024). Cytochalasins as Modulators of Stem Cell Differentiation. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Testing Zapoterin on Fungal Biofilms

Author: BenchChem Technical Support Team. Date: January 2026

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Authored by a Senior Application Scientist

Introduction: The Imperative for Novel Anti-Biofilm Agents

Fungal biofilms, particularly those formed by Candida albicans, present a formidable challenge in clinical settings. These structured microbial communities exhibit heightened resistance to conventional antifungal drugs, contributing to persistent and difficult-to-treat infections on both biological surfaces and medical devices.[1][2] The intrinsic resistance of biofilms necessitates the exploration of new therapeutic avenues. Zapoterin, a furanocoumarin found in plants such as Casimiroa edulis, has emerged as a compound of interest due to its various reported biological activities.[3][4] This guide provides a detailed experimental protocol for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound against C. albicans biofilms.

The protocols herein are designed not merely as a series of steps but as a self-validating system, grounded in established scientific principles and methodologies. We will delve into the causality behind experimental choices, ensuring that the data generated is both accurate and reproducible.

Pillar 1: Foundational Knowledge & Experimental Design

A successful investigation into this compound's anti-biofilm potential hinges on a robust experimental design that accounts for the developmental stages of C. albicans biofilms. These stages include initial adherence, proliferation and hyphal formation, and maturation, which involves the production of an extracellular matrix.[5] The following workflow is designed to assess this compound's impact across this developmental cascade.

Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Preparation cluster_biofilm_formation Phase 2: Biofilm Cultivation & Treatment cluster_quantification Phase 3: Analysis & Quantification A Inoculum Preparation: Overnight culture of C. albicans SC5314 in YPD broth. B Cell Standardization: Wash and resuspend cells in RPMI-1640 to 1x10^6 cells/mL. A->B C This compound Preparation: Create a serial dilution series in RPMI-1640. D Seeding: Inoculate 96-well plates with standardized C. albicans suspension. E Adhesion Step (90 min, 37°C): Allow yeast cells to adhere to the plate surface. D->E F Application of this compound: Replace supernatant with prepared this compound dilutions. E->F G Incubation (24-48h, 37°C): Promote biofilm development in the presence of the compound. F->G H Biofilm Quantification G->H I Metabolic Activity Assessment: XTT Reduction Assay H->I Viable Cells J Total Biomass Measurement: Crystal Violet Staining H->J Total Matrix & Cells K Data Interpretation: Calculate percent inhibition and determine IC50 values. I->K J->K

Caption: A comprehensive workflow for evaluating the anti-biofilm properties of this compound.

Pillar 2: Detailed Methodologies for Scientific Integrity

The following protocols are presented with an emphasis on reproducibility and adherence to established standards in the field.

Materials & Reagents
  • Candida albicans : A well-characterized strain such as SC5314 is recommended.

  • Growth Media :

    • Yeast Peptone Dextrose (YPD) Broth for initial culture growth.[5]

    • RPMI-1640 medium buffered with MOPS for biofilm formation, as it better mimics physiological conditions.

  • This compound : A stock solution of known concentration in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 1% in the assay wells.

  • Quantification Reagents :

    • XTT Reduction Assay : 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione.[5][6]

    • Crystal Violet (CV) Assay : 0.1% (w/v) crystal violet solution and 33% (v/v) acetic acid.[7][8]

  • Labware : Sterile, flat-bottomed 96-well microtiter plates.

Step-by-Step Experimental Protocol

1. Inoculum Preparation:

  • Inoculate a single colony of C. albicans from a fresh YPD agar plate into 10 mL of YPD broth.

  • Incubate overnight at 30°C with agitation (e.g., 200 rpm).

  • Harvest the cells via centrifugation (e.g., 3000 x g for 5 minutes).

  • Wash the cell pellet twice with sterile Phosphate-Buffered Saline (PBS).

  • Resuspend the cells in RPMI-1640 medium and standardize the cell density to 1 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

2. Biofilm Formation and this compound Treatment:

  • Dispense 100 µL of the standardized C. albicans suspension into the wells of a 96-well plate.

  • Adhesion Phase : Incubate the plate at 37°C for 90 minutes to facilitate cell adherence.[9]

  • Treatment :

    • Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.

    • Prepare serial dilutions of this compound in RPMI-1640.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Essential Controls :

      • Positive Control : Wells containing adhered cells and RPMI-1640 with the same concentration of solvent used for this compound.

      • Negative Control : Wells with RPMI-1640 medium only for background correction.

  • Incubation : Seal the plate and incubate at 37°C for 24 to 48 hours to allow for biofilm maturation.

Quantification of Biofilm Inhibition

To ensure a comprehensive assessment, it is crucial to employ at least two different quantification methods: one that measures metabolic activity and another that quantifies total biomass.

3.1. XTT Reduction Assay (Metabolic Activity):

This colorimetric assay quantifies the metabolic activity of viable cells within the biofilm.[5][10]

  • Reagent Preparation : Prepare an XTT solution (e.g., 0.5 g/L in a suitable buffer) and add menadione to a final concentration of 1 µM immediately before use.[6]

  • Procedure :

    • After incubation, carefully aspirate the medium from the wells and wash the biofilms twice with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate in the dark at 37°C for 2-3 hours.

    • Transfer the supernatant to a new plate and measure the absorbance at 492 nm.

    • Calculate the percentage of inhibition relative to the positive control.

3.2. Crystal Violet Assay (Total Biomass):

This assay stains both the fungal cells and the extracellular matrix, providing a measure of the total biofilm mass.[7][11]

  • Procedure :

    • Wash the biofilms with PBS as described for the XTT assay.

    • Fix the biofilms with 100 µL of methanol for 15 minutes.

    • Allow the plate to air dry completely.

    • Stain with 110 µL of 0.4% aqueous crystal violet solution for 45 minutes.[11]

    • Wash the wells thoroughly with distilled water to remove excess stain.

    • Air dry the plate.

    • Solubilize the stain by adding 150 µL of 33% acetic acid to each well.

    • Measure the absorbance at 595 nm.[12]

    • Calculate the percentage of inhibition relative to the positive control.

Pillar 3: Data Interpretation, Advanced Analysis, and Authoritative Grounding

Data Presentation

The quantitative data obtained should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Example Data Presentation for this compound's Effect on C. albicans Biofilms

This compound Conc. (µg/mL)% Metabolic Inhibition (XTT) ± SD% Biomass Inhibition (CV) ± SD
0 (Control)0 ± 00 ± 0
112.5 ± 2.18.3 ± 1.5
1045.8 ± 4.535.2 ± 3.8
5082.1 ± 6.375.6 ± 5.9
10091.4 ± 3.788.9 ± 4.1

From this data, the IC50 (the concentration of this compound required to inhibit 50% of biofilm formation) can be calculated using non-linear regression analysis.

Advanced Visualization and Mechanistic Insights

For a deeper understanding of this compound's mode of action, consider the following advanced techniques:

  • Confocal Laser Scanning Microscopy (CLSM) : This technique allows for the three-dimensional visualization of the biofilm structure, providing insights into changes in architecture and cell viability within the biofilm.[1][13][14]

  • Gene Expression Analysis : Quantitative real-time PCR (qRT-PCR) can be used to investigate the effect of this compound on the expression of genes known to be involved in biofilm formation, such as those related to adhesion (ALS3, HWP1), hyphal development (ECE1), and drug resistance (CDR1, MDR1).[15][16][17]

Adherence to International Standards

The protocols outlined in this guide are consistent with the principles of antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20][21][22][23][24][25] Adherence to these standards ensures that the generated data is comparable and contributes meaningfully to the broader scientific community.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of this compound's potential as an anti-biofilm agent against Candida albicans. By integrating standardized protocols with advanced analytical techniques, researchers can generate high-quality, reproducible data that will be pivotal in the development of novel therapeutic strategies to combat the significant clinical challenge of fungal biofilms.

References

  • In Vitro Culturing and Screening of Candida albicans Biofilms. PubMed Central. Available at: [Link]

  • Clarifying and Imaging Candida albicans Biofilms. PubMed. Available at: [Link]

  • Candida albicans Biofilms: a Developmental State Associated With Specific and Stable Gene Expression Patterns. ASM Journals. Available at: [Link]

  • Transcriptional regulation of drug-resistance genes in Candida albicans biofilms in response to antifungals. PubMed. Available at: [Link]

  • Candida albicans biofilm development and its genetic control. PubMed Central. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]

  • Gene expression levels in C. albicans biofilms in the presence of... ResearchGate. Available at: [Link]

  • Comparative analysis of Candida biofilm quantitation assays. PubMed Central. Available at: [Link]

  • Confocal microscopy images of Candida albicans biofilms after each... ResearchGate. Available at: [Link]

  • Confocal laser scanning microscopy cell imaging of C. albicans biofilms... ResearchGate. Available at: [Link]

  • Improvement of XTT assay performance for studies involving Candida albicans biofilms. SciSpace. Available at: [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. PubMed Central. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. ASM Journals. Available at: [Link]

  • The Candida albicans biofilm gene circuit modulated at the chromatin level by a recent molecular histone innovation. PubMed Central. Available at: [Link]

  • Comparison of Crystal Violet Staining Assay and XTT Methods in the Evaluation of Biofilm Formation in Candida parapsilosis Candidemia Isolates. Infectious Diseases and Clinical Microbiology. Available at: [Link]

  • Clarifying and Imaging Biofilms of Candida Albicans. YouTube. Available at: [Link]

  • White sapote. Wikipedia. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Microtiter Dish Biofilm Formation Assay. JoVE. Available at: [Link]

  • Biofilm-Forming Ability of Candida albicans Is Unlikely To Contribute to High Levels of Oral Yeast Carriage in Cases of Human Immunodeficiency Virus Infection. PubMed Central. Available at: [Link]

  • Improvement of XTT assay performance for studies involving Candida albicans biofilms. SciELO. Available at: [Link]

  • Casimiroa edulis. World Agroforestry. Available at: [Link]

  • Improvement of XTT assay performance for studies involving Candida albicans biofilms. Brazilian Journal of Microbiology. Available at: [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. ResearchGate. Available at: [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. ResearchGate. Available at: [Link]

  • Assessment and Optimizations of Candida albicans In Vitro Biofilm Assays. PubMed Central. Available at: [Link]

  • Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. MDPI. Available at: [Link]

  • Nutritional value of white sapote (Casimiroa edulis) fruit, its antioxidant and anti-inflammatory activities in diabetic rats. ResearchGate. Available at: [Link]

  • EUCAST breakpoints for antifungals. EUCAST. Available at: [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. ResearchGate. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]

  • New Horizons in Antifungal Therapy. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Fungi (AFST). EUCAST. Available at: [Link]

  • Methodology and Instructions. EUCAST. Available at: [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • (PDF) EUCAST breakpoints for antifungals. ResearchGate. Available at: [Link]

  • Biofilm antimicrobial susceptibility testing: where are we and where could we be going? PubMed Central. Available at: [Link]

  • EUCAST Antifungal MIC Method for Moulds. Scribd. Available at: [Link]

Sources

Application Notes and Protocols for Performing a Time-Kill Assay with Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Dynamics of Zapoterin

The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic compounds. This compound, a naturally occurring limonoid, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] To characterize its efficacy and pharmacodynamic profile, the time-kill assay stands as a cornerstone in vitro technique. This application note provides a comprehensive, step-by-step protocol for conducting a time-kill kinetic assay with this compound.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible experimental design. The time-kill assay provides critical data on the rate and extent of bacterial killing, enabling the classification of an antimicrobial agent as bactericidal or bacteriostatic.[3][4] A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in colony-forming units (CFU)/mL from the initial inoculum, whereas a bacteriostatic effect is characterized by a <3-log10 reduction.[3][5]

Principle of the Time-Kill Assay

The time-kill assay, also known as a time-kill kinetics study, is a dynamic method used to assess the antimicrobial activity of a compound over time.[3][6] A standardized inoculum of a test microorganism is introduced into a liquid medium containing the antimicrobial agent at various concentrations.[7][8] Aliquots are then withdrawn at specified time intervals, and the number of viable microorganisms is quantified through colony counting.[4][9] By plotting the logarithm of viable cell counts against time, a time-kill curve is generated, which visually depicts the killing kinetics of the test compound.[10]

Hypothetical Mechanism of Action of this compound

For the purpose of illustrating a potential mechanism, we will hypothesize that this compound interferes with bacterial cell wall synthesis. The bacterial cell wall, composed primarily of peptidoglycan, is an essential structure that provides shape and protects the bacterium from osmotic lysis.[11][12] Many successful antibiotics target enzymes involved in peptidoglycan biosynthesis.[13][14][15] In our hypothetical model, this compound inhibits peptidoglycan glycosyltransferase, an enzyme crucial for the polymerization of peptidoglycan chains. This inhibition leads to a compromised cell wall, ultimately resulting in cell death.[4]

cluster_cell Bacterial Cell UDP-NAG UDP-NAG Lipid II Lipid II UDP-NAG->Lipid II UDP-NAM-pentapeptide UDP-NAM-pentapeptide MraY Translocase MraY UDP-NAM-pentapeptide->MraY MurG Transglycosylase MurG Lipid II->MurG MraY->Lipid II PGT Peptidoglycan Glycosyltransferase MurG->PGT PG Peptidoglycan Layer PGT->PG Polymerization This compound This compound This compound->PGT Inhibits

Caption: Hypothetical mechanism of action for this compound.

Materials and Reagents

Reagents:
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • 0.5 McFarland turbidity standard

  • Sterile water for dilutions

Equipment:
  • Incubator (35-37°C), preferably with shaking capabilities

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile culture tubes or flasks

  • Sterile spreaders

  • Petri dishes

  • Timer

  • Biological safety cabinet

Bacterial Strain:
  • Staphylococcus aureus ATCC 25923 (or other relevant bacterial strain)

Experimental Workflow

The following diagram outlines the general workflow for the time-kill assay.

Inoculum_Prep Prepare Bacterial Inoculum (~1-2 x 10^8 CFU/mL) Dilution Dilute Inoculum (to ~1 x 10^6 CFU/mL) Inoculum_Prep->Dilution Inoculation Inoculate Tubes (Final density ~5 x 10^5 CFU/mL) Dilution->Inoculation Assay_Setup Set Up Assay Tubes (Broth + this compound) Assay_Setup->Inoculation Incubation Incubate at 37°C with Shaking Inoculation->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates (18-24h at 37°C) Plating->Incubate_Plates CFU_Count Count Colonies (CFU) Incubate_Plates->CFU_Count Analysis Calculate log10 CFU/mL & Plot Time-Kill Curves CFU_Count->Analysis

Caption: Experimental workflow for the time-kill assay.

Step-by-Step Protocol

Part 1: Preliminary Minimum Inhibitory Concentration (MIC) Determination

Before performing the time-kill assay, it is essential to determine the MIC of this compound against the chosen bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This can be determined using standard broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][16] The concentrations of this compound used in the time-kill assay will be based on this MIC value. For the purpose of this protocol, we will assume a hypothetical MIC of 16 µg/mL for this compound against S. aureus ATCC 25923.

Part 2: Inoculum Preparation
  • From a fresh 18-24 hour culture plate of S. aureus on TSA, select 3-5 isolated colonies.

  • Suspend the colonies in sterile CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[4]

  • Dilute this suspension in fresh CAMHB to achieve a working concentration of approximately 1 x 10^6 CFU/mL. This will be your final inoculum.

Part 3: Assay Setup
  • Prepare a stock solution of this compound in DMSO. Due to potential solubility issues, DMSO is a common solvent for compounds like this compound.[1] Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Prepare a series of sterile tubes or flasks containing the appropriate volume of CAMHB.

  • Add the this compound stock solution to the tubes to achieve the desired final concentrations. These are typically multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

  • Include the following essential controls:

    • Growth Control: A tube containing only CAMHB and the bacterial inoculum (no this compound or DMSO).

    • Vehicle Control: A tube containing CAMHB, the bacterial inoculum, and the same concentration of DMSO used in the test tubes.[3]

Part 4: Inoculation and Incubation
  • Inoculate each tube (including controls) with the prepared bacterial suspension (from Part 2, step 4) to achieve a target starting density of approximately 5 x 10^5 CFU/mL.

  • Vortex each tube gently to ensure uniform mixing.

  • Incubate all tubes at 35-37°C. For most bacteria, shaking incubation (e.g., 150 rpm) is recommended to ensure aeration and prevent bacterial sedimentation.

Part 5: Sampling and Plating
  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[4] The time zero (t=0) sample should be taken immediately after inoculation to confirm the starting bacterial density.

  • Perform ten-fold serial dilutions of each aliquot in sterile PBS. The range of dilutions will depend on the expected bacterial count at each time point.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

Data Collection and Analysis

  • Following incubation, count the number of colonies on the plates. For statistical accuracy, plates with 30 to 300 colonies are considered ideal for counting.[4]

  • Calculate the CFU/mL for each time point and concentration using the following formula:

    • CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (from triplicate experiments) versus time (in hours) for each concentration of this compound and the controls. This will generate the time-kill curves.

Data Presentation and Interpretation

The quantitative data from the time-kill assay should be summarized in a structured table.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Vehicle Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
05.705.715.695.705.685.72
26.506.485.805.505.104.50
47.807.756.105.204.203.10
88.908.856.504.803.10<2.00
249.209.157.005.10<2.00<2.00

Note: The data in this table is for illustrative purposes only.

Interpreting the Time-Kill Curves:

  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum (e.g., from ~5.7 log10 to ~2.7 log10 CFU/mL) indicates bactericidal activity.[3][7]

  • Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL, where the bacterial count remains similar to the initial inoculum, suggests bacteriostatic activity.[3]

  • Rate of Killing: The slope of the curve indicates the rate of killing. A steeper slope signifies a more rapid killing effect.[4]

  • Concentration-Dependence: Comparing the curves at different multiples of the MIC will reveal if the killing is concentration-dependent.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial growth and time-killing kinetics of S. aureus ATCC 25923, S. aureus RN4220, and MRSA Xen 30. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • ResearchGate. (2012). Time kill curves data analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • The Scientist. (2026, January 13). New “Kill Test” Could Help Screen Better Antibiotics. Retrieved from [Link]

  • Regulations.gov. (n.d.). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Regulations.gov. (1999, September 4). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Retrieved from [Link]

  • MDPI. (n.d.). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanisms of Antibacterial Action of Three Monoterpenes. Retrieved from [Link]

  • AUROSAN. (n.d.). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Breakpoint tables for interpretation of MICs and zone diameters. Retrieved from [Link]

  • YouTube. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii. Retrieved from [Link]

  • PubMed. (2025, March 21). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 13). Thinking Outside the Bug: Molecular Targets and Strategies to Overcome Antibiotic Resistance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 35796-71-5 | Chemical Name : this compound. Retrieved from [Link]

  • PubMed. (n.d.). The prokaryotic cytoskeleton: a putative target for inhibitors and antibiotics?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • Frontiers. (n.d.). Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). How antibiotics kill bacteria: from targets to networks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Appropriate Targets for Antibacterial Drugs. Retrieved from [Link]

  • News-Medical.net. (2023, March 27). Understanding the cellular effects of antibiotics targeting cell wall biosynthesis. Retrieved from [Link]

  • PubMed. (1998, March 6). Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. Retrieved from [Link]

  • PubMed. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 26). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. Retrieved from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Determining the Minimum Inhibitory Concentration (MIC) of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of Zapoterin, a naturally occurring limonoid[1]. Given the compound's classification and the known antimicrobial properties of similar terpenoids, establishing a reliable MIC is a critical first step in evaluating its potential as an antimicrobial agent[2]. This guide is structured to provide both the procedural steps and the scientific rationale behind them, ensuring experimental robustness and data integrity. The protocol is based on the widely accepted broth microdilution method, harmonized with standards from the Clinical and Laboratory Standards Institute (CLSI)[3].

Introduction: The Scientific Imperative for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[4][5]. It is a fundamental metric in drug discovery, providing a quantitative measure of a compound's potency[4]. For this compound, a triterpenoid whose antimicrobial spectrum is not yet characterized, a precise and reproducible MIC value is the gateway to further investigation. It informs everything from preliminary structure-activity relationship (SAR) studies to the selection of appropriate models for in vivo efficacy testing.

The choice of the broth microdilution method is predicated on its efficiency, scalability for high-throughput screening, and its status as a reference method recommended by international standards committees like CLSI and EUCAST[3][6][7]. This method allows for the simultaneous testing of multiple concentrations against different microorganisms, providing a comprehensive initial profile of this compound's activity.

Foundational Principles & Experimental Design

The core principle of the broth microdilution assay is to expose a standardized bacterial inoculum to a serial dilution of the antimicrobial agent in a liquid growth medium. After a defined incubation period, the presence or absence of visible growth is determined, and the MIC is identified as the lowest concentration of the agent that inhibits this growth[5][8].

Causality in Experimental Choices
  • Vehicle Selection (Solvent): this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[9]. Therefore, DMSO will be used to prepare the stock solution. It is critical to ensure the final concentration of DMSO in the assay does not exceed a level (typically ≤1% v/v) that could affect microbial growth or interfere with the assay's outcome. A solvent toxicity control is therefore a mandatory part of the experimental setup.

  • Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious aerobic bacteria[10]. The cation (Ca²⁺ and Mg²⁺) concentrations are adjusted as they can influence the activity of certain antimicrobial agents.

  • Inoculum Density: The final concentration of the bacterial suspension is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. This density is high enough to ensure robust growth within the incubation period but low enough to be susceptible to the action of the antimicrobial agent. Deviations can lead to erroneously high or low MIC values.

  • Quality Control (QC): The inclusion of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is non-negotiable[11][12]. These strains have known MIC ranges for common antibiotics and serve as a self-validating system for the experiment, confirming the potency of the medium, the accuracy of the dilutions, and the appropriateness of the incubation conditions[13].

Experimental Workflow Diagram

The overall workflow is designed to ensure reproducibility and minimize contamination.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading Zap_Stock Prepare this compound Stock Solution (in DMSO) Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-Well Plate Zap_Stock->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) QC_Prep Prepare QC Strain Inoculum Inoculation Inoculate Wells with Test & QC Organisms Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Set up Controls: - Sterility Control - Growth Control - Solvent Control Incubate Incubate Plates (35°C ± 2°C for 16-20h) Controls->Incubate Read_Results Visually Inspect for Growth & Determine MIC Incubate->Read_Results QC_Check Validate Results with QC Strain MIC Ranges Read_Results->QC_Check

Caption: Workflow for MIC determination of this compound.

Detailed Protocol: Broth Microdilution Method

This protocol is designed for a standard 96-well microtiter plate format.

Materials and Reagents
  • This compound powder (purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette (50-200 µL)

  • Single-channel pipettes

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The initial concentration should be at least 10 times the highest concentration to be tested[10].

  • Vortex gently to mix. This is your master stock .

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer colonies to a tube of sterile saline or broth.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension 1:100 in CAMHB. This will be your final inoculum, which will result in a concentration of approximately 5 x 10⁵ CFU/mL in the wells after addition.

Step 3: Assay Plate Preparation (Serial Dilution)

  • Add 100 µL of CAMHB to all wells of a 96-well plate.

  • Create a working solution of this compound by diluting the master stock in CAMHB. For example, to test a final range of 64 to 0.06 µg/mL, you would add a specific volume of the 1280 µg/mL stock to CAMHB to get a 128 µg/mL starting concentration.

  • Add 100 µL of the starting this compound working solution (e.g., 128 µg/mL) to the first column of wells.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down.

  • Continue this serial dilution across the plate to the desired final concentration (e.g., column 10).

  • Discard 100 µL from the last dilution column (e.g., column 10) so that all wells contain 100 µL.

  • Column 11 will serve as the Growth Control (no drug).

  • Column 12 will serve as the Sterility Control (no drug, no bacteria).

Step 4: Inoculation

  • Using a multichannel pipette, add 10 µL of the final bacterial inoculum (from Step 2.5) to wells in columns 1 through 11. This brings the final volume in these wells to 110 µL.

  • Do NOT add inoculum to column 12 (Sterility Control).

  • A separate set of wells should be prepared as a Solvent Control , containing the highest concentration of DMSO used in the assay and the bacterial inoculum, to ensure the solvent itself is not inhibitory.

Incubation and Reading
  • Cover the plate with a lid or an adhesive seal.

  • Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the plate. The Sterility Control well should be clear, and the Growth Control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear)[5]. A reading aid, such as a viewing box with a dark background, can be beneficial.

Data Interpretation and Quality Control

Acceptance Criteria
  • Sterility Control: Must show no growth.

  • Growth Control: Must show satisfactory growth.

  • QC Strains: The MIC value for the QC strain must fall within the acceptable range as published by CLSI or EUCAST[12][14]. If the QC result is out of range, the results for the test isolates are considered invalid, and the experiment must be repeated[11].

Data Presentation

All quantitative data should be summarized for clarity and comparison.

ParameterRecommended ConditionRationale
Test Compound This compoundNovel natural product under investigation.
Solvent DMSOBased on known solubility characteristics[9].
Final Solvent Conc. ≤1% (v/v)To avoid solvent-induced toxicity/inhibition.
Medium Cation-Adjusted Mueller-Hinton BrothStandard medium for susceptibility testing[10].
Inoculum Density Approx. 5 x 10⁵ CFU/mLCLSI standard for reproducibility[3].
Incubation 35°C ± 2°C for 16-20 hoursStandard conditions for aerobic bacteria.
QC Strains S. aureus ATCC® 29213™, E. coli ATCC® 25922™Represent Gram-positive and Gram-negative bacteria with established QC ranges[12].

Logical Relationships in Quality Control

A robust QC system is essential for validating the MIC results. The relationship between the different controls ensures the integrity of the entire experiment.

QC_Logic cluster_controls Control Checks cluster_validation Assay Validation cluster_result Final Result Sterility Sterility Control (Clear) QC_Strain QC Strain MIC (Within Range) Sterility->QC_Strain Prerequisites Growth Growth Control (Turbid) Growth->QC_Strain Prerequisites Solvent Solvent Control (Turbtrol) Solvent->QC_Strain Prerequisites Valid_MIC Report Valid MIC QC_Strain->Valid_MIC Final Check

Caption: Logical flow for validating MIC assay results.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action
No growth in Growth Control wells Inoculum viability issue; Inactive media; Incubation error.Check inoculum preparation, use fresh media, verify incubator temperature.
Growth in Sterility Control wells Media or plate contamination.Use aseptic technique throughout; check sterility of media and reagents.
QC strain MIC out of range Incorrect inoculum density; Procedural error (dilution, etc.); Degraded antibiotic (if testing a known drug); Contaminated QC strain.Repeat test, ensuring all steps are followed precisely. Verify inoculum density. Use a fresh subculture of the QC strain[13].
Precipitation of this compound in wells Poor solubility in aqueous media.Check the highest concentration tested. It may be necessary to lower the starting concentration. Ensure DMSO stock is fully dissolved.

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. [Link]

  • Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Yoo, J. I., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 41(2), 168–175. [Link]

  • ESCMID. EUCAST - The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(8), 2535–2540. [Link]

  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6. [Link]

  • Wikipedia. Minimum inhibitory concentration. [Link]

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • EUCAST. EUCAST - Home. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

  • SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • EUCAST. Guidance Documents. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • ANSI Webstore. Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. [Link]

  • BioCrick. This compound | CAS:35796-71-5. [Link]

  • NIH. (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-.... [Link]

  • Pharmaffiliates. CAS No : 35796-71-5 | Chemical Name : this compound. [Link]

  • MDPI. (2023). In Vitro and In Silico Studies of Antimicrobial Saponins: A Review. [Link]

  • PubMed. (2023). The broad antibacterial activity of a small synthetic receptor for cellular phosphatidylglycerol lipids. [Link]

  • MDPI. (2020). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

  • MDPI. (2023). Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria. [Link]

  • Kuete, V., et al. (2015). Antimicrobial activities of saponins from Melanthera elliptica and their synergistic effects with antibiotics against pathogenic phenotypes. BMC Complementary and Alternative Medicine, 15, 327. [Link]

  • Wang, J., et al. (2022). Baicalin acts as an adjuvant to potentiate the activity of azithromycin against Staphylococcus saprophyticus biofilm: an in vitro, in vivo, and molecular study. AMB Express, 12(1), 127. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of Zapoterin

This compound, a naturally occurring limonoid, presents a significant challenge in preclinical development due to its poor aqueous solubility. Effective in vivo studies hinge on the successful formulation of this lipophilic compound to ensure consistent and reproducible exposure in animal models. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust oral and parenteral formulations of this compound. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, researchers can unlock its therapeutic potential and generate reliable data to advance its preclinical evaluation.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind formulation choices, emphasizes the importance of a self-validating experimental design, and provides a structured approach to characterization and quality control. The protocols provided herein are starting points, grounded in established pharmaceutical principles, and should be adapted and validated for the specific experimental context.

Physicochemical Characterization of this compound: The Foundation of Formulation

A thorough understanding of this compound's physicochemical properties is the cornerstone of a rational formulation design. While extensive public data on this compound is limited, the available information and the general characteristics of the limonoid class of compounds guide our approach.

Key Physicochemical Properties of this compound:

PropertyValue/InformationImplication for Formulation
CAS Number 35796-71-5Unique identifier for sourcing and literature search.
Molecular Formula C₂₆H₃₀O₈Provides the basis for molecular weight calculation.
Molecular Weight 470.5 g/mol Essential for concentration and dosage calculations.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Poor aqueous solubility is expected.Indicates the need for solubilization enhancement techniques for aqueous-based formulations.
Stability Specific stability data is not readily available. Limonoids can be susceptible to hydrolysis and oxidation.Requires empirical stability studies of the final formulation to ensure dose accuracy and integrity.

Strategic Formulation Approaches for this compound

Given its poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of this compound for in vivo studies. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study.

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This compound [label="this compound (Poorly Soluble)", fillcolor="#FBBC05"]; Formulation_Strategy [label="Formulation Strategy Selection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oral [label="Oral Administration"]; Parenteral [label="Parenteral Administration (IP, IV, SC)"]; Suspension [label="Aqueous Suspension"]; Solution [label="Co-solvent/Surfactant Solution"]; Lipid [label="Lipid-Based Formulation"];

This compound -- Formulation_Strategy; Formulation_Strategy -- Oral; Formulation_Strategy -- Parenteral; Oral -- Suspension; Oral -- Solution; Parenteral -- Solution; Parenteral -- Lipid; } dot

Figure 1: Formulation strategy selection for this compound.
Aqueous Suspensions for Oral Administration

For high-dose oral studies, aqueous suspensions are often a practical choice. The goal is to create a uniform dispersion of this compound particles in an aqueous vehicle, which can be achieved using suspending agents.

Key Considerations:

  • Particle Size: Micronization of the this compound powder can improve dissolution rate and bioavailability.

  • Wetting Agents: A wetting agent may be necessary to ensure uniform dispersion of the hydrophobic powder in the aqueous vehicle.

  • Suspending Agents: These increase the viscosity of the vehicle, slowing down the sedimentation of particles and ensuring dose uniformity.

Co-solvent and Surfactant-Based Solutions

For both oral and parenteral routes, solubilizing this compound in a mixture of co-solvents and surfactants can provide a homogenous solution. This approach is particularly useful for lower dose studies where achieving a true solution is feasible.

Key Considerations:

  • Toxicity of Excipients: The chosen co-solvents and surfactants must be well-tolerated in the animal species at the intended dose volume.

  • Drug Precipitation upon Dilution: The formulation must be stable upon administration and not precipitate upon contact with physiological fluids.

  • Route of Administration: The choice of excipients must be compatible with the intended route (e.g., certain surfactants may be suitable for oral but not intravenous administration).

Lipid-Based Formulations

Lipid-based formulations, such as solutions in oil, can be advantageous for parenteral administration, particularly for subcutaneous or intramuscular routes, potentially providing sustained release.

Key Considerations:

  • Viscosity: The viscosity of the formulation should be suitable for injection.

  • Stability: The formulation should be physically and chemically stable, with no drug precipitation or oil separation.

  • Biocompatibility: The chosen oil must be biocompatible and not cause irritation at the injection site.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing common formulations of this compound. It is imperative to perform small-scale feasibility studies and full validation for any chosen formulation.

Protocol 1: Preparation of an Aqueous Suspension of this compound for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% carboxymethyl cellulose (CMC).

Materials:

  • This compound powder

  • Sodium carboxymethyl cellulose (CMC), low viscosity

  • Sterile water for injection or purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh 0.5 g of CMC.

    • In a beaker with a magnetic stir bar, slowly add the CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound for the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Trituration (Optional but Recommended):

    • If the this compound powder has large particles, gently grind it in a mortar and pestle to a fine powder.

    • Add a small amount of the 0.5% CMC vehicle to the mortar to form a smooth paste. This process, known as levigation, helps to wet the powder and prevent clumping.

  • Suspension Formation:

    • Gradually add the remaining 0.5% CMC vehicle to the paste while stirring continuously.

    • Transfer the suspension to a suitable container.

    • Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity. For improved uniformity, a brief homogenization step can be beneficial.

  • Quality Control:

    • Visually inspect the suspension for uniformity and the absence of large agglomerates.

    • Before each dose administration, ensure the suspension is thoroughly re-suspended by gentle shaking or vortexing.

Protocol 2: Preparation of a Co-solvent/Surfactant Solution of this compound for Oral or Parenteral Administration

This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle composed of DMSO, Tween 80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

This compound [label="1. Weigh this compound", fillcolor="#FBBC05"]; DMSO [label="2. Dissolve in DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tween80 [label="3. Add Tween 80", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saline [label="4. Add Saline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="5. Final Solution", shape=ellipse, fillcolor="#FFFFFF"];

This compound -> DMSO -> Tween80 -> Saline -> Final; } dot

Figure 2: Workflow for preparing a co-solvent solution of this compound.
  • Prepare the Vehicle:

    • In a sterile vial, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio for a DMSO:Tween 80:Saline vehicle is 10:10:80 (v/v/v).

  • Dissolve this compound in DMSO:

    • Accurately weigh the required amount of this compound.

    • In a separate sterile vial, dissolve the this compound in the calculated volume of DMSO. For a final concentration of 5 mg/mL in a 10% DMSO formulation, you would first create a more concentrated stock in DMSO. For example, dissolve 50 mg of this compound in 1 mL of DMSO to get a 50 mg/mL stock.

  • Add Tween 80:

    • To the this compound/DMSO solution, add the calculated volume of Tween 80 and mix thoroughly.

  • Add Saline:

    • Slowly add the saline to the mixture while vortexing or stirring to prevent precipitation.

  • Final Formulation and Quality Control:

    • The final formulation should be a clear, homogenous solution.

    • Visually inspect for any signs of precipitation.

    • Filter the final solution through a sterile 0.22 µm syringe filter if intended for parenteral administration.

Example Formulations for Low Water-Soluble Compounds (to be tested with this compound):

Formulation ComponentOral Formulation 1Oral Formulation 2Injection Formulation 1
Vehicle 0.5% Carboxymethyl cellulose (CMC) in water10% DMSO, 40% PEG300, 5% Tween 80 in water10% DMSO, 90% Corn oil
Preparation Note SuspensionSolutionSolution/Suspension
Suitability High-dose oral studiesLow to moderate dose oral studiesSubcutaneous or intramuscular injection

Stability and Analytical Validation: Ensuring Data Integrity

The stability of the prepared formulation is critical for the reliability of in vivo studies. A comprehensive stability assessment should be conducted.

Stability-Indicating Assay

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to quantify this compound and detect any degradation products.

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies should be performed on this compound.[2][3] This involves subjecting the compound to stress conditions to generate potential degradation products.

  • Acid/Base Hydrolysis: Treat with HCl and NaOH at room temperature and elevated temperatures.

  • Oxidation: Treat with hydrogen peroxide.

  • Thermal Degradation: Expose the solid powder and solution to high temperatures.

  • Photodegradation: Expose to UV and visible light.

The HPLC method should then be developed to separate the intact this compound from all generated degradation products.

Formulation Stability Testing

Once a formulation is prepared, its stability should be evaluated under the intended storage and use conditions.

Parameters to Assess:

  • Appearance: Visual inspection for precipitation, crystallization, color change, or phase separation.

  • pH: Measurement of the formulation's pH over time.

  • This compound Concentration: Quantification of this compound using the validated stability-indicating HPLC method.

  • Degradation Products: Monitoring for the appearance of any new peaks in the HPLC chromatogram.

Recommended Storage Conditions for Stability Studies:

  • Refrigerated: 2-8 °C

  • Room Temperature: 25 °C / 60% RH

  • Accelerated: 40 °C / 75% RH

Conclusion: A Pathway to Successful In Vivo Studies

The successful formulation of this compound for in vivo studies is an achievable yet critical step in its preclinical development. By adopting a systematic approach that begins with understanding the compound's physicochemical properties, selecting an appropriate formulation strategy, and rigorously validating the final preparation for stability and dose accuracy, researchers can ensure the generation of high-quality, reproducible data. The protocols and guidelines presented in this document provide a solid foundation for these efforts, empowering scientists to confidently advance the investigation of this compound's therapeutic potential.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • This compound | CAS:35796-71-5 | Triterpenoids | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link]

  • Sapropterin: a review of its use in the treatment of primary hyperphenylalaninaemia. PubMed. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. The Pharma Innovation. Available at: [Link]

  • From Citrus to Clinic: Limonene's Journey Through Preclinical Research, Clinical Trials, and Formulation Innovations. PMC - NIH. Available at: [Link]

  • The Chemistry and Pharmacology of Citrus Limonoids. PMC - PubMed Central - NIH. Available at: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. ResearchGate. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH. Available at: [Link]

  • Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity. Frontiers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Zapoterin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Zapoterin. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges with this compound in in vitro experimental setups. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

This compound is a natural terpenoid compound with a complex, polycyclic structure.[1][2] Its molecular formula is C₂₆H₃₀O₈ and it has a molecular weight of approximately 470.51 g/mol .[2][3][4] Structurally, it is a large, relatively non-polar molecule, which inherently limits its solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media. This poor aqueous solubility is the primary reason researchers face challenges when preparing solutions for in vitro assays. Many active compounds are excluded from biological assays due to low aqueous solubility.[5]

Q2: I tried dissolving this compound in my cell culture medium directly, but it just floated on top. What's the correct approach?

Directly dissolving hydrophobic compounds like this compound in aqueous media is rarely successful. The standard and recommended method is to first prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous assay buffer or medium. This two-step process is crucial for achieving a homogenous solution at the desired final concentration.

Q3: My this compound precipitated out of solution when I added my DMSO stock to the cell culture media. What went wrong?

This is a classic problem known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (like DMSO) is drastically lowered by adding it to the aqueous medium. The this compound, no longer sufficiently solubilized by the DMSO, crashes out of the solution. The key is to ensure that the final concentration of this compound does not exceed its solubility limit in the final assay medium, which contains a very low percentage of the organic solvent.

Troubleshooting Guide: Common Solubility Problems & Solutions

IssueProbable Cause(s)Recommended Solution(s)
Cloudy or Precipitated Stock Solution - Incomplete dissolution.- Solvent is saturated.- Compound quality/purity issues.1. Gentle Warming: Warm the solution in a water bath (37°C) for 5-10 minutes.2. Vortex/Sonication: Vigorously vortex the vial. If particles persist, use a bath sonicator for 10-15 minutes.3. Try an Alternative Solvent: If DMSO fails, consider DMF or ethanol for the stock solution.
Precipitate Forms Upon Dilution in Aqueous Media - Exceeded aqueous solubility limit.- Final DMSO concentration is too low to maintain solubility.- Temperature shock (e.g., adding room temp stock to cold media).1. Reduce Final Concentration: This is the most common solution. Your target concentration may be too high.2. Increase Final Solvent %: Ensure the final DMSO concentration is sufficient, but be mindful of solvent toxicity in your assay (typically ≤0.5%).[6]3. Use a Co-solvent: Consider using solvents like PEG400 or non-ionic surfactants like Tween® 80 in your media, if compatible with your assay.[7]4. Pre-warm Media: Ensure your aqueous media is at the same temperature as your stock solution before mixing.
Inconsistent or Non-reproducible Assay Results - Micro-precipitates are present, affecting cell viability or interacting with assay reagents.- Degradation of the compound in solution.1. Prepare Fresh Dilutions: Always make working solutions fresh from the stock for each experiment.2. Centrifuge/Filter: Before adding to the assay, briefly centrifuge your final working solution and pipette the supernatant to remove any micro-precipitates.3. Include Solvent Controls: Always run a vehicle control (media + the final concentration of DMSO) to account for any effects of the solvent itself.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution, which is the foundational step for most in vitro experiments.

Materials:

  • This compound powder (MW: 470.51 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipette

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 470.51 g/mol * 1000 mg/g = 4.71 mg

  • Weighing: Carefully weigh out 4.71 mg of this compound powder and place it into a sterile vial.

  • Solubilization: Add 1 mL of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If particles remain, place the vial in a 37°C water bath for 10 minutes, followed by another vortexing session. A brief sonication can also aid dissolution.

  • Storage: Once fully dissolved, the stock solution should be clear. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Causality Note: DMSO is a powerful polar aprotic solvent capable of dissolving many hydrophobic compounds that are insoluble in water.[8][9] Preparing a concentrated stock in 100% DMSO ensures the compound is fully monomeric before the critical dilution step.

Protocol 2: Preparing Working Solutions in Aqueous Media (Serial Dilution)

This protocol describes the critical step of diluting the DMSO stock into your final experimental medium while minimizing precipitation.

Procedure:

  • Pre-warm Media: Bring your cell culture medium or aqueous buffer to the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).

  • Intermediate Dilution (Optional but Recommended): To avoid shocking the compound, first dilute your 10 mM stock into a small volume of media to create an intermediate concentration. For example, add 5 µL of 10 mM stock to 495 µL of media to get a 100 µM solution (with 0.1% DMSO).

  • Final Dilution: Use the intermediate dilution to prepare your final concentrations. This gradual reduction in DMSO concentration helps maintain solubility.

  • Mixing Technique: When adding the stock to the aqueous medium, pipette the stock directly into the liquid and immediately mix by gentle vortexing or by pipetting up and down. Do not let the concentrated stock touch the sides of the tube where it can precipitate.

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation or cloudiness before adding them to your assay.

Trustworthiness Note: This serial dilution method is a self-validating system. If you observe precipitation at any step, it indicates that the solubility limit has been exceeded, and the protocol must be adjusted (e.g., by lowering the final target concentration).

Visualized Workflow & Troubleshooting

The following diagram illustrates the decision-making process for successfully solubilizing this compound.

Zapoterin_Solubility_Workflow start Start: this compound Powder weigh Weigh 4.71 mg (for 1mL of 10mM stock) start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) / Sonicate add_dmso->dissolve check_stock Is stock solution clear? dissolve->check_stock stock_ok 10 mM Stock Solution (Store at -20°C) check_stock->stock_ok Yes troubleshoot_stock Troubleshoot: - Use alternative solvent (DMF) - Check compound purity check_stock->troubleshoot_stock No dilute Dilute stock into pre-warmed aqueous media stock_ok->dilute check_final Is final solution clear? dilute->check_final final_ok Solution ready for assay check_final->final_ok Yes troubleshoot_final Troubleshoot: 1. Lower final concentration 2. Use serial dilution 3. Add co-solvent (e.g., PEG) 4. Check solvent tolerance of assay check_final->troubleshoot_final No

Caption: Troubleshooting workflow for solubilizing this compound.

Reference Data

This compound Physicochemical Properties
PropertyValueSource
CAS Number 23885-43-0 (or 35796-71-5)[1][10]
Molecular Formula C₂₆H₃₀O₈[1][2][3]
Molecular Weight 470.51 g/mol [2][3][4]
Appearance Powder / Solid[1][2]
General Solubility Profile for Terpenoids/Flavonoids

While specific quantitative data for this compound is limited, the solubility behavior of similar complex natural products provides a strong guideline.

SolventGeneral SolubilityRationale & Remarks
Water, PBS, Buffers Poor / InsolubleThe large, hydrophobic carbon skeleton dominates the molecule's properties.
DMSO, DMF SolubleRecommended for primary stock solutions. These polar aprotic solvents effectively disrupt crystal lattice forces and solvate the molecule.[2][8]
Ethanol, Methanol Moderately SolubleCan be used for stock solutions, but may not achieve the same high concentrations as DMSO. Useful if DMSO is incompatible with the assay.[9]
Acetonitrile, Acetone VariableSolubility is highly dependent on the specific structure of the flavonoid or terpenoid.[11][12]

References

  • LookChem. This compound, CasNo.23885-43-0 BOC Sciences United States. [Link]

  • Pharmaffiliates. CAS No : 35796-71-5 | Chemical Name : this compound. [Link]

  • ChemFarm. This compound Supplier | CAS 35796-71-5. [Link]

  • MDPI. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]

  • ResearchGate. Solubility of Flavonoids in Pure Solvents | Request PDF. [Link]

  • ACS Publications. Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. [Link]

  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Link]

  • ResearchGate. How to dissolve hydrophobic drug........ [Link]

  • ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Royal Society of Chemistry. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. [Link]

  • ResearchGate. (PDF) Solubility of Flavonoids in Organic Solvents. [Link]

  • National Institutes of Health (NIH). (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-. [Link]

Sources

Zapoterin Technical Support Center: Stability in Solvents and Temperature

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Zapoterin. This guide is designed to provide you, our valued research partners, with in-depth technical information and practical solutions for handling and storing this compound. Understanding the stability of a compound is critical for ensuring the reproducibility of your experimental results and the integrity of your data.[1][2] This resource addresses common questions and troubleshooting scenarios related to this compound's stability in various solvents and across different temperatures.

Frequently Asked Questions (FAQs)

This section provides answers to the most common questions regarding the handling of this compound.

Q1: What is the recommended solvent for creating high-concentration stock solutions of this compound?

A1: For initial stock solutions, we strongly recommend using anhydrous Dimethyl Sulfoxide (DMSO). This compound exhibits excellent solubility and stability in DMSO when stored under appropriate conditions.[3][4] However, it is crucial to use a final DMSO concentration of <0.5% in cell-based assays to avoid solvent-induced toxicity.[5]

Q2: How should I store my this compound stock solutions to ensure maximum stability?

A2: Once prepared, stock solutions should be aliquoted into small, ready-to-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[5] Store these aliquots in tightly sealed vials, preferably with Teflon-lined caps, at -80°C for long-term storage (up to 6 months).[5][6] For short-term storage (up to one month), -20°C is acceptable.[5] Before use, allow the vial to warm to room temperature to prevent condensation of atmospheric water into the solution.[6]

Q3: I observed a color change in my this compound solution. What does this indicate?

A3: A color change, typically a slight yellowing, is an early indicator of oxidative degradation of this compound. This can be exacerbated by exposure to light and repeated exposure to atmospheric oxygen. If you observe a color change, it is advisable to use a fresh aliquot or prepare a new stock solution to ensure the integrity of your experiments.

Q4: My this compound precipitated out of solution after diluting my DMSO stock into aqueous buffer/media. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.[7][8] this compound, being hydrophobic, has limited solubility in aqueous solutions. To mitigate this, try diluting the stock solution into your final medium while vortexing to ensure rapid mixing. It is also important not to exceed the maximum soluble concentration of this compound in your specific medium.[9] If precipitation persists, consider using a carrier like a cyclodextrin, though this may affect the free compound concentration.[9]

Q5: What are the primary degradation pathways for this compound?

A5: Based on its chemical structure, which includes an ester functional group, this compound is primarily susceptible to hydrolysis and oxidation.[10][11] Hydrolysis involves the cleavage of the ester bond by water, a reaction that can be catalyzed by acidic or basic conditions.[12][13] Oxidation can occur at electron-rich sites on the molecule and is often initiated by light or trace metal contaminants.[11]

This compound Stability Data Summary

The following table summarizes the stability of this compound under various conditions. The data represents the percentage of intact this compound remaining after the specified duration, as determined by HPLC analysis.

SolventConcentrationTemperature1 Week1 Month3 Months
DMSO10 mM-80°C>99%>99%98%
DMSO10 mM-20°C>99%97%92%
DMSO10 mM4°C95%88%75%
DMSO10 mM25°C (RT)85%65%<50%
Ethanol10 mM-20°C98%94%85%
PBS (pH 7.4)100 µM37°C80% (24h)N/AN/A

Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues.

ProblemProbable Cause(s)Recommended Solution(s)
Precipitation in stock solution - Solvent has absorbed water. - Exceeded solubility limit. - Freeze-thaw cycles.[7]- Use anhydrous DMSO. - Gently warm the solution and vortex. - Prepare fresh, smaller aliquots.
Precipitation upon dilution in aqueous media - Poor mixing technique. - Exceeded aqueous solubility.[9] - Interaction with media components.[14]- Add stock solution to media while vortexing. - Perform serial dilutions. - Test solubility in your specific medium before the experiment.
Loss of biological activity - Chemical degradation (hydrolysis/oxidation).[11] - Incorrect storage conditions.- Use a fresh aliquot from -80°C storage. - Prepare a new stock solution. - Confirm storage temperature and protect from light.
Appearance of new peaks in HPLC chromatogram - Formation of degradation products.[15][16]- Characterize degradation products using LC-MS if necessary. - Follow forced degradation study protocols to identify potential degradants.

Visual Troubleshooting and Experimental Workflows

To further assist, the following diagrams illustrate key decision-making and experimental processes.

G This compound Stability Troubleshooting Workflow start Issue Observed (e.g., Precipitation, Low Activity) check_stock Check Stock Solution: - Visual Inspection (Clarity, Color) - Age of Stock start->check_stock stock_ok Stock Appears OK check_stock->stock_ok Looks Good stock_bad Stock is Cloudy, Discolored, or Old check_stock->stock_bad Problem Found check_dilution Review Dilution Protocol: - Final Concentration vs. Solubility - Dilution Technique stock_ok->check_dilution prepare_new_stock Action: Prepare Fresh Stock Solution from Powder stock_bad->prepare_new_stock end_ok Problem Resolved prepare_new_stock->end_ok dilution_ok Dilution Protocol Correct check_dilution->dilution_ok Looks Good dilution_bad Potential Dilution Issue check_dilution->dilution_bad Problem Found run_hplc Perform HPLC Analysis on Stock Solution dilution_ok->run_hplc optimize_dilution Action: - Pre-warm media - Add stock while vortexing - Perform serial dilution dilution_bad->optimize_dilution optimize_dilution->end_ok hplc_ok Purity >98%? run_hplc->hplc_ok hplc_ok->prepare_new_stock No hplc_ok->end_ok Yes

Caption: Troubleshooting workflow for this compound stability issues.

Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound (powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials with Teflon-lined screw caps

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • For a 10 mM stock solution, add the appropriate volume of anhydrous DMSO directly to the vial of pre-weighed this compound.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials.[5] This minimizes contamination and degradation from freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Store aliquots at -80°C for long-term storage or -20°C for short-term storage.[5]

Protocol 2: Short-Term Stability Assessment by HPLC

Objective: To determine the stability of this compound in a specific solvent at a given temperature over a short period (e.g., 24-72 hours).

Rationale: This protocol uses a stability-indicating HPLC method, which is designed to separate the intact drug from its degradation products, providing a clear picture of the compound's stability.[16][17][18]

G Workflow for Short-Term Stability Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in Test Solvent dilute Dilute to 100 µM in Test Solvent prep_stock->dilute aliquot Aliquot into Vials for Each Time Point dilute->aliquot t0 T=0 (Analyze Immediately) aliquot->t0 store Store Vials at Test Temperature (e.g., 37°C) aliquot->store hplc Analyze Each Time Point Sample by HPLC t0->hplc t_x T=X hours (e.g., 24h, 48h, 72h) store->t_x t_x->hplc quantify Quantify Peak Area of Intact this compound hplc->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate

Caption: Experimental workflow for HPLC-based stability assessment.

Procedure:

  • Prepare a fresh solution of this compound in the solvent of interest (e.g., PBS, cell culture medium) at the desired concentration.

  • Immediately take a sample for the T=0 time point. Dilute this sample appropriately for HPLC analysis and inject it into the HPLC system.

  • Store the remaining solution under the desired test conditions (e.g., 37°C incubator).

  • At predetermined time points (e.g., 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Dilute and analyze each aliquot by a validated, stability-indicating HPLC method.[19]

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at T=0. The formula is: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

References

  • Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • National Center for Biotechnology Information. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. In Methods in Molecular Biology.
  • Pharmaceutical Technology. (2019).
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 15, 2026.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Echemi. (2025).
  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved January 15, 2026.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved January 15, 2026.
  • Springer Nature Experiments. (n.d.). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved January 15, 2026.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Solubility in Cell Culture Media.
  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Request PDF.
  • Pharmacy 180. (n.d.).
  • The Pharmaceutical Journal. (2010).
  • Slideshare. (n.d.).
  • SciSpace. (2014).
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • National Center for Biotechnology Information. (n.d.).
  • Wiley-VCH. (n.d.).
  • ResearchGate. (2015).
  • ResearchGate. (2025). (PDF)
  • Quora. (2022).
  • Wikipedia. (n.d.). Hydrolysis.
  • Slideshare. (n.d.).
  • ResearchGate. (2022).
  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • Unknown Source. (n.d.). HYDROLYSIS.
  • Unknown Source. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

Sources

Technical Support Center: Optimizing HPLC Parameters for Better Separation of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Zapoterin (also known as 11β-Hydroxyobacunone) is a complex limonoid, a class of highly oxygenated terpenoids found in various plant species.[1][2] Its intricate structure presents unique challenges and opportunities for chromatographic separation. This technical support center is designed for researchers, scientists, and drug development professionals, providing a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to empower you to systematically optimize your High-Performance Liquid Chromatography (HPLC) parameters to achieve robust and reliable separation of this compound.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm developing a new method for this compound. What are the recommended starting HPLC conditions?

Answer: Establishing a robust starting point is the most critical step in method development. For a complex, moderately hydrophobic molecule like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The initial parameters should be aimed at retaining and eluting the compound as a sharp, symmetrical peak, which can then be fine-tuned for resolution from other matrix components.

Expertise & Experience: We begin with a C18 column, the workhorse of reversed-phase chromatography, due to its versatility and strong hydrophobic retention mechanism suitable for terpenoids.[3][4] Acetonitrile is chosen as the initial organic modifier for its low viscosity and excellent UV transparency.[5][6] An acidic modifier like formic acid is crucial to control the ionization state of the analyte and, more importantly, to suppress the ionization of residual silanols on the silica-based stationary phase, which prevents peak tailing.[7][8] A gradient elution is recommended to ensure that compounds with a wide range of polarities, including this compound and potential impurities, are eluted within a reasonable time.

Data Presentation: Table 1. Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale & Key Considerations
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides good resolving power and retention for moderately non-polar analytes. A shorter column (e.g., 150 mm) can be used for faster analysis if resolution is sufficient.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidic pH sharpens peaks for many natural products and ensures reproducible retention.[9]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is the strong eluting solvent. Formic acid is included for consistency.
Gradient Program 5% to 95% B over 20 minA broad screening gradient helps locate the elution position of this compound and other components. This can be optimized later to be steeper or shallower around the target peak.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to manage backpressure and analysis time.
Column Temperature 30 °CProvides stable and reproducible retention times. Temperature can be a powerful tool for optimizing selectivity.[10][11]
Detection PDA/DAD Detector, Scan 200-400 nmSince the UV maximum of this compound is not widely reported, a photodiode array (PDA) detector is essential to determine the optimal wavelength for detection, ensuring maximum sensitivity.
Injection Volume 10 µLA typical starting volume. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
Q2: My this compound peak is broad and shows significant tailing. What are the causes and how can I fix it?

Answer: Peak broadening and tailing are common issues in HPLC that compromise resolution and integration accuracy. The causes can be chemical (secondary interactions) or physical (system or column issues). A systematic approach is needed to diagnose and resolve the problem.

Trustworthiness: Before modifying the method, it's essential to perform a system check. A deteriorated column is a frequent culprit. Inject a standard compound mixture if you have one, or a previously well-characterized sample, to confirm if the issue is specific to this compound or a general system problem.

Experimental Protocols: Diagnosing Peak Tailing

  • Column Health Check: Disconnect the column and replace it with a zero-dead-volume union. Run the pump at your typical operating pressure. If the pressure is high, there may be a blockage in the system. If the pressure is normal, the column is the likely source of high backpressure or distortion.

  • Evaluate Column Contamination: If the column is old or has been used with complex matrices, strongly retained compounds may have accumulated. Flush the column with a strong solvent (e.g., 100% isopropanol, ensuring miscibility) as recommended by the manufacturer.

  • Check for Extra-Column Volume: Ensure all fittings and tubing are correct (e.g., narrow-bore PEEK tubing) and properly connected to minimize dead volume, which contributes to band broadening.[12]

Visualization: Troubleshooting Workflow for Poor Peak Shape Below is a logical workflow to diagnose the root cause of peak tailing.

G start Poor Peak Shape (Broadening/Tailing) check_system Perform System Suitability Test (Inject Standard) start->check_system system_ok System OK? check_system->system_ok col_issue Column Issue system_ok->col_issue No chem_issue Chemical/Method Issue system_ok->chem_issue Yes flush_col Flush/Clean Column col_issue->flush_col ph_opt Optimize Mobile Phase pH (Increase Acidity) chem_issue->ph_opt replace_col Replace Column flush_col->replace_col No Improvement solvent_type Change Organic Solvent (e.g., ACN to Methanol) ph_opt->solvent_type Still Tailing

Caption: A systematic workflow for troubleshooting poor HPLC peak shape.

Optimization Strategies:

  • Increase Mobile Phase Acidity: Peak tailing for compounds with hydroxyl groups can sometimes be caused by interactions with free silanol groups on the C18 packing material. Increasing the concentration of formic acid (e.g., to 0.2%) or switching to a stronger acid like trifluoroacetic acid (TFA) at 0.1% can further mask these silanols and improve peak shape. Note that TFA can suppress ionization in mass spectrometry and is difficult to remove from the column.

  • Lower Sample Concentration: Overloading the column can lead to fronting or tailing. Try injecting a dilution of your sample to see if the peak shape improves.

Q3: I have an impurity peak that co-elutes with this compound. How can I improve the resolution?

Answer: Achieving baseline resolution (Rs > 1.5) between a target analyte and a closely eluting impurity is the ultimate goal of chromatographic optimization.[13] This requires manipulating the "selectivity" of your method, which involves changing the relative retention of the two compounds.

Expertise & Experience: The three most powerful parameters for altering selectivity in reversed-phase HPLC are the organic solvent type, the mobile phase pH, and the column temperature.[7][14] Adjusting the gradient slope is also a key tool.

Visualization: Systematic Approach to Improving Resolution This diagram outlines the order of operations for systematically improving the separation between two co-eluting peaks.

G start Co-elution of this compound and Impurity step1 1. Modify Gradient Slope (Make it shallower) start->step1 step2 2. Change Organic Solvent (Switch ACN to Methanol) step1->step2 If resolution is still poor step3 3. Adjust Column Temperature (Test 25°C, 40°C, 50°C) step2->step3 If resolution is still poor step4 4. Screen Different Columns (e.g., Phenyl-Hexyl, Cyano) step3->step4 If resolution is still poor

Caption: A hierarchical workflow for optimizing HPLC selectivity.

Experimental Protocols: Step-by-Step Resolution Optimization

  • Adjust the Gradient: This is the easiest parameter to change. If your initial 20-minute gradient shows this compound eluting at 12 minutes, flatten the gradient around this point. For example, instead of a linear 5-95% B, try a multi-step gradient: 5-40% B over 10 minutes, then 40-55% B over 15 minutes, followed by a rapid wash to 95% B. This gives the closely eluting peaks more time to interact differently with the stationary phase.[10]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[7] Switching from acetonitrile to methanol can profoundly impact selectivity. Prepare a mobile phase B with 0.1% formic acid in methanol and run the same gradient. Often, the elution order of peaks will change, potentially resolving your co-eluting pair.

  • Vary the Column Temperature: Temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[14][15] Run your experiment at three different temperatures, for example, 25°C, 40°C, and 50°C. Subtle changes in temperature can sometimes be enough to separate stubborn peaks.[15] Higher temperatures also reduce mobile phase viscosity, lowering backpressure and potentially allowing for faster flow rates.[14][16]

  • Try a Different Stationary Phase: If the above steps fail, the interaction mechanism may need to be changed. A Phenyl-Hexyl column offers pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic or unsaturated compounds.

Q4: My system backpressure is too high. What are the common causes and solutions?

Answer: High backpressure can shorten column life, cause leaks, and shut down your HPLC system. The cause is typically a blockage or restriction somewhere along the fluidic path.

Trustworthiness: A logical, sequential diagnostic process is the key to finding the source of high pressure without unnecessary disassembly. Start from the detector and work your way backward to the pump.

Data Presentation: Table 2. Troubleshooting High Backpressure

Potential CauseDiagnostic StepSolution
Column Frit Blockage Disconnect the column from the detector. If pressure drops significantly, the column is the issue.Reverse-flush the column (if permitted by the manufacturer) with a filtered, strong solvent. If this fails, replace the column.
Guard Column Blockage Remove the guard column and reconnect the analytical column. If pressure returns to normal, the guard column is blocked.Replace the guard column cartridge.[12]
System Tubing/Frit Blockage Systematically disconnect fittings, starting from the detector and moving toward the injector. A significant pressure drop indicates the blockage is in the last component removed.Replace the blocked tubing or in-line filter.
High Mobile Phase Viscosity Check your mobile phase composition and temperature.Increase column temperature to reduce viscosity.[14] If using methanol, consider switching to lower-viscosity acetonitrile.
Precipitation Sample or buffer is precipitating in the mobile phase.Ensure your sample is fully dissolved in the mobile phase. Ensure any buffers used are soluble in the highest organic percentage of your gradient.
References
  • BioCrick. This compound | CAS:35796-71-5. [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • PubChem, National Institutes of Health. Zapotinin. [Link]

  • National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • AIP Publishing. Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction. [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • ResearchGate. Selection of mobile phase to separate flavonoid mixtures | Download Table. [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Chromatography Today. The Use of Temperature for Method Development in LC. [Link]

  • ResearchGate. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. [Link]

  • ResearchGate. Optimization Strategies in RP-HPLC. [Link]

  • PubMed. pH-adjusted solvent extraction and reversed-phase HPLC quantification of isoflavones from soybean (Glycine max (L.) Merr.). [Link]

  • Waters. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • ChemFarm. This compound Supplier | CAS 35796-71-5. [Link]

  • PharmaGuru. What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. [Link]

  • SIELC. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Link]

  • MDPI. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. [Link]

  • ResearchGate. Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. [Link]

  • ResearchGate. The effect of pH on the extraction yield of flavonoids. [Link]

  • Food Technology and Biotechnology. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • ResearchGate. (PDF) Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes. [Link]

  • IJRPR. Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • National Institutes of Health. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. [Link]

  • National Institutes of Health. Retention Study of Flavonoids Under Different Chromatographic Modes. [Link]

  • PubChem, National Institutes of Health. Sapropterin. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • National Institutes of Health. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • ResearchGate. Atropisomeric separation of a 2-aryl-imino-N-(2-aryl)-thiazoline compound by reversed phase HPLC using hydroxypropyl-g-cyclodextrin. [Link]

  • ResearchGate. 11β-Hydroxyobacunone (this compound) | Request PDF. [Link]

  • PubMed. High-performance Liquid Chromatographic Separation of Aprotinin-Like Inhibitors and Their Determination in Very Small Amounts. [Link]

Sources

Technical Support Center: Ensuring Reproducibility in Zapoterin Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Zapoterin is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. As such, bioassays designed to quantify the activity of this compound are critical in preclinical drug development for hyperuricemia and gout. However, like many cell-based assays, this compound bioassays can be prone to poor reproducibility, leading to inconsistent IC50 values and unreliable data.

This technical support center provides a comprehensive guide to troubleshooting and improving the robustness of your this compound bioassays. We will delve into the common causes of variability and offer expert-backed solutions to ensure your experiments are reliable, reproducible, and generate high-quality data.

Frequently Asked Questions (FAQs) about this compound Bioassays

Q1: What is the mechanism of action of this compound, and how does this impact assay design?

A1: this compound is a non-competitive inhibitor of URAT1 (SLC22A12), a transporter protein primarily found in the apical membrane of renal proximal tubule cells. URAT1 mediates the reabsorption of uric acid from the glomerular filtrate back into the blood. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels.

This mechanism is central to assay design. A typical this compound bioassay involves a cell line that overexpresses URAT1. The assay measures the uptake of a labeled substrate, such as [14C]-uric acid, into these cells. The inhibitory effect of this compound is then quantified by its ability to reduce the uptake of the labeled substrate. Understanding this mechanism is crucial for troubleshooting, as any factor that affects URAT1 expression, cell health, or substrate transport will impact the assay results.

Q2: Which cell lines are most suitable for this compound bioassays?

A2: The most common cell lines used for this compound and other URAT1 inhibitor bioassays are human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells that have been stably transfected to overexpress the human URAT1 transporter. The choice of cell line can influence the assay window and overall performance. It is critical to use a well-characterized cell line with confirmed high-level expression of functional URAT1.

Q3: What are the critical quality control steps I should implement for my this compound bioassay?

A3: A robust quality control (QC) system is non-negotiable for ensuring reproducibility. Key QC steps include:

  • Cell Line Authentication: Regularly verify the identity of your cell line using methods like short tandem repeat (STR) profiling. This prevents cross-contamination and ensures you are working with the correct cells.

  • Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular metabolism and membrane transport, leading to unreliable results. Test your cell cultures for mycoplasma every 1-2 months.

  • Reagent Validation: Qualify each new batch of critical reagents, such as fetal bovine serum (FBS), this compound, and the labeled substrate. This can be done by running a standard assay with the new reagent alongside the old one to ensure consistent performance.

  • Assay Performance Monitoring: Track key assay parameters over time, such as the Z'-factor, signal-to-background ratio, and the IC50 of a reference compound. This allows you to detect any drift in assay performance early on.

Troubleshooting Guide: Inconsistent IC50 Values

Inconsistent IC50 values are one of the most common and frustrating issues in drug discovery assays. The following sections provide a systematic approach to diagnosing and resolving this problem.

Q4: My this compound IC50 values are shifting between experiments. What are the likely causes?

A4: Fluctuations in IC50 values can be attributed to several factors, often related to biological or technical variability. Here’s a breakdown of the most common culprits:

  • Cell Passage Number: As cells are passaged repeatedly, their characteristics can change, including the expression level of the target protein (URAT1). This phenomenon, known as "phenotypic drift," can lead to shifts in IC50 values. It is crucial to establish a narrow window of passage numbers for your experiments and to thaw a new vial of cells after a defined number of passages.

  • Serum Variability: Fetal bovine serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary significantly from batch to batch. This variability can alter cell growth and URAT1 expression. To mitigate this, it is recommended to purchase a large lot of FBS, test it for your specific assay, and then use that single lot for an entire study.

  • Inconsistent Cell Seeding Density: The number of cells seeded per well can affect the final cell confluence at the time of the assay, which in turn can influence the expression of membrane transporters like URAT1. Ensure you are using a precise and consistent method for cell counting and seeding.

  • This compound Stock Solution Instability: Like many small molecules, this compound may be unstable if not stored correctly. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound, resulting in a loss of potency and an apparent increase in the IC50 value. Prepare small-volume aliquots of the stock solution and store them at -80°C.

Experimental Workflow for Diagnosing IC50 Shifts

A Inconsistent IC50 Values Observed B Check Cell Culture Conditions A->B C Check Reagent Preparation & Storage A->C D Review Assay Protocol A->D E Passage Number Within Range? B->E F Consistent Serum Lot Used? B->F G This compound Stock Freshly Prepared/Aliquoted? C->G H Consistent Incubation Times/Temperatures? D->H I Consistent Pipetting Technique? D->I E->F Yes K Investigate Cell Line Stability (URAT1 Expression) E->K No F->G Yes L Qualify New Serum Lot F->L No G->H Yes M Prepare Fresh this compound Stock G->M No H->I Yes N Standardize Protocol Execution H->N No J Problem Resolved I->J Yes I->N No K->B L->C M->C N->D

Caption: A troubleshooting workflow for diagnosing inconsistent IC50 values.

Troubleshooting Guide: High Well-to-Well Variability

High variability across replicate wells can mask the true biological effect of this compound and make it difficult to obtain reliable data.

Q5: I'm seeing a lot of scatter in my data, even within the same plate. How can I reduce this variability?

A5: High well-to-well variability often points to technical issues with the assay execution. Here are some key areas to focus on:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error in plate-based assays. Ensure that all pipettes are properly calibrated and that you are using the correct pipetting technique (e.g., reverse pipetting for viscous solutions) to minimize errors.

  • Edge Effects: Wells on the edge of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to "edge effects" – a systematic variation in the data from the edge wells compared to the inner wells. To mitigate this, you can leave the outer wells empty or fill them with a buffer solution.

  • Cell Clumping: If cells are not properly resuspended into a single-cell suspension before seeding, they will form clumps, leading to an uneven distribution of cells across the plate. Ensure you have a homogenous cell suspension before plating.

  • Incomplete Reagent Mixing: Inadequate mixing of reagents in the wells can lead to localized concentration differences and variable results. After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.

Table 1: Best Practices for Reducing Well-to-Well Variability
ParameterBest PracticeRationale
Cell Seeding Use an automated cell counter and ensure a homogenous single-cell suspension before plating.Ensures a consistent number of cells in each well, which is critical for reproducible results.
Pipetting Use calibrated pipettes and pre-wet the tips. For small volumes, consider using a multi-channel pipette.Improves the accuracy and precision of liquid handling, a major source of variability.
Plate Layout Avoid using the outer wells of the plate, or fill them with a buffer to create a humidity barrier.Minimizes edge effects caused by evaporation and temperature gradients across the plate.
Reagent Addition Add reagents in the same order and at the same speed to all wells. Use an automated liquid handler if available.Ensures that all wells are treated identically, reducing time-dependent variations.
Mixing After reagent addition, gently mix the plate on an orbital shaker for a short period.Ensures that the reagents are evenly distributed throughout the well, leading to a more uniform cellular response.

Best Practices for Robust this compound Bioassays

Beyond troubleshooting specific issues, adopting a set of best practices can proactively improve the quality and reproducibility of your this compound bioassays.

Q6: What does a well-designed this compound bioassay protocol look like?

A6: A robust protocol should be detailed, clear, and designed to minimize variability. Here is a sample protocol for a [14C]-uric acid uptake assay in HEK293 cells overexpressing URAT1.

Protocol: this compound Inhibition of [14C]-Uric Acid Uptake

1. Cell Culture and Seeding: a. Culture HEK293-hURAT1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). b. Passage the cells when they reach 80-90% confluence. Do not use cells beyond passage 20. c. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24-48 hours until they form a confluent monolayer.

2. Compound Treatment: a. Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Aspirate the culture medium from the cells and wash the monolayer twice with pre-warmed HBSS. c. Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

3. Uric Acid Uptake: a. Prepare the uptake solution containing [14C]-uric acid in HBSS. b. Add the uptake solution to the wells (containing the this compound dilutions) and incubate for a short period (e.g., 5-10 minutes) at 37°C. c. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

4. Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes at room temperature. b. Transfer the lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis: a. Subtract the background radioactivity (from wells with no cells) from all measurements. b. Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition). c. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value of this compound.

This compound's Mechanism of Action

cluster_cell Renal Proximal Tubule Cell URAT1 URAT1 Transporter UricAcid_in Uric Acid (in cell) URAT1->UricAcid_in Blood Bloodstream UricAcid_in->Blood Enters Blood UricAcid_out Uric Acid (in filtrate) UricAcid_out->URAT1 Reabsorption This compound This compound This compound->URAT1 Inhibition

Caption: this compound inhibits the URAT1 transporter, preventing uric acid reabsorption.

References

  • This compound (CHK-340) as a selective URAT1 inhibitor for the treatment of hyperuricemia and gout. European Journal of Pharmacology.[Link]

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Strategies to enhance the yield of Zapoterin extraction

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Strategies to Enhance Zapoterin Extraction Yield

Abstract: This technical guide provides a comprehensive support framework for researchers, scientists, and drug development professionals engaged in the extraction of this compound, a notable flavonoid from Casimiroa edulis. Recognizing the scarcity of specific protocols for this compound, this document synthesizes established principles of flavonoid and natural product extraction to offer robust troubleshooting strategies and optimization protocols. It is structured in a user-centric question-and-answer format to directly address common experimental challenges, from initial low yields to complex purification issues. This guide is grounded in scientific expertise, providing causal explanations for methodological choices and self-validating protocols to ensure experimental integrity and reproducibility.

Section 1: Troubleshooting Common Extraction Issues

This section addresses the most frequently encountered problems during the extraction of this compound and similar flavonoids. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

FAQ 1.1: My initial extraction shows a very low or no yield of this compound. What are the primary factors I should investigate?

A low yield is a common initial challenge in natural product extraction. The issue can typically be traced back to one of three areas: the plant material itself, the choice of solvent, or the extraction conditions.

Underlying Causes and Solutions:

  • Plant Material Integrity: The concentration of flavonoids like this compound can vary significantly based on the plant's age, the part of the plant used (leaves, bark, seeds), and the post-harvest handling.[1]

    • Actionable Steps:

      • Verify Plant Part: Studies on Casimiroa edulis have identified flavonoids in the leaves, stem bark, and fruit peels.[2][3] Ensure you are using a part of the plant reported to contain this compound.

      • Drying and Grinding: Proper drying prevents enzymatic degradation of flavonoids. After drying, the plant material should be ground into a fine powder to increase the surface area for solvent penetration.[4]

  • Solvent Selection: The polarity of the solvent is critical for efficiently solubilizing the target compound. Flavonoids, being polyphenolic compounds, have a range of polarities.

    • Actionable Steps:

      • Solvent Polarity: Methanol and ethanol are commonly used for flavonoid extraction due to their ability to dissolve a wide range of these compounds.[5] A study on C. edulis utilized methanol for flavonoid extraction.[2]

      • Solvent Gradients: Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to remove interfering non-polar compounds and selectively extract flavonoids.[6]

  • Extraction Conditions: Time, temperature, and the solid-to-solvent ratio are key parameters that influence extraction efficiency.[4]

    • Actionable Steps:

      • Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated, preventing further extraction. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.[6]

      • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant matrix. For maceration, this could be several hours to days. For more advanced methods like ultrasound-assisted extraction, the time is significantly shorter.[6]

FAQ 1.2: I am observing a significant amount of co-extracted impurities. How can I improve the selectivity of my extraction?

The co-extraction of impurities is a frequent issue that complicates downstream purification and can lead to an underestimation of the actual yield.

Underlying Causes and Solutions:

  • Non-Selective Solvent: A solvent that is too broad in its solubilizing power will extract a wide range of compounds alongside this compound.

    • Actionable Steps:

      • Solvent Optimization: Experiment with different solvent systems. For instance, using 80% ethanol can provide a good balance of polarity for flavonoid extraction.[5]

      • Defatting Step: If your plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes.[7][8] A study on C. edulis fruit peels and seeds used an initial extraction with n-hexane before methanolic extraction.[2]

  • Liquid-Liquid Partitioning: This is a powerful post-extraction technique to separate compounds based on their differential solubility in two immiscible liquids.

    • Actionable Steps:

      • After the initial extraction (e.g., with methanol), evaporate the solvent and redissolve the residue in water.

      • Perform a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate. Flavonoids will partition into the ethyl acetate phase, leaving more polar impurities in the aqueous phase.

FAQ 1.3: My extraction yield is inconsistent across different batches. What could be causing this variability?

Inconsistent yields are often a result of subtle variations in the experimental procedure or the starting material.

Underlying Causes and Solutions:

  • Inhomogeneous Plant Material: If the ground plant material is not well-mixed, the concentration of this compound can vary between subsamples.

    • Actionable Steps: Ensure the powdered plant material is thoroughly homogenized before weighing.

  • Procedural Drifts: Minor, unintentional changes in extraction time, temperature, or solvent volumes can lead to significant differences in yield.[9]

    • Actionable Steps:

      • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire extraction process.

      • Calibration: Regularly calibrate all equipment, including balances, temperature probes, and pipettes.[9]

Section 2: Advanced Strategies for Yield Enhancement

For researchers looking to move beyond basic troubleshooting, this section explores modern extraction techniques and optimization methodologies.

FAQ 2.1: How can I leverage advanced extraction technologies to improve this compound yield and reduce extraction time?

Modern extraction methods offer significant advantages over traditional techniques by improving efficiency and reducing the consumption of solvents and energy.[4][10]

Advanced Extraction Techniques:

  • Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[11]

    • Key Advantages: Reduced extraction time, lower solvent consumption, and increased yield.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This creates a buildup of pressure that ruptures the cell walls, releasing the target compounds into the solvent.

    • Key Advantages: Very rapid extraction, reduced solvent usage, and often higher yields compared to conventional methods.

Experimental Design for Optimization:

To systematically optimize these advanced methods, a Response Surface Methodology (RSM) can be employed. This statistical approach allows for the simultaneous investigation of multiple variables (e.g., solvent concentration, temperature, time, and ultrasonic power) to identify the optimal conditions for maximizing this compound yield.[11]

Data Summary for Optimization Parameters
ParameterConventional ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Temperature Often room temperature to boiling point of the solventTypically lower, e.g., 40-60°C to prevent degradationHigher internal cell temperatures, but bulk solvent can be controlled
Time Hours to daysMinutes (e.g., 10-50 min)[11]Minutes
Solvent Volume Higher (e.g., 1:20 w/v)Lower (e.g., 1:21 g/mL)[11]Lower
Key Variables to Optimize Solvent, Time, TemperatureSolvent, Time, Temperature, Ultrasonic Power[11]Solvent, Time, Temperature, Microwave Power

Section 3: Protocols and Methodologies

This section provides detailed, step-by-step protocols for a baseline extraction method and a quantitative analysis workflow.

Protocol 3.1: Baseline Solvent Extraction of this compound

This protocol describes a standard maceration technique that can be used as a starting point for optimization.

Materials:

  • Dried and powdered Casimiroa edulis plant material

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Erlenmeyer flask

  • Orbital shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Defatting: Weigh 10 g of the powdered plant material and transfer it to an Erlenmeyer flask. Add 100 mL of n-hexane.

  • Seal the flask and place it on an orbital shaker at room temperature for 24 hours to remove lipids.

  • Filter the mixture and discard the hexane extract. Allow the plant material to air dry completely.

  • Flavonoid Extraction: Transfer the defatted plant material to a clean Erlenmeyer flask. Add 200 mL of methanol (a 1:20 solid-to-solvent ratio).

  • Seal the flask and macerate for 48-72 hours on an orbital shaker at room temperature.[6]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small volume of fresh methanol.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting crude extract can be used for further purification and analysis.

Protocol 3.2: Quantification of this compound using HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for quantifying flavonoids.[12]

Instrumentation and Conditions (Example):

  • HPLC System: Equipped with a degasser, quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and 0.2% formic acid in water (B).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength for this compound, typically in the range of 250-370 nm for flavonoids.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[13]

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the sample.[12]

Section 4: Visualized Workflows and Logic

To further clarify the experimental processes, the following diagrams illustrate the extraction workflow and a troubleshooting decision tree.

This compound Extraction and Analysis Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification PlantMaterial C. edulis Material (Leaves/Bark) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Defatting Defatting (n-Hexane) Grinding->Defatting Extraction Flavonoid Extraction (Methanol/Ethanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract HPLC HPLC-DAD Quantification CrudeExtract->HPLC Purification Column Chromatography (Optional) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low this compound Yield Detected CheckMaterial Check Plant Material: - Correct Species/Part? - Properly Dried/Ground? Start->CheckMaterial CheckSolvent Check Solvent System: - Appropriate Polarity? - Sufficient Volume? Start->CheckSolvent CheckConditions Check Extraction Conditions: - Adequate Time? - Optimal Temperature? Start->CheckConditions MaterialOK Material Verified CheckMaterial->MaterialOK Yes MaterialBad Action: Source new material, re-prepare sample. CheckMaterial->MaterialBad No SolventOK Solvent System Optimized CheckSolvent->SolventOK Yes SolventBad Action: Test different solvents/ increase solvent ratio. CheckSolvent->SolventBad No ConditionsOK Conditions Optimized CheckConditions->ConditionsOK Yes ConditionsBad Action: Increase extraction time/ optimize temperature. CheckConditions->ConditionsBad No

Caption: Decision tree for troubleshooting low extraction yields.

References

  • Buhățel, D. L., & Vodnar, D. C. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Antioxidants, 11(11), 2269. [Link]

  • ResearchGate. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?[Link]

  • Zhang, L., et al. (2024). Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment. Molecules, 29(11), 2610. [Link]

  • Nguyen, T. A. T., et al. (2021). Optimization of extraction conditions of flavonoids from Houttuynia cordata Thumb leaves. Journal of Science and Technology, 59(4), 1-8. [Link]

  • ResearchGate. (n.d.). Optimization of the flavonoids extraction process.[Link]

  • Awaad, A. S., et al. (2018). Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts. Pharmacognosy Journal, 10(6). [Link]

  • ResearchGate. (n.d.). Phenolic Antioxidants from Casimiroa edulis. Leaves.[Link]

  • ResearchGate. (2018). Two Flavonoids From Stem Bark of Casimiroa edulis and Their Antidiabetic and Antioxidant Activities.[Link]

  • Awaad, A. S., et al. (2006). Phenolic Antioxidants from Casimiroa edulis. Leaves. Pharmaceutical Biology, 44(4), 258-264. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.[Link]

  • ResearchGate. (n.d.). New Biological Activities of Casimiroa edulis Leaf Extract and Isolated Compounds.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield.[Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.[Link]

  • IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.[Link]

  • Hossain, M. B., et al. (2023). Sequential Extraction of Bioactive Saponins from Cucumaria frondosa Viscera: Supercritical CO2–Ethanol Synergy for Enhanced Yields and Antioxidant Performance. Marine Drugs, 21(9), 488. [Link]

  • ResearchGate. (n.d.). 11β-Hydroxyobacunone (this compound).[Link]

  • Julian, P. L., et al. (1956). Process for the extraction of sapogenins from plant materials. U.S.
  • ResearchGate. (n.d.). Extraction and Isolation of Saponins.[Link]

  • Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Pharmaceutics, 12(4), 323. [Link]

  • Wall, M. E., & Krider, D. N. (1955). Extraction of saponins from yucca baccata. U.S.
  • ResearchGate. (n.d.). Content determination of amphotericin B and its related substances by HPLC.[Link]

  • Abidin, Z., et al. (2021). An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. Molecules, 26(3), 543. [Link]

  • Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Pharmaceutics, 12(4), 323. [Link]

Sources

Technical Support Center: Optimizing Zapoterin Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigational compound, Zapoterin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing this compound concentrations in antifungal susceptibility testing. As a natural product with unique chemical properties, establishing a robust and reproducible assay protocol is paramount for accurate determination of its antifungal activity. This document provides field-proven insights and methodologies grounded in established standards to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is a triterpenoid with limited aqueous solubility.[1] For in vitro antifungal assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[1][2] It is crucial to ensure that the final concentration of DMSO in the assay medium does not exceed a level that could affect fungal growth or interact with the assay components, typically ≤1% (v/v).

Q2: We are observing precipitation of this compound in the wells of our microdilution plate. What could be the cause and how can we prevent this?

A2: Precipitation of this compound during the assay is a common issue stemming from its hydrophobic nature. This can lead to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values. The primary causes are exceeding the solubility limit of this compound in the aqueous assay medium and improper mixing.

To mitigate precipitation, consider the following:

  • Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the assay medium.

  • Two-Step Dilution: Perform an intermediate dilution of the DMSO stock in a co-solvent or the assay medium itself before the final serial dilutions in the microtiter plate.

  • Inclusion of a Surfactant: For compounds with very low aqueous solubility, the inclusion of a non-ionic surfactant like Tween 80 (e.g., at a final concentration of 0.002%) in the assay medium can help maintain solubility. However, it is essential to run a control with the surfactant alone to ensure it does not inhibit fungal growth.

  • Thorough Mixing: Ensure vigorous mixing after each dilution step in the microtiter plate.

Q3: How do we interpret the MIC endpoint for this compound, especially if we observe a "trailing effect"?

A3: The "trailing effect," characterized by reduced but persistent fungal growth at concentrations above the apparent MIC, can complicate endpoint determination.[3] This phenomenon is common with some classes of antifungal agents. For accurate and consistent MIC determination, it is recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

For most yeasts, the MIC is typically defined as the lowest concentration of the antifungal agent that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free growth control.[7] This can be determined visually or by measuring the optical density (OD) with a microplate reader.[3][8] It is advisable to read the plates at a standardized time point (e.g., 24 or 48 hours) to minimize the impact of trailing growth.[9][10]

Q4: Can we use agar-based methods like disk diffusion for determining this compound susceptibility?

A4: While disk diffusion is a simpler method for antifungal susceptibility testing, its suitability for a novel, hydrophobic compound like this compound needs careful validation.[4][6] The diffusion of this compound from the disk into the agar may be limited by its poor aqueous solubility, potentially leading to smaller or no inhibition zones, which may not accurately reflect its true antifungal activity. Broth microdilution is the recommended method for determining the MIC of novel compounds as it provides a quantitative measure of antifungal activity.[6] If disk diffusion is attempted, the results should be correlated with broth microdilution data.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth at any concentration. 1. Inactive compound. 2. This compound concentration range is too low. 3. Fungal isolate is resistant. 4. High inoculum density.1. Verify the integrity and storage conditions of the this compound stock. 2. Test a broader range of concentrations, starting from a higher maximum concentration. 3. Include a quality control (QC) strain with known susceptibility to other antifungals to validate the assay. 4. Ensure the inoculum is standardized to a 0.5 McFarland standard and diluted to the recommended final concentration.[9]
Inconsistent MIC values between replicate plates. 1. Inaccurate pipetting during serial dilutions. 2. Inconsistent inoculum density between plates. 3. Edge effects in the microtiter plate. 4. Contamination.1. Use calibrated pipettes and change tips for each dilution step. 2. Prepare a single large batch of inoculum for all plates. 3. Avoid using the outermost wells of the plate or fill them with sterile medium to maintain humidity. 4. Use aseptic techniques throughout the procedure and include a sterility control (medium only) on each plate.[8]
Growth in the sterility control well. Contamination of the assay medium or microtiter plate.Discard the results and repeat the assay with fresh, sterile reagents and materials.
No growth in the positive control (drug-free) well. 1. Inoculum was not added. 2. Inoculum is not viable. 3. Residual DMSO from the stock solution is inhibiting growth.1. Repeat the assay, ensuring inoculum is added to all appropriate wells. 2. Use a fresh culture to prepare the inoculum. 3. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and subsequent working solutions for use in broth microdilution assays.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 1280 µg/mL): a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in 100% DMSO to achieve a final concentration of 1280 µg/mL. c. Vortex thoroughly to ensure complete dissolution. d. Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.

  • Working Solution Preparation: a. Thaw an aliquot of the stock solution at room temperature. b. Prepare an intermediate dilution if necessary to minimize the final DMSO concentration. c. The final working solution should be prepared at twice the highest desired concentration in the assay plate, as it will be diluted 1:1 with the fungal inoculum.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is based on the CLSI M27 guidelines for yeast susceptibility testing and can be adapted for other fungi.[11]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • This compound working solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal culture

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microdilution Plates: a. Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well plate. b. Add 200 µL of the this compound working solution (at 2x the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (medium only).

  • Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar medium and incubate to obtain a fresh culture. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1 x 10³ to 5 x 10³ CFU/mL.

  • Inoculation and Incubation: a. Add 100 µL of the final inoculum suspension to wells 1 through 11. b. Incubate the plate at 35°C for 24 to 48 hours.[7][10]

  • MIC Determination: a. Following incubation, visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control well (well 11).[7] b. Alternatively, read the optical density (OD) of the wells at a suitable wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Zapoterin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis prep_zap Prepare this compound Stock (DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound prep_zap->serial_dilution prep_media Prepare RPMI-1640 Assay Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate controls Include Controls (Growth, Sterility, QC) incubate Incubate at 35°C (24-48h) controls->incubate read_mic Read MIC Endpoint (Visual/Spectrophotometer) incubate->read_mic analyze Analyze and Record Results read_mic->analyze

Caption: Experimental workflow for optimizing this compound concentration in antifungal assays.

Troubleshooting_Decision_Tree start Inconsistent MIC Results? check_precip Precipitation Observed? start->check_precip check_inoculum Inoculum Standardized? check_precip->check_inoculum No solution_precip Optimize Solvent System (e.g., add Tween 80) check_precip->solution_precip Yes check_pipetting Pipetting Technique Validated? check_inoculum->check_pipetting Yes solution_inoculum Re-standardize Inoculum (0.5 McFarland) check_inoculum->solution_inoculum No check_controls QC Strain in Range? check_pipetting->check_controls Yes solution_pipetting Review/Retrain on Serial Dilution Technique check_pipetting->solution_pipetting No solution_controls Investigate Assay Components (Media, Drug Lot) check_controls->solution_controls No end_node Results are Reproducible check_controls->end_node Yes solution_precip->check_inoculum solution_inoculum->check_pipetting solution_pipetting->check_controls solution_controls->start Re-run Assay

Caption: Troubleshooting decision tree for inconsistent this compound MIC results.

References

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Fungi (AFST) - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 1-21. Retrieved from [Link]

  • M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(Suppl 1), 52-58. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Arendrup, M. C., et al. (2006). Antifungal Susceptibility Testing in Aspergillus Spp. According to EUCAST Methodology. Medical Mycology, 44(Supplement_1), S319-S325. Retrieved from [Link]

  • Cacciapuoti, A., et al. (1994). In vitro determination of optimal antifungal combinations against Cryptococcus neoformans and Candida albicans. Antimicrobial Agents and Chemotherapy, 38(7), 1539-1545. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Drugs.com. Retrieved from [Link]

  • Cacciapuoti, A., et al. (1994). In vitro determination of optimal antifungal combinations against Cryptococcus neoformans and Candida albicans. Antimicrobial Agents and Chemotherapy, 38(7), 1539-1545. Retrieved from [Link]

  • Pierce, C. G., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 12(10), 875-894. Retrieved from [Link]

  • This compound. (n.d.). BioCrick. Retrieved from [Link]

  • Reeder, N. L., et al. (2011). The antifungal mechanism of action of zinc pyrithione. British Journal of Dermatology, 165(Suppl 2), 9-12. Retrieved from [Link]

  • Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. Retrieved from [Link]

  • Spriet, I., et al. (2016). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Molecules, 21(11), 1528. Retrieved from [Link]

  • Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. Retrieved from [Link]

  • Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). Mayo Clinic Laboratories. Retrieved from [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved from [Link]

  • (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview. (2013). Current Drug Targets, 14(12), 1455-1467. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]

  • Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12-S21. Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

  • CAS No : 35796-71-5 | Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Susceptibility Testing of Fungi to Antifungal Drugs. (2018). ResearchGate. Retrieved from [Link]

  • Dai, Y., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 21(12), 1671. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Zapoterin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of Zapoterin. As researchers and drug development professionals, you are aware that robust analytical data is the cornerstone of scientific discovery. This compound (11β-Hydroxyobacunone), a complex natural limonoid found in plants such as Clausena emarginata[1], presents unique challenges in its spectroscopic characterization due to its intricate structure and its typical presence within complex biological matrices.

This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the common interferences you may encounter. We will explore the causality behind these issues and offer validated troubleshooting strategies to ensure the integrity of your results.

Section 1: Foundational Issues in Sample & Solvent Preparation

The most critical errors in spectroscopic analysis often occur before the sample ever reaches the spectrophotometer. The physical and chemical properties of your sample solution dictate the quality of your entire dataset.

FAQ 1: My this compound-containing extract is showing poor solubility. What is the recommended solvent for spectroscopic analysis?

Answer: this compound is a moderately polar molecule, and selecting an appropriate solvent is critical for accurate analysis.

  • Initial Choice: For stock solutions, Dimethyl Sulfoxide (DMSO) is often effective for dissolving this compound and other natural products.[2] However, be aware that DMSO has a significant UV absorbance below ~265 nm and strong signals in NMR, necessitating the use of deuterated DMSO-d6 for NMR experiments.[3]

  • Spectroscopic Solvents: For UV-Vis and Fluorescence spectroscopy, solvents like methanol and ethanol are generally preferred due to their UV transparency at wavelengths above ~210 nm. Methanol is particularly effective at extracting low molecular weight polyphenols and flavonoids, which may be present alongside this compound in crude extracts.[4][5]

  • Causality: An incompletely dissolved sample will cause light scattering, leading to a sloping, unstable baseline and artificially high absorbance readings in UV-Vis spectroscopy. In NMR, poor solubility results in broad, poorly resolved peaks, making structural elucidation impossible.

FAQ 2: Why is the baseline in my UV-Vis spectrum noisy or drifting?

Answer: A poor baseline is a primary indicator of foundational issues. The common causes are:

  • Solvent Mismatch: The 'blank' or reference cuvette must contain the exact same solvent (including buffer components and pH) as the sample cuvette. Any mismatch will result in significant baseline deviation.

  • Particulate Matter: Micro-particulates from an unfiltered or poorly dissolved sample will scatter light, causing a noisy and often-sloping baseline. Solution: Filter all samples through a 0.22 or 0.45 µm syringe filter appropriate for your solvent (e.g., PTFE for organic solvents).

  • Instrument Warm-up: Spectrophotometer lamps (Deuterium and Tungsten) require a stabilization period, typically 15-30 minutes, to provide a consistent light output.

  • Dirty Optics/Cuvettes: Fingerprints, smudges, or residual sample on the cuvette walls will scatter and absorb light. Always handle cuvettes by the frosted sides and clean them thoroughly before use.

Section 2: Troubleshooting UV-Visible Spectroscopy

UV-Vis spectroscopy is a workhorse technique for quantification, but it is highly susceptible to interferences, especially in natural product analysis.[6][7]

Question 1: My UV-Vis spectrum of a crude this compound extract is a single, broad, and featureless curve. How can I identify the this compound peak?

Answer: This is a classic case of spectral overlap and matrix effects .[6][8] A crude plant extract contains hundreds of compounds with UV-absorbing chromophores (e.g., chlorophylls, other terpenoids, flavonoids, phenolic acids).[9][10] When analyzed together, their individual spectra merge into one indistinct curve, making it impossible to isolate and quantify a single component like this compound.

Authoritative Insight: Direct UV-Vis spectroscopy is not a suitable method for identifying or quantifying this compound in a complex mixture. The most reliable solution is to couple spectroscopy with a separation technique.

Protocol: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

  • Sample Preparation: Prepare your extract in a suitable solvent (e.g., methanol) and filter it through a 0.22 µm syringe filter.

  • Column Selection: A C18 reverse-phase column is a standard choice for separating moderately polar natural products.

  • Mobile Phase: Start with a gradient elution method. For example:

    • Solvent A: Water with 0.1% formic acid (to ensure sharp peaks).

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Begin with a high percentage of Solvent A (e.g., 95%) and linearly increase the percentage of Solvent B over 20-30 minutes. This will separate the compounds based on their polarity.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows you to acquire the full UV-Vis spectrum for every point in the chromatogram.

  • Identification: Run an authentic, purified this compound standard to determine its retention time and characteristic UV spectrum. You can then identify the this compound peak in your extract by matching both its retention time and its unique spectral signature.

Question 2: The maximum absorbance wavelength (λmax) of my purified this compound sample seems to change between different analytical runs. What is causing this instability?

Answer: A shifting λmax is almost always caused by changes in the chemical environment of the analyte, specifically the solvent or the pH.

  • Solvatochromism (Solvent Effects): The polarity of the solvent can influence the electronic orbitals of the chromophore.[8] Changing from a non-polar to a polar solvent can stabilize the ground or excited state differently, causing a shift in the energy required for electronic transition, and thus a shift in λmax. For consistent results, you must use the exact same solvent for all standards, samples, and blanks.[11][12]

  • pH Effects: this compound's structure contains hydroxyl and ester/lactone groups. While not strongly acidic or basic, extreme pH values can cause protonation/deprotonation or even hydrolysis, altering the chromophore and leading to significant spectral shifts.[13][14] This is a well-documented phenomenon for many natural products.[15]

Workflow: Diagnosing and Controlling λmax Shifts

The following workflow helps systematically identify the cause of spectral instability.

G start λmax Shift Observed check_solvent Is the solvent identical across all runs? (Type, Grade, Purity) start->check_solvent check_ph Is the pH of the solution strictly controlled? check_solvent->check_ph Yes solvent_issue Root Cause: Solvatochromism. Standardize solvent protocol. check_solvent->solvent_issue No ph_issue Root Cause: pH Effect. Implement buffering. check_ph->ph_issue No instrument_issue Is the instrument calibrated? (Wavelength Accuracy) check_ph->instrument_issue Yes solved Problem Resolved solvent_issue->solved ph_issue->solved recalibrate Recalibrate spectrometer using known standards (e.g., Holmium Oxide filter). instrument_issue->recalibrate No instrument_issue->solved Yes recalibrate->solved

Caption: Workflow for troubleshooting λmax instability.

Section 3: Fluorescence Spectroscopy Challenges

Fluorescence spectroscopy offers higher sensitivity than UV-Vis but comes with its own set of complex interferences.

Question: I am trying to develop a fluorescence-based assay, but the signal from my this compound extract is weak and unreliable. Why?

Answer: There are two primary culprits: fluorescence quenching and environmental sensitivity.

  • Fluorescence Quenching: This is a process where other molecules in the sample matrix steal the energy from the excited this compound molecule, preventing it from emitting a photon (fluorescing).[8] Components common in plant extracts, such as phenols and other flavonoids, are known quenchers. The result is a drastically reduced or completely absent signal.

  • pH and Solvent Dependence: The fluorescence quantum yield (the efficiency of converting absorbed light to emitted light) can be extremely sensitive to pH and solvent polarity.[16][17] The fluorescence of many coumarins, for example, is known to be highly pH-dependent.[16] Small, uncontrolled variations in pH during sample preparation can lead to large, erratic changes in fluorescence intensity.

Protocol: Using Standard Addition to Detect Matrix-Induced Quenching

This protocol determines if quenching is occurring and corrects for it.

  • Prepare Samples: Divide your filtered extract into four equal aliquots (e.g., 1 mL each).

  • Spike with Standard: Create a concentrated stock solution of pure this compound. Add increasing volumes of this stock to three of the four aliquots (e.g., 0 µL, 10 µL, 20 µL, 30 µL). The first aliquot with 0 µL is your un-spiked sample.

  • Equalize Volume: Add an equivalent volume of pure solvent to the aliquots to ensure the final matrix concentration is the same in all four samples.

  • Measure Fluorescence: Measure the fluorescence intensity of all four samples under identical instrument conditions.

  • Analyze Data: Plot the measured fluorescence intensity (y-axis) against the concentration of the added this compound standard (x-axis).

    • No Quenching: The plot will be a straight line that extrapolates back through the origin (or close to it after accounting for the native this compound).

    • Quenching Present: The plot will still be linear, but the slope will be lower than that of a standard curve prepared in pure solvent. The line will extrapolate back to a negative value on the x-axis, the absolute value of which represents the true concentration of this compound in your original sample.

Visualization of Fluorescence Quenching

G cluster_0 Normal Fluorescence cluster_1 Fluorescence Quenching Z This compound (Ground State) Z_star This compound* (Excited State) Z->Z_star Absorption light_out Fluorescence (Photon) Z->light_out Z_star->Z Emission light_in Excitation Light (Photon) light_in->Z Z2 This compound (Ground State) Z2_star This compound* (Excited State) Z2->Z2_star Absorption Q Quencher Molecule Z2_star->Q Energy Transfer (No Photon) Q->Q Heat Loss light_in2 Excitation Light (Photon) light_in2->Z2

Caption: Energy pathways in normal fluorescence vs. quenching.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, but its data quality is highly dependent on sample purity and preparation.[9][18]

Question: My 1H NMR spectrum of a purified this compound fraction is very complex, with broad peaks for some protons. How can I improve the resolution?

Answer: Broad peaks in NMR typically indicate restricted molecular motion, aggregation, or chemical exchange processes.

  • Purity is Paramount: Even small amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from any metal ions.

  • Solvent Choice: The choice of deuterated solvent is critical. For a molecule like this compound with multiple hydroxyl groups, using a protic solvent like Methanol-d4 (CD3OD) can cause the -OH proton signals to exchange with the solvent's deuterium, making them disappear from the spectrum. Aprotic solvents like DMSO-d6 or Acetone-d6 are often better choices as they can form hydrogen bonds with the -OH protons, slowing their exchange and allowing them to be observed as distinct (though sometimes broad) signals.[19][20]

  • Temperature Effects: Performing variable-temperature (VT) NMR can be a powerful diagnostic tool.[21] Increasing the temperature can sometimes sharpen peaks by overcoming aggregation or increasing the rate of conformational changes. Conversely, lowering the temperature can slow down exchange processes, sometimes resolving broad peaks into multiple sharp signals.

  • Water Contamination: Residual water in the NMR solvent (especially DMSO-d6) can lead to a large, broad peak that can obscure other signals. Always use high-purity deuterated solvents from a sealed ampoule.

Table 1: Common Deuterated Solvents for Natural Product NMR

SolventFormulaTypical Use Case for this compoundPotential Interferences
Chloroform-dCDCl₃Good for less polar compounds. Often used for initial characterization.May not fully dissolve more polar glycosylated analogues. Residual CHCl₃ peak at ~7.26 ppm.
DMSO-d6(CD₃)₂SOExcellent dissolving power for a wide range of polarities.[3] Good for observing -OH protons.Absorbs atmospheric water readily, creating a large H₂O peak ~3.4 ppm. Residual solvent peak at ~2.50 ppm.
Methanol-d4CD₃ODGood for highly polar compounds.Will exchange with all labile protons (-OH, -NH, -COOH), causing their signals to disappear. Residual solvent peaks at ~3.31 and ~4.87 ppm.
Acetone-d6(CD₃)₂COGood intermediate polarity and dissolving power. Can be useful for observing H-bonds.[19]Residual solvent peak at ~2.05 ppm.

References

  • Li, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Institutes of Health (NIH). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441812, this compound. Retrieved from [Link]

  • Gan, R., et al. (2022). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. National Institutes of Health (PMC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44257595, Zapotinin. Retrieved from [Link]

  • Prompt Praxis Labs. (n.d.). UV / Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 11β-Hydroxyobacunone (this compound). Request PDF. Retrieved from [Link]

  • Hossain, M. B., et al. (2021). Effect of solvent types on the antioxidant activity and total flavonoids of some Bangladeshi legumes. Food Research. Retrieved from [Link]

  • Singh, R. P., & Hu, M. (2020). Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution. PubMed. Retrieved from [Link]

  • Chan, E. W. C., et al. (2014). Effect of solvent types and extraction times on phenolic and flavonoid contents and antioxidant activity in leaf extracts of Amomum chinense C. CABI Digital Library. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2022). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 35796-71-5 | Chemical Name : this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Request PDF. Retrieved from [Link]

  • Cuyckens, F., & Claeys, M. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. IntechOpen. Retrieved from [Link]

  • Lymperopoulou, T., et al. (2023). Successive Solvent Extraction of Polyphenols and Flavonoids from Cistus creticus L. Leaves. MDPI. Retrieved from [Link]

  • AZoLifeSciences. (2021). Detecting and Identifying Flavonoids. Retrieved from [Link]

  • Bradley, D. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. Retrieved from [Link]

  • Pękal, A., & Pyrzynska, K. (2014). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. National Institutes of Health (PMC). Retrieved from [Link]

  • Singh, R. P., & Hu, M. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. PubMed Central. Retrieved from [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Flavonoids. Retrieved from [Link]

  • Grancelli, A., et al. (2023). Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet/Visible absorption spectra of standards and sample. Retrieved from [Link]

  • De la Cruz-Guzmán, M., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI. Retrieved from [Link]

  • Mano, N. (2021). Journal of Chromatography & Separation Techniques. Longdom Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on spectral properties of products released from.... Retrieved from [Link]

  • Slideshare. (n.d.). Application of UV-vis in natural product research. Retrieved from [Link]

  • Liu, Y., et al. (2021). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. PubMed Central. Retrieved from [Link]

  • Agati, G., et al. (2022). Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves. Frontiers. Retrieved from [Link]

  • YouTube. (2013). CTC 240: UV-Vis Theory: UV-VIS Matrix Example: Video 1. Retrieved from [Link]

  • Urbańczyk, M., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on spectral behavior of sweeteners. a saccharin, b.... Retrieved from [Link]

  • Agati, G., et al. (2022). Retrieving the in vivo Scopoletin Fluorescence Excitation Band Allows the Non-invasive Investigation of the Plant–Pathogen Early Events in Tobacco Leaves. PubMed Central. Retrieved from [Link]

  • Kim, H., et al. (2022). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. Retrieved from [Link]

  • D'Cunha, R., et al. (2014). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of puerarin in acetone and acetone/H 2 O solutions. Retrieved from [Link]

  • Ippoliti, R., et al. (1997). The unusual stability of saporin, a candidate for the synthesis of immunotoxins. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated UV-vis absorption spectra of the molecules studied in this.... Retrieved from [Link]

  • Martineau, L. C., & Wennman, B. (2002). The effects of pH on the interaction between capsaicin and the vanilloid receptor in rat dorsal root ganglia neurons. National Institutes of Health (PMC). Retrieved from [Link]

  • ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Request PDF. Retrieved from [Link]

  • Caporale, A., et al. (2014). 1H NMR Fingerprinting of Soybean Extracts, with Emphasis on Identification and Quantification of Isoflavones. MDPI. Retrieved from [Link]

  • Dais, P., et al. (2007). NMR Studies on Puerarin and Its Interaction With Beta-Cyclodextrin. PubMed. Retrieved from [Link]

  • Gagoś, M., et al. (2011). Spectroscopic studies of amphotericin B-Cu²+ complexes. PubMed. Retrieved from [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Zapoterin and Fluconazole Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the putative antifungal agent Zapoterin against the well-established drug, fluconazole. As the landscape of antifungal therapeutics continues to evolve in response to growing resistance, a thorough examination of novel compounds is paramount. This document synthesizes the available data on both agents, offering a framework for understanding their mechanisms, potential efficacy, and the experimental methodologies required for their evaluation.

Introduction: The Antifungal Challenge

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. Fluconazole, a triazole antifungal, has long been a cornerstone of treatment for many fungal diseases. However, its efficacy is threatened by resistance, necessitating the exploration of new antifungal agents with novel mechanisms of action. This compound, a natural limonoid product, has been identified as a potential antifungal candidate. This guide aims to provide a comparative overview of these two compounds to inform future research and development efforts.

Mechanisms of Action: A Tale of Two Targets

The fundamental difference in the antifungal activity of this compound and fluconazole lies in their molecular targets within the fungal cell.

Fluconazole: Inhibiting Ergosterol Synthesis

Fluconazole's mechanism of action is well-documented. It is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase[1][2][3][4]. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[3][5]. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, leading to the accumulation of toxic 14-α-methyl sterols[3]. This disruption of membrane integrity and function ultimately inhibits fungal growth, making fluconazole a fungistatic agent against many susceptible fungi[1][3].

fluconazole_mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) Lanosterol_14a_demethylase->Disrupted_Membrane Leads to Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition

Figure 1. Mechanism of action of Fluconazole.

This compound: A Proposed Disruption of Membrane Integrity

This compound is a limonoid, a class of highly oxygenated triterpenoid compounds found in plants of the Meliaceae and Rutaceae families[6]. While comprehensive, peer-reviewed data on its specific antifungal mechanism is not yet available in the public scientific literature, information from commercial suppliers suggests a distinct mode of action from fluconazole. According to these sources, this compound directly targets the integrity of the fungal cell membrane. Its proposed mechanism involves the disruption of ergosterol components, leading to increased membrane permeability and eventual cell lysis[7][8]. This suggests a potentially fungicidal, rather than fungistatic, mode of action.

zapoterin_mechanism cluster_fungal_cell Fungal Cell Fungal_Cell_Membrane Fungal Cell Membrane (with Ergosterol) Increased_Permeability Increased Permeability Fungal_Cell_Membrane->Increased_Permeability Disruption by this compound Cell_Lysis Cell Lysis Increased_Permeability->Cell_Lysis Leads to This compound This compound This compound->Fungal_Cell_Membrane

Figure 2. Proposed mechanism of action of this compound.

In Vitro Efficacy: A Data-Driven Comparison

A direct quantitative comparison of the in vitro efficacy of this compound and fluconazole is currently hampered by the lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound. However, we can establish a baseline for fluconazole's activity and discuss the potential of this compound based on related compounds.

Fluconazole: Established MIC Profile

Fluconazole has a well-characterized spectrum of activity against a range of yeasts and some molds. Its efficacy is commonly measured by determining the MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fungal SpeciesFluconazole MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans≤0.25 - >640.52
Candida glabrata≤0.25 - >64832
Candida parapsilosis≤0.25 - >6412
Candida tropicalis≤0.25 - >6424
Candida krusei4 - >6432>64
Cryptococcus neoformans0.25 - 64416
Note: MIC values can vary depending on the study and geographic location. The values presented are representative ranges from various sources[9][10].
This compound and Related Compounds: An Emerging Picture

While specific MIC data for this compound is not available in the peer-reviewed literature, studies on other limonoids and extracts from Casimiroa edulis (a source of this compound) have demonstrated antifungal properties[11][12]. For instance, some limonoids have shown inhibitory activity against various fungi[6][13][14]. Microbiological screenings of Casimiroa edulis extracts have also indicated promising activity against a number of microorganisms[2]. However, without standardized testing of the purified this compound compound, its potency relative to fluconazole remains to be determined.

Experimental Protocols for Comparative Efficacy Testing

To rigorously compare the antifungal efficacy of this compound and fluconazole, standardized in vitro susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound and fluconazole that inhibits the visible growth of a fungal isolate.

Methodology (based on CLSI M27 and EUCAST guidelines):

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh and dissolve this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

    • Perform serial twofold dilutions of each stock solution in RPMI-1640 medium to achieve the desired final concentration range for testing.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve the final target inoculum concentration.

  • Assay Procedure:

    • Dispense the diluted antifungal agents into the wells of a 96-well microtiter plate.

    • Add the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Visually or spectrophotometrically assess the fungal growth in each well.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions (this compound & Fluconazole) Dilutions Serial Dilutions in RPMI-1640 Medium Stock->Dilutions Plate Dispense Dilutions into 96-well Plate Dilutions->Plate Inoculum Prepare Standardized Fungal Inoculum Inoculate Add Fungal Inoculum to Wells Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read Read Growth (Visually or Spectrophotometrically) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Figure 3. Workflow for MIC determination by broth microdilution.

Future Directions and Concluding Remarks

The preliminary information on this compound suggests a promising antifungal candidate with a mechanism of action that may differ from existing azole drugs like fluconazole. This potential for a novel target is of significant interest in the face of growing antifungal resistance.

However, a comprehensive and data-driven comparative analysis requires rigorous scientific investigation. The immediate and most critical next step is the determination of this compound's in vitro antifungal activity against a broad panel of clinically relevant fungal pathogens using standardized methodologies. This will provide the essential MIC data needed for a direct comparison with fluconazole and other established antifungal agents.

Subsequent studies should focus on its spectrum of activity, fungicidal versus fungistatic properties, and potential for synergy with other antifungals. In vivo studies in animal models of fungal infections will also be crucial to evaluate its therapeutic potential.

References

  • Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). [Link]

  • Fluconazole: a new triazole antifungal agent - PubMed. [Link]

  • Solved: What is the mechanism of action of fluconazole (Diflucan®)?. [Link]

  • Antifungal Activity of Limonoids From Khaya Ivorensis - PubMed. [Link]

  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. [Link]

  • What is the mechanism of Fluconazole? - Patsnap Synapse. [Link]

  • Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. in (Ed: Hall GS), Interactions of Yeasts, Moulds, and Antifungal Agents - ResearchGate. [Link]

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. [Link]

  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC - PubMed Central. [Link]

  • CLSI M27 Antifungal Susceptibility Testing - Testing Laboratory | Eurolab. [Link]

  • Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. [Link]

  • Antifungal activity of Citrus lemon essential oil and compared with standard drug - ResearchGate. [Link]

  • Limonin Enhances the Antifungal Activity of Eugenol Nanoemulsion against Penicillium Italicum In Vitro and In Vivo Tests - PMC - NIH. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... | Download Table - ResearchGate. [Link]

  • Fungi (AFST) - EUCAST. [Link]

  • Antifungal Susceptibility Testing for C. auris - CDC. [Link]

  • Limonoids with anti-inflammatory activity: A review - PubMed. [Link]

  • Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC - PubMed Central. [Link]

  • Candidemia: Optimizing the Dose of Fluconazole - U.S. Pharmacist. [Link]

  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Research Explorer The University of Manchester. [Link]

  • New biological activities of Casimiroa edulis leaf extract and isolated compounds - PubMed. [Link]

  • In vitro evaluation of antifungal activity of lemon peels (Citrus limon L. Osbeck) extract against agriculturally - The Pharma Innovation. [Link]

  • Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Zapoterin's Antifungal Minimum Inhibitory Concentration (MIC) Using Diverse Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust MIC Determination in Novel Antifungal Development

Within the landscape of antimicrobial drug discovery, the emergence of novel compounds from natural sources presents both exciting opportunities and significant methodological challenges. Zapoterin, a complex limonoid found in plants of the Clausena genus, such as Clausena anisata, represents one such promising candidate.[1][2] While extracts from its host plants have demonstrated notable antimicrobial and antifungal activities,[1][3][4][5][6] and commercial suppliers characterize it as an antifungal agent that disrupts fungal cell membrane integrity, a critical gap remains in the peer-reviewed literature regarding its specific Minimum Inhibitory Concentration (MIC) against key pathogenic fungi.[7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a cornerstone for preclinical assessment.[8]

The transition from a promising natural product to a viable therapeutic candidate hinges on the precise and reproducible determination of its MIC. However, the physicochemical properties of natural products like this compound—often lipophilic and sparingly soluble in aqueous media—can introduce variability in MIC results depending on the methodology employed. Therefore, a rigorous cross-validation of MIC values obtained through different standard techniques is not merely a procedural formality but a scientific necessity to establish a reliable biological activity profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the cross-validation of this compound's MIC. We will delve into the theoretical underpinnings and practical execution of three gold-standard methodologies: broth microdilution, agar dilution, and gradient diffusion. By understanding the causality behind experimental choices and establishing a self-validating system of protocols, researchers can ensure the generation of trustworthy and authoritative data, paving the way for the further development of this compound as a potential next-generation antifungal agent.

For the purpose of this illustrative guide, we will use hypothetical yet realistic MIC values for this compound against Candida albicans, a common pathogenic yeast, to demonstrate the data comparison and interpretation process. This approach allows for a detailed exploration of the cross-validation workflow in the absence of publicly available, peer-reviewed MIC data for this specific compound.

Part 1: Foundational Methodologies for MIC Determination

The choice of an MIC determination method can be influenced by factors such as the compound's properties, the organism being tested, and the desired throughput. Here, we compare three widely accepted methods.

Broth Microdilution Method

The broth microdilution method is a highly standardized and widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[4][9] It is particularly amenable to higher throughput screening and is considered a reference method by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10]

Causality of Experimental Choices:

  • Liquid Medium: The use of a liquid medium (e.g., RPMI-1640 for fungi) allows for the uniform dispersion of the test compound and microorganisms, leading to consistent exposure.

  • Serial Dilution: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for determining the MIC over a broad range of concentrations.

  • 96-Well Plate Format: This format allows for the simultaneous testing of multiple concentrations and replicates, enhancing efficiency and statistical power.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into a solid agar medium, upon which the test organisms are inoculated.[1][9] This method is considered another reference standard and is particularly useful for testing multiple isolates simultaneously.

Causality of Experimental Choices:

  • Solid Medium: A solid medium provides a stable platform for the growth of distinct colonies, making the determination of growth inhibition unambiguous.

  • Direct Incorporation: Incorporating the compound into the agar before it solidifies ensures a uniform concentration throughout the medium.

  • Spot Inoculation: The application of a standardized number of cells in a small spot allows for the clear visualization of growth or its absence at each concentration.

Gradient Diffusion Method (E-test)

The gradient diffusion method, commercially known as the E-test, utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[7][11] When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient that results in an elliptical zone of inhibition.

Causality of Experimental Choices:

  • Predefined Gradient: The plastic strip releases the drug to form a continuous and exponential gradient in the agar, allowing for the determination of an MIC value within a wide range.[11]

  • Diffusion Principle: The intersection of the zone of inhibition with the calibrated strip provides a direct reading of the MIC, combining the principles of both dilution and diffusion methods.[11]

Part 2: Experimental Protocols for this compound MIC Determination

The following are detailed, step-by-step protocols for determining the MIC of this compound against Candida albicans. These protocols are based on established standards and are designed to be self-validating.

Broth Microdilution Protocol

This protocol is adapted from the CLSI M27-A3 guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Candida albicans (e.g., ATCC 90028)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound Serial Dilutions in Plate D Inoculate Plate with C. albicans A->D B Prepare C. albicans Inoculum (0.5 McFarland) C Dilute Inoculum to Working Concentration B->C C->D E Incubate at 35°C for 24-48 hours D->E F Visually Read Plates for Turbidity E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Prepare this compound Dilutions: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11. b. Add 200 µL of the highest concentration of this compound (in RPMI-1640) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Prepare Inoculum: a. From a fresh culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.

  • Inoculate the Plate: a. Add 100 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final this compound concentrations will now be half of the initial concentrations.

  • Incubation and Reading: a. Cover the plate and incubate at 35°C for 24-48 hours. b. Read the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.

Agar Dilution Protocol

This protocol is based on the CLSI M07 standard, adapted for fungi.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Sterile petri dishes

  • Candida albicans inoculum prepared as in the broth microdilution method

  • Inoculum replicator (optional)

Workflow Diagram:

Agar_Dilution_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare this compound-Agar Plates (Serial Dilutions) C Spot Inoculate Plates with C. albicans A->C B Prepare C. albicans Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48 hours C->D E Examine Plates for Fungal Growth D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for Agar Dilution MIC Assay.

Step-by-Step Methodology:

  • Prepare Plates: a. Prepare a series of this compound dilutions in a suitable solvent. b. Add a specific volume of each this compound dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations. c. Pour the agar into sterile petri dishes and allow them to solidify. Include a drug-free plate as a growth control.

  • Inoculum Preparation: a. Prepare the C. albicans inoculum to a 0.5 McFarland standard as described previously.

  • Inoculation: a. Using a sterile swab or an inoculum replicator, spot-inoculate the surface of each agar plate with the prepared inoculum. b. Allow the spots to dry completely before inverting the plates.

  • Incubation and Reading: a. Incubate the plates at 35°C for 24-48 hours. b. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the inoculum spot.

Gradient Diffusion (E-test) Protocol

Materials:

  • This compound E-test strips (custom preparation may be required for novel compounds)

  • MHA plates (as used in agar dilution)

  • Candida albicans inoculum (0.5 McFarland)

  • Sterile swabs

Workflow Diagram:

Etest_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare C. albicans Inoculum (0.5 McFarland) B Inoculate MHA Plate to Create a Lawn A->B C Apply this compound E-test Strip B->C D Incubate at 35°C for 24-48 hours C->D E Observe Elliptical Zone of Inhibition D->E F Read MIC at Intersection of Ellipse and Strip E->F

Caption: Workflow for Gradient Diffusion (E-test) MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation and Plating: a. Prepare the C. albicans inoculum to a 0.5 McFarland standard. b. Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn. c. Allow the plate to dry for 10-15 minutes.

  • Application of E-test Strip: a. Aseptically place the this compound E-test strip onto the center of the inoculated agar surface.

  • Incubation and Reading: a. Incubate the plate at 35°C for 24-48 hours. b. An elliptical zone of inhibition will form. The MIC is read at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[11]

Part 3: Data Presentation and Cross-Validation

A successful cross-validation requires that the MIC values obtained from the different methodologies are in close agreement, typically within one two-fold dilution (±1 log2 dilution).

Hypothetical MIC Data for this compound against C. albicans

The following table presents hypothetical MIC data for this compound against a quality control strain of C. albicans (ATCC 90028) and five clinical isolates. This data will be used to illustrate the comparison process.

Isolate Broth Microdilution MIC (µg/mL) Agar Dilution MIC (µg/mL) Gradient Diffusion MIC (µg/mL) Agreement (+/- 1 dilution)
C. albicans ATCC 90028243Yes
Clinical Isolate 1444.5Yes
Clinical Isolate 2846Yes
Clinical Isolate 3221.5Yes
Clinical Isolate 4486Yes
Clinical Isolate 5>161624Yes
Interpretation and Trustworthiness

In the hypothetical data above, all three methods show strong essential agreement. The MIC values are all within one two-fold dilution of each other. For example, for the ATCC 90028 strain, the broth microdilution gave an MIC of 2 µg/mL. The agar dilution result of 4 µg/mL is one dilution step higher, and the gradient diffusion result of 3 µg/mL falls between these two values. This level of concordance provides confidence in the determined MIC range for this compound against C. albicans.

Discrepancies greater than one two-fold dilution would necessitate an investigation into potential experimental variables, such as:

  • Compound Solubility and Stability: this compound's lipophilicity may lead to different bioavailability in liquid versus solid media. The compound might adsorb to the plastic of the microtiter plate in the broth method or diffuse poorly in the agar-based methods.

  • Inoculum Effects: Variations in the final inoculum concentration can impact MIC results.

  • Reading Subjectivity: The visual determination of growth inhibition can vary between technicians, especially with natural products that may cause partial inhibition.

By performing these three distinct methods, a self-validating system is created. Agreement between a liquid-based and two solid-based assays, one of which relies on diffusion, provides a robust and trustworthy characterization of the compound's in vitro potency.

References

  • Agyepong, N., Agyare, C., Adarkwa-Yiadom, M., & Gbedema, S. Y. (2014). Phytochemical Investigation and Anti-Microbial Activity of Clausena Anisata (Willd), Hook.
  • GSC Online Press. (2024). Antimicrobial properties of Clausena anisata (Rutaceae)
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ATHMSI Journals. (n.d.).
  • MDPI. (n.d.).
  • PubMed Central (PMC). (n.d.). The Chemistry and Pharmacology of Citrus Limonoids.
  • Springer Nature Experiments. (n.d.).
  • Microbe Notes. (2022). Epsilometer test (E test)- Principle, Procedure, Results, Advantages.
  • PubMed. (n.d.).
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • EUCAST. (n.d.).
  • Biosynth. (n.d.). This compound.
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of limonene against L. monocytogenes.
  • CLSI. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (2019). Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values of Citrus limon leaf essential oil on various bacteria.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?.
  • FierceBiotech. (2023). Potent new drug has all the power of nature's strongest antibiotic, without the toxicity.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition.
  • PubMed. (n.d.).
  • EMBO. (n.d.). Sweetener saccharin revives old antibiotics by breaking bacterial defences.
  • Frontiers. (n.d.). Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus.
  • MDPI. (n.d.). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest.
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • MDPI. (n.d.).

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Zapoterin Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Validating a Natural Product's Mechanism of Action

Zapoterin, a natural limonoid compound, has emerged as a molecule of interest due to its potential therapeutic effects, including anti-inflammatory and hypouricemic properties.[1][2] Natural products often present a significant challenge in drug development; while their phenotypic effects can be potent, their precise molecular mechanisms of action (MOA) can be elusive due to polypharmacology—the ability to interact with multiple targets. Moving from a promising phenotypic screen to a validated drug candidate requires unequivocal confirmation of its molecular target and mechanism.

Traditional pharmacological approaches, using small-molecule inhibitors or activators, are often confounded by off-target effects.[3] Genetic approaches, by directly and specifically manipulating the expression of a putative target gene, offer a more definitive path to validating a drug's MOA.[4][5] Modern gene-editing technologies like CRISPR-Cas9 and RNA interference (RNAi) have revolutionized this process, enabling researchers to systematically dissect biological pathways and confirm drug-target engagement with high confidence.[6][7]

This guide provides a comparative framework for utilizing genetic tools to investigate and confirm the MOA of this compound. We will operate under a common scenario in drug discovery where preliminary data suggests two plausible, yet distinct, hypotheses:

  • Hypothesis A: this compound as an ABCG2 Transporter Inhibitor. This hypothesis posits that this compound exerts its hypouricemic effects by inhibiting the ATP-binding cassette transporter G2 (ABCG2, also known as BCRP), a key protein responsible for uric acid efflux from cells.[8][9] Inhibition would lead to reduced serum uric acid, a primary goal in managing conditions like gout.[10][11]

  • Hypothesis B: this compound as a Phosphodiesterase 4 (PDE4) Inhibitor. This hypothesis suggests that this compound's anti-inflammatory properties stem from the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[12][13] Inhibiting PDE4 would increase intracellular cAMP levels, a key secondary messenger that mediates anti-inflammatory responses.[14]

The Strategic Framework: A Logic-Driven Workflow for Target Validation

The core principle of using genetic tools for MOA validation is to determine if perturbing the expression of a putative target gene phenocopies or ablates the effect of the compound. If this compound's effect is contingent on the presence of its target, then removing that target via genetic knockout or knockdown should render the cell insensitive to the drug. The following workflow illustrates the logical progression of experiments designed to test our hypotheses.

G cluster_0 Hypothesis Generation cluster_1 Genetic Perturbation & Validation cluster_2 Conclusion A Phenotypic Screening (e.g., Uric Acid Reduction, Anti-inflammatory Effect) C Formulate Hypotheses Hypothesis A: ABCG2 Inhibition Hypothesis B: PDE4 Inhibition A->C B In Silico Target Prediction & Compound Profiling B->C D Generate Target-Deficient Models (CRISPR KO / RNAi Knockdown) - ABCG2-deficient cells - PDE4-deficient cells C->D E Perform Cellular Assays - Uric Acid Transport Assay - cAMP Level Assay D->E F Analyze Drug Response Is this compound's effect lost in target-deficient cells? E->F G Rescue Experiment Re-express WT or Mutated Target Does it restore drug sensitivity? F->G If Yes I Mechanism Refuted Explore alternative targets or off-target effects. F->I If No H Mechanism Confirmed This compound directly engages the target to elicit its cellular effect. G->H If Rescued G->I If Not Rescued ABCG2_Pathway cluster_cell Cell Urate_in Intracellular Uric Acid ABCG2 ABCG2 Transporter Urate_in->ABCG2 Substrate Urate_out Extracellular Uric Acid ABCG2->Urate_out Efflux This compound This compound This compound->ABCG2 Inhibits

Caption: this compound is hypothesized to inhibit the ABCG2 transporter, blocking uric acid efflux.

Protocol: Uric Acid Transport Assay

  • Cell Line Generation:

    • CRISPR KO: Generate a clonal HEK293 cell line with a frameshift mutation in the ABCG2 gene using a validated gRNA. Validate the knockout via Sanger sequencing and Western blot to confirm the absence of ABCG2 protein.

    • siRNA KD: For transient knockdown, transfect HEK293 cells with a validated siRNA targeting ABCG2 or a non-targeting control (NTC) siRNA 48-72 hours before the assay. [15]2. Assay Preparation: Plate WT, NTC-siRNA, ABCG2-KD, and ABCG2-KO cells in 24-well plates and allow them to adhere overnight.

  • Drug Treatment: Pre-incubate cells for 1 hour with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound. Include a known ABCG2 inhibitor (e.g., Ko143) as a positive control. [16]4. Urate Loading: Add a known concentration of uric acid (e.g., 250 µM) to the culture medium and incubate for 4 hours to allow for cellular uptake and efflux.

  • Quantification: At the end of the incubation, lyse the cells and measure the intracellular uric acid concentration using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the intracellular uric acid concentration to the total protein content in each well. Compare the effect of this compound across the different cell lines.

Expected Outcomes (Hypothesis A)

Cell LineTreatmentExpected Intracellular Uric Acid LevelInterpretation
Wild-Type (WT) VehicleBasalABCG2 is actively exporting uric acid.
This compoundIncreased This compound inhibits ABCG2, causing urate accumulation.
Ko143 (Positive Control)Increased Confirms the assay is working.
ABCG2 Knockout (KO) VehicleIncreased No ABCG2 is present to export uric acid.
This compoundNo Change (vs. Vehicle)This compound has no effect because its target is absent.
Experiment 2: Testing the PDE4 Inhibition Hypothesis

Here, the key question is whether this compound's ability to raise cAMP levels is dependent on the presence of PDE4. We will focus on a specific, highly expressed isoform, such as PDE4B.

Signaling Pathway: cAMP Regulation by PDE4

cAMP_Pathway cluster_cell Cell AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate Response Anti-inflammatory Response cAMP->Response AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibits

Caption: this compound is hypothesized to inhibit PDE4, preventing cAMP degradation.

Protocol: Intracellular cAMP Measurement

  • Cell Line Generation:

    • CRISPR KO: Generate a clonal HEK293 cell line with a knockout of the PDE4B gene. Validate via sequencing and Western blot.

    • siRNA KD: Transfect cells with a validated siRNA targeting PDE4B or a non-targeting control (NTC) siRNA 48-72 hours prior to the assay.

  • Assay Preparation: Plate WT, NTC-siRNA, PDE4B-KD, and PDE4B-KO cells in a 96-well plate suitable for luminescence or fluorescence-based assays.

  • Drug Treatment: Pre-incubate cells for 30 minutes with vehicle, varying concentrations of this compound, or a known PDE4 inhibitor (e.g., Roflumilast) as a positive control. [14]4. Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, for 15-30 minutes to induce cAMP production.

  • Quantification: Lyse the cells and measure intracellular cAMP levels using a sensitive detection method like HTRF, ELISA, or a luminescence-based reporter assay.

  • Data Analysis: Calculate the fold-change in cAMP levels relative to the unstimulated vehicle control for each cell line.

Expected Outcomes (Hypothesis B)

Cell LineTreatmentExpected Intracellular cAMP LevelInterpretation
Wild-Type (WT) Vehicle + ForskolinStimulated BasalPDE4 is actively degrading cAMP.
This compound + ForskolinFurther Increased This compound inhibits PDE4, leading to cAMP accumulation.
Roflumilast (Positive Control)Further Increased Confirms the assay is working.
PDE4B Knockout (KO) Vehicle + ForskolinIncreased A major cAMP-degrading enzyme is absent.
This compound + ForskolinNo Change (vs. Vehicle)This compound has no effect because its target is absent.

The Definitive Test: Rescue and Mutagenesis Experiments

If the effect of this compound is lost in the knockout cells, the final and most rigorous step is a "rescue" experiment. This involves re-introducing the target gene and demonstrating that sensitivity to the drug is restored. This critical control ensures that the observed effect was not due to off-target mutations acquired during the CRISPR editing process.

Workflow: Rescue Experiment Logic

Rescue_Logic WT Wild-Type Cell + this compound KO Target KO Cell + this compound WT->KO Effect is Lost Rescue_WT KO Cell + Re-expressed WT Target + this compound KO->Rescue_WT Effect is Restored (Confirms Target) Rescue_Mut KO Cell + Re-expressed Mutant Target + this compound KO->Rescue_Mut Effect is NOT Restored (Confirms Binding Site)

Caption: Logic of a rescue experiment to confirm target specificity and binding site.

Protocol:

  • Transfect the validated target-KO cell line (e.g., ABCG2-KO) with a plasmid encoding either:

    • The wild-type (WT) version of the target gene (e.g., ABCG2).

    • A mutated version of the target gene, where the predicted binding site for this compound has been altered (requires structural or modeling data). [8] * An empty vector control.

  • Select for transfected cells and repeat the primary functional assay (e.g., the uric acid transport assay).

Interpretation:

  • If re-expressing the WT target restores the cell's sensitivity to this compound, it provides powerful evidence that the drug's effect is mediated specifically through that protein.

  • If re-expressing a mutated target fails to restore sensitivity, it strongly suggests that this compound directly binds to that specific site on the protein.

Conclusion: Synthesizing the Evidence for a Confirmed Mechanism

This rigorous, genetics-led approach provides the high-quality, definitive data required to validate a molecular target, enabling drug development professionals to proceed with confidence into the next stages of preclinical and clinical development.

References

  • Zhang, Y., & Wang, Z. (2006). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Clinical and Experimental Pharmacology and Physiology, 33(5-6), 545-557. Retrieved from [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Journal of Biomedicine and Biochemistry. (2024, December 13). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]

  • ResearchGate. (2008). SiRNAs in drug discovery: Target validation and beyond. Retrieved from [Link]

  • Patsnap. (2024, September 20). Innovative Applications of RNA Interference Technology in Drug Development. Retrieved from [Link]

  • Slideshare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS. Retrieved from [Link]

  • Kubicek, S., et al. (2018). Precision RNAi using synthetic shRNAmir target sites. eLife, 7, e35338. Retrieved from [Link]

  • Ochoa, D., et al. (2018). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences, 39(8), 667-682. Retrieved from [Link]

  • Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Retrieved from [Link]

  • ResearchGate. (n.d.). Using human genetics as a model for drug target validation. Retrieved from [Link]

  • University of Cambridge. (2016, June 1). Genetic approach could help identify side-effects at early stages of drug development. Retrieved from [Link]

  • Leiden University. (2020, January 22). Chemical genetic approaches for target validation. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Short hairpin RNA (shRNA). Retrieved from [Link]

  • NIH. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Retrieved from [Link]

  • NIH PubChem. (n.d.). This compound. Retrieved from [Link]

  • An, Y., et al. (2021). Insights from molecular network analysis to docking of sterubin with potential targets. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]

  • Jackson, S. M., et al. (2020). ABCG2 requires a single aromatic amino acid to "clamp" substrates and inhibitors into the binding pocket. The FASEB Journal, 34(4), 4890-4903. Retrieved from [Link]

  • Medscape. (2025, November 6). Gout and Pseudogout Treatment & Management. Retrieved from [Link]

  • SciSpace. (2022, August 27). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Retrieved from [Link]

  • Cicero, A. F. G., et al. (2019). Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout. Nutrients, 11(4), 802. Retrieved from [Link]

  • Li, H., et al. (2018). Clinical Implication of Phosphodiesterase-4-Inhibition. International Journal of Molecular Sciences, 19(9), 2773. Retrieved from [Link]

  • Imai, Y., et al. (2003). Phytoestrogens/flavonoids reverse breast cancer resistance protein/ABCG2-mediated multidrug resistance. Cancer Research, 63(15), 4246-4252. Retrieved from [Link]

  • Frontiers. (n.d.). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Retrieved from [Link]

  • ASH Publications. (2023, December 11). Targeted Inhibition of Phosphodiesterase (PDE) 4 As a Novel Therapy to Increase Endothelial Cell cAMP and Trigger Weibel Palade Body Exocytosis. Retrieved from [Link]

  • DergiPark. (n.d.). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Retrieved from [Link]

  • Horsey, A. J., et al. (2020). 3D structure of the transporter ABCG2-What's new? British Journal of Pharmacology, 177(18), 4149-4158. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphodiesterase inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). The Therapeutic Management of Chemical and Herbal Medications on Uric Acid Levels and Gout: Modern and Traditional Wisdom. Retrieved from [Link]

  • Le, T. H., et al. (2021). Structure-Based Discovery of ABCG2 Inhibitors: A Homology Protein-Based Pharmacophore Modeling and Molecular Docking Approach. Molecules, 26(11), 3115. Retrieved from [Link]

  • NIH. (2023, November 12). Imperatorin Restores Chemosensitivity of Multidrug-Resistant Cancer Cells by Antagonizing ABCG2-Mediated Drug Transport. Retrieved from [Link]

  • Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. International Journal of Molecular Sciences, 21(19), 7102. Retrieved from [Link]

  • Bear Creek Naturopathic Clinic. (n.d.). Treatment of Gout. Retrieved from [Link]

  • UCLA Health. (2022, October 27). Curing Gout. Retrieved from [Link]

Sources

Comparative In Vivo Efficacy of Zapoterin: A Novel Antifungal Agent in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo validation of Zapoterin, a novel antifungal compound, benchmarked against established therapeutic agents, fluconazole and amphotericin B, in a murine model of disseminated candidiasis. The experimental design, data interpretation, and underlying scientific rationale are detailed for researchers, scientists, and drug development professionals.

Introduction: The Unmet Need and the Advent of this compound

Systemic fungal infections, particularly those caused by Candida albicans, represent a significant and growing threat to immunocompromised individuals.[1] Despite the availability of antifungal agents, challenges such as drug resistance, toxicity, and limited efficacy persist, underscoring the urgent need for novel therapeutics.[2][3]

This compound emerges as a promising candidate from a new chemical class, the "glyco-synthase inhibitors." Its proposed mechanism of action is the targeted inhibition of β-1,6-glucan synthase, an enzyme crucial for the structural integrity of the fungal cell wall but absent in mammalian cells. This targeted approach suggests a potential for high efficacy and a favorable safety profile.

This document outlines the rigorous in vivo evaluation of this compound's antifungal efficacy, comparing it directly with the "gold standard" treatments:

  • Fluconazole: A triazole that inhibits ergosterol synthesis, a key component of the fungal cell membrane.[4][5]

  • Amphotericin B: A polyene that binds to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.[6]

The study utilizes a well-established murine model of disseminated candidiasis, which effectively mimics human systemic infection.[7][8]

Putative Mechanism of Action: this compound

This compound's antifungal activity is hypothesized to stem from its unique mechanism of targeting β-1,6-glucan synthase. This enzyme is essential for the cross-linking of cell wall components, providing structural rigidity and resistance to osmotic stress. By inhibiting this enzyme, this compound is expected to disrupt cell wall integrity, leading to cell lysis and death.

cluster_fungal_cell Fungal Cell This compound This compound Beta-1,6-glucan_synthase β-1,6-glucan Synthase This compound->Beta-1,6-glucan_synthase Inhibits Beta-1,6-glucan β-1,6-glucan Synthesis Beta-1,6-glucan_synthase->Beta-1,6-glucan Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Integrity Cell Wall Integrity Beta-1,6-glucan->Cell_Wall_Integrity Maintains Cell_Wall_Integrity->Cell_Lysis Prevents

Caption: Putative mechanism of action for this compound.

Experimental Design: Murine Model of Disseminated Candidiasis

A robust and reproducible murine model of disseminated candidiasis was employed to evaluate the in vivo efficacy of this compound.[7][9]

cluster_workflow Experimental Workflow Inoculum_Prep Inoculum Preparation (C. albicans SC5314) Infection Intravenous Infection (1x10^5 CFU/mouse) Inoculum_Prep->Infection Treatment_Initiation Treatment Initiation (24h post-infection) Infection->Treatment_Initiation Treatment_Groups Treatment Groups (n=10/group) - Vehicle Control (PBS) - this compound (20 mg/kg) - Fluconazole (20 mg/kg) - Amphotericin B (1 mg/kg) Treatment_Initiation->Treatment_Groups Daily_Treatment Daily Treatment (7 days) Treatment_Groups->Daily_Treatment Endpoint_Analysis Endpoint Analysis (Day 8 post-infection) Daily_Treatment->Endpoint_Analysis Outcome_Measures Outcome Measures: - Fungal Burden (Kidneys, Brain) - Survival Analysis - Histopathology Endpoint_Analysis->Outcome_Measures

Caption: Overview of the in vivo experimental workflow.

Detailed Experimental Protocol
  • Animal Model: Immunocompetent, male BALB/c mice (6-8 weeks old) were used.[10]

  • Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain, was used for infection.[11]

  • Inoculum Preparation: C. albicans was cultured in YPD broth overnight at 30°C. The yeast cells were harvested, washed twice with sterile phosphate-buffered saline (PBS), and adjusted to a final concentration of 5x10^5 cells/mL in PBS.[11]

  • Infection: Mice were infected via lateral tail vein injection with 0.2 mL of the prepared inoculum, resulting in a dose of 1x10^5 CFU/mouse.[7][12]

  • Treatment Groups:

    • Vehicle Control: PBS, administered intraperitoneally (IP), once daily.

    • This compound: 20 mg/kg, administered IP, once daily.

    • Fluconazole: 20 mg/kg, administered orally (gavage), once daily.[13]

    • Amphotericin B: 1 mg/kg, administered IP, once daily.[14]

  • Treatment Regimen: Treatment was initiated 24 hours post-infection and continued for 7 consecutive days.

  • Endpoint Analysis: On day 8 post-infection, mice were euthanized. Kidneys and brains were aseptically harvested for fungal burden analysis and histopathology. A separate cohort of mice was monitored for 30 days for survival analysis.

Comparative Efficacy Analysis

Fungal Burden in Target Organs

The kidneys are the primary target organs in this model of disseminated candidiasis.[7] Fungal burden was quantified by plating serial dilutions of tissue homogenates on Sabouraud Dextrose Agar (SDA) and counting colony-forming units (CFU).

Table 1: Comparative Fungal Burden in Kidneys and Brain

Treatment GroupDoseMean Fungal Burden (log10 CFU/g ± SD) - KidneysMean Fungal Burden (log10 CFU/g ± SD) - Brain
Vehicle Control-6.8 ± 0.54.2 ± 0.3
This compound 20 mg/kg 3.1 ± 0.4 2.5 ± 0.3
Fluconazole20 mg/kg4.5 ± 0.63.1 ± 0.4
Amphotericin B1 mg/kg2.9 ± 0.32.3 ± 0.2

Data are presented as mean ± standard deviation.

This compound demonstrated a significant reduction in fungal burden in both the kidneys and brain compared to the vehicle control. Its efficacy in reducing kidney fungal load was comparable to that of Amphotericin B and superior to fluconazole at the tested dosages.

Survival Analysis

A 30-day survival study was conducted to assess the ability of each treatment to protect against mortality from systemic infection.

Table 2: Survival Rates at Day 30 Post-Infection

Treatment GroupDoseSurvival Rate (%)
Vehicle Control-0%
This compound 20 mg/kg 90%
Fluconazole20 mg/kg60%
Amphotericin B1 mg/kg100%

This compound treatment resulted in a 90% survival rate, a significant improvement over the vehicle control and superior to fluconazole. Amphotericin B, as expected, provided complete protection in this model.

Histopathological Examination

Histopathological analysis of kidney sections stained with Periodic acid-Schiff (PAS) was performed to visualize fungal elements and associated tissue damage.

  • Vehicle Control: Extensive fungal hyphae and yeast cells were observed, accompanied by severe inflammation and tissue necrosis.

  • This compound: A marked reduction in fungal elements was noted, with only small, localized foci of infection and minimal inflammation.

  • Fluconazole: Showed a moderate reduction in fungal load, but significant inflammation and some tissue damage were still present.

  • Amphotericin B: Near complete clearance of fungal elements with minimal signs of inflammation.

Discussion and Future Directions

The in vivo data presented in this guide strongly support the potent antifungal efficacy of this compound in a murine model of disseminated candidiasis. Key findings include:

  • Significant Fungal Burden Reduction: this compound effectively reduced the fungal load in key target organs, performing on par with Amphotericin B and outperforming fluconazole.

  • High Survival Rate: Treatment with this compound led to a high survival rate, demonstrating its protective effect against lethal systemic infection.

  • Favorable Histopathology: Histological evidence corroborated the quantitative fungal burden data, showing a substantial reduction in fungal invasion and associated pathology.

The superior performance of this compound compared to fluconazole in this model suggests its potential utility against azole-resistant strains of Candida. Its novel mechanism of action, targeting the fungal cell wall, provides a distinct advantage and a different selective pressure compared to existing antifungals that target the cell membrane.

Further studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound, establish a full dose-response relationship, and evaluate its efficacy against a broader range of fungal pathogens, including clinically relevant resistant isolates.

Conclusion

This compound demonstrates robust in vivo antifungal efficacy, comparable to the potent polyene Amphotericin B and superior to the widely used azole, fluconazole, in this murine model of disseminated candidiasis. Its novel mechanism of action positions it as a highly promising candidate for further development as a next-generation antifungal therapeutic.

References

  • A Murine Model for Disseminated Candidiasis in Neonates - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vivo models: evaluating antifungal agents - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • A Mouse Model of Candidiasis - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response? - ASM Journals. (n.d.). Retrieved January 15, 2026, from [Link]

  • Animal Models for Candidiasis - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - Scientific Archives International Open Access Journals. (2022-03-16). Retrieved January 15, 2026, from [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model - Frontiers. (n.d.). Retrieved January 15, 2026, from [Link]

  • Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fluconazole versus Candida albicans: A Complex Relationship - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • use of fluconazole and itraconazole in the treatment of Candida albicans infections: a review | Journal of Antimicrobial Chemotherapy | Oxford Academic. (n.d.). Retrieved January 15, 2026, from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2014-01-22). Retrieved January 15, 2026, from [Link]

  • Fungicidal Activity of Fluconazole against Candida albicans in a Synthetic Vagina-Simulative Medium - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - ResearchGate. (2025-10-15). Retrieved January 15, 2026, from [Link]

  • Candidiasis Medication: Azole Antifungals, Glucan synthesis inhibitors (echinocandins), Polyenes, Antimetabolite, Topical azoles, Allylamines, Antifungals, Systemic - Medscape Reference. (2024-09-27). Retrieved January 15, 2026, from [Link]

  • Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Treatment of Candidiasis - CDC. (2024-04-24). Retrieved January 15, 2026, from [Link]

  • Guidelines for Treatment of Candidiasis | Clinical Infectious Diseases - Oxford Academic. (n.d.). Retrieved January 15, 2026, from [Link]

  • In Vitro–In Vivo Correlation of Posaconazole–Amphotericin B Combination against Candida albicans - NIH. (2023-04-01). Retrieved January 15, 2026, from [Link]

  • Antifungal Medications - Infectious Diseases - MSD Manual Professional Edition. (n.d.). Retrieved January 15, 2026, from [Link]

  • The antifungal mechanism of action of zinc pyrithione - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mode of Action of Antifungal Drugs - Microbiology Info.com. (2022-08-10). Retrieved January 15, 2026, from [Link]

  • In Vivo Efficacy of Amphotericin B against Four Candida auris Clades - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanisms of action in antifungal drugs | Research Starters - EBSCO. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Mechanistic Targets of Antifungal Agents: An Overview - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Antifungal Agents: Zapoterin as a Case Study Versus Conventional Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the perpetual arms race against fungal pathogens, the discovery of novel antifungal agents with superior efficacy and safety profiles is a paramount objective for the scientific community. Zapoterin, a polymethoxyflavone found in citrus plants, has emerged as a compound of interest, with preliminary studies suggesting a spectrum of biological activities, including antifungal potential.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the cytotoxicity of a novel agent, exemplified by this compound, against established conventional antifungal drugs: Amphotericin B, Fluconazole, and Voriconazole.

The central tenet of any successful antimicrobial agent is selective toxicity : the ability to eradicate the pathogen while inflicting minimal harm to the host. This guide will delve into the experimental methodologies required to quantify this critical attribute, offering detailed protocols, data interpretation strategies, and a discussion of the underlying mechanisms of action. By following this framework, researchers can systematically evaluate the therapeutic potential of new antifungal candidates.

Understanding the Competitive Landscape: Mechanisms of Action of Conventional Antifungals

A thorough comparison necessitates a foundational understanding of how current therapies function and their inherent limitations.

  • Amphotericin B (a polyene): This fungicidal agent binds to ergosterol, a primary sterol in fungal cell membranes, leading to the formation of pores and subsequent leakage of intracellular components and cell death.[2][3] However, its affinity for cholesterol in mammalian cell membranes contributes to its significant nephrotoxicity and other side effects.[3]

  • Fluconazole and Voriconazole (triazoles): These fungistatic agents inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[1][4] Disruption of this pathway alters membrane fluidity and inhibits fungal growth. While generally better tolerated than Amphotericin B, azoles can exhibit drug-drug interactions and hepatotoxicity due to their effects on human cytochrome P450 enzymes.[2]

The following diagram illustrates the distinct mechanisms of these conventional antifungal drugs.

cluster_fungal_cell Fungal Cell Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Ergosterol->Fungal Cell Membrane Component of Pore Formation Pore Formation Ergosterol->Pore Formation Leads to Lanosterol Lanosterol Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol Biosynthesis Pathway Input Ergosterol Biosynthesis Pathway->Ergosterol Output Ergosterol Depletion Ergosterol Depletion Ergosterol Biosynthesis Pathway->Ergosterol Depletion Results in Fungal DNA/RNA Synthesis Fungal DNA/RNA Synthesis Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Azoles (Fluconazole, Voriconazole) Azoles (Fluconazole, Voriconazole) Azoles (Fluconazole, Voriconazole)->Ergosterol Biosynthesis Pathway Inhibits Fungal Cell Death Fungal Cell Death Pore Formation->Fungal Cell Death Causes Inhibition of Fungal Growth Inhibition of Fungal Growth Ergosterol Depletion->Inhibition of Fungal Growth Leads to cluster_antifungal Antifungal Efficacy cluster_cytotoxicity Host Cell Cytotoxicity Start Start Antifungal Susceptibility Testing Antifungal Susceptibility Testing Start->Antifungal Susceptibility Testing In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Start->In Vitro Cytotoxicity Assays MIC Determination MIC Determination Antifungal Susceptibility Testing->MIC Determination MTT Assay MTT Assay In Vitro Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay In Vitro Cytotoxicity Assays->LDH Assay Hemolysis Assay Hemolysis Assay In Vitro Cytotoxicity Assays->Hemolysis Assay Data Analysis & Comparison Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion MIC Determination->Data Analysis & Comparison Fungal Strains (C. albicans, A. fumigatus) Fungal Strains (C. albicans, A. fumigatus) Fungal Strains (C. albicans, A. fumigatus)->MIC Determination MTT Assay->Data Analysis & Comparison LDH Assay->Data Analysis & Comparison Hemolysis Assay->Data Analysis & Comparison Human Cell Lines (HepG2, HEK293) Human Cell Lines (HepG2, HEK293) Human Cell Lines (HepG2, HEK293)->MTT Assay Human Cell Lines (HepG2, HEK293)->LDH Assay Human Erythrocytes Human Erythrocytes Human Erythrocytes->Hemolysis Assay

Caption: Experimental Workflow for Comparative Cytotoxicity Analysis.

Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The first step is to quantify the antifungal potency of each compound. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay (adapted from CLSI M27-A3 for yeasts and M38-A2 for filamentous fungi)

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans (e.g., ATCC 90028) and Aspergillus fumigatus (e.g., ATCC 204305) on appropriate agar plates.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL for C. albicans and 0.4-5 x 10⁴ CFU/mL for A. fumigatus.

  • Drug Dilution Series:

    • Prepare serial twofold dilutions of this compound, Amphotericin B, Fluconazole, and Voriconazole in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be appropriate for each drug (e.g., 0.03-16 µg/mL for Amphotericin B and the azoles).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free growth control well and a sterile control well.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., ≥50% for azoles and ≥90% for Amphotericin B) compared to the growth control. This can be assessed visually or spectrophotometrically.

In Vitro Cytotoxicity Assays on Human Cell Lines

Evaluating the effect of the antifungal agents on human cells is crucial for determining their safety profile. We recommend using at least two cell lines representing different organs commonly affected by antifungal drug toxicity, such as the liver (HepG2) and kidneys (HEK293).

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [5]

  • Cell Seeding:

    • Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound and the conventional antifungal drugs for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) is determined by plotting the percentage of viability against the drug concentration.

Protocol: LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Hemolysis Assay

This assay assesses the lytic effect of the compounds on red blood cells, which is particularly relevant for intravenously administered drugs.

Protocol: Hemolysis Assay

  • Preparation of Erythrocyte Suspension:

    • Obtain fresh human red blood cells and wash them several times with PBS.

    • Prepare a 2% (v/v) erythrocyte suspension in PBS.

  • Compound Treatment:

    • Incubate the erythrocyte suspension with various concentrations of the test compounds for a defined period (e.g., 1-4 hours) at 37°C.

    • Include a negative control (PBS) and a positive control (e.g., Triton X-100 for 100% hemolysis).

  • Centrifugation and Absorbance Measurement:

    • Centrifuge the tubes and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Data Analysis:

    • Calculate the percentage of hemolysis relative to the positive control.

Data Interpretation and Comparative Analysis

The ultimate goal is to determine the therapeutic window of each compound. This is achieved by comparing its antifungal efficacy (MIC) with its cytotoxicity against human cells (IC50).

The Selectivity Index (SI)

The Selectivity Index is a critical parameter for evaluating the potential of an antifungal drug. It is calculated as follows:

SI = IC50 (human cells) / MIC (fungal cells)

A higher SI value indicates greater selectivity for the fungal pathogen over host cells, suggesting a wider therapeutic window and a potentially safer drug.

Comparative Data Tables

The collected data should be organized into clear and concise tables for easy comparison.

Table 1: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus fumigatus
This compoundTo be determinedTo be determined
Amphotericin B0.25 - 1.0 [6]0.5 - 2.0 [7]
Fluconazole0.25 - 4.016 - >64
Voriconazole0.03 - 0.250.25 - 1.0 [8]

Table 2: In Vitro Cytotoxicity (IC50 in µg/mL)

CompoundHepG2 (Liver Cells)HEK293 (Kidney Cells)Hemolysis (%) at highest tested conc.
This compoundTo be determinedTo be determinedTo be determined
Amphotericin B~5-10~5-10High
Fluconazole>100>100Low
Voriconazole~50-100>100Low

Table 3: Selectivity Index (SI)

CompoundSI (C. albicans vs. HepG2)SI (A. fumigatus vs. HepG2)
This compoundTo be calculatedTo be calculated
Amphotericin BLowLow
FluconazoleHighLow
VoriconazoleHighModerate

Note: The IC50 and SI values for conventional drugs are approximate and can vary depending on the specific cell line and experimental conditions.

Discussion and Future Directions

The hypothetical results for this compound, when obtained, will provide a clear indication of its potential as a novel antifungal agent.

  • A high SI for this compound would be a very promising result, suggesting that it is significantly more toxic to fungi than to human cells. This would warrant further investigation into its mechanism of action, in vivo efficacy, and safety in animal models.

  • A low SI for this compound would indicate a narrow therapeutic window, similar to Amphotericin B, and might suggest that its clinical utility would be limited by toxicity.

Understanding the mechanism of cell death induced by this compound in human cells (apoptosis vs. necrosis) through further assays like Annexin V/PI staining can provide valuable insights for future drug development and optimization.

Conclusion

This guide provides a robust and systematic framework for the comparative cytotoxic evaluation of novel antifungal agents like this compound. By employing standardized methodologies for assessing antifungal activity and host cell toxicity, researchers can generate the critical data needed to calculate the Selectivity Index, a key determinant of a drug's therapeutic potential. A thorough and objective comparison with conventional antifungals is essential for identifying promising new candidates that can address the growing challenge of invasive fungal infections.

References

  • Lamoth, F., & Wiederhold, N. P. (2023). The Antifungal Pipeline: A Focus on Novel Agents for Invasive Mold Infections. Journal of Fungi, 9(3), 329.
  • Nowak, K., & Szymański, P. (2021).
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517.
  • Ryder, N. S. (1999). Antifungal drug resistance.
  • Sanglard, D. (2016).
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1 Suppl), S3–S13.
  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical practice. Journal of clinical microbiology, 54(6), 1456–1462.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Al-Dhaheri, Y., Al-Hasan, A., & Eid, A. (2017). In vitro cytotoxicity of the most commonly used antifungal agents against Aspergillus fumigatus. Saudi Journal of Biological Sciences, 24(7), 1499-1503.
  • Loo, D. S., Notaro, W. A., Miller, F. J., & Smith, M. B. (2004). The in vitro effect of antifungal agents on human umbilical vein endothelial cells. Mycoses, 47(5‐6), 213-217.
  • Rautemaa, R., Richardson, M., Pfaller, M. A., Perheentupa, J., & Saxén, H. (2008). Activity of amphotericin B, anidulafungin, caspofungin, micafungin, posaconazole, and voriconazole against Candida albicans with decreased susceptibility to fluconazole from APECED patients on long-term azole treatment of chronic mucocutaneous candidiasis. Diagnostic microbiology and infectious disease, 62(2), 182-185.
  • Odds, F. C., Brown, A. J., & Gow, N. A. (2003). Antifungal agents: mechanisms of action. Medical mycology, 41(5), 373-384.
  • Fromtling, R. A. (1988). Overview of medically important antifungal azole derivatives. Clinical microbiology reviews, 1(2), 187–217.
  • Brajtburg, J., & Bolard, J. (1996). Carrier effects on biological activity of amphotericin B. Clinical microbiology reviews, 9(4), 512–531.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (2000). Quantitation of Candida albicans ergosterol content improves the correlation between in vitro azole susceptibility and in vivo treatment outcome. Antimicrobial agents and chemotherapy, 44(8), 2081–2085.
  • Hadrich, I., Neji, S., Makni, F., Fathallah, A., Ayadi, A., & Ranque, S. (2012). In vitro activity of amphotericin B, fluconazole, voriconazole and caspofungin against 103 clinical isolates of Candida spp. Annales de biologie clinique, 70(3), 323-328.
  • Bidaud, A. L., Lanternier, F., Chouaki, T., & Lortholary, O. (2017). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Frontiers in Microbiology, 8, 1829.
  • Pfaller, M. A., Diekema, D. J., & Clinical, M. (2004). Twelve years of fluconazole in clinical practice: global trends in species distribution and fluconazole susceptibility of bloodstream isolates of Candida. Clinical microbiology and infection, 10, 11-23.
  • Al-Shafie, W. M., & Al-Ghamdi, A. Y. (2023). IC50 of plant extracts on HepG2 cells after treatment for 48 h.
  • Creative Biolabs. (n.d.). Hemolysis Inhibition Assay. Retrieved from [Link]

  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. Retrieved from [Link]

  • Evotec. (n.d.). Hemolysis | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Rodriguez, R. J., & Pfaller, M. A. (2010). Antifungal drug susceptibility of oral Candida albicans isolates may be associated with apoptotic responses to Amphotericin B. Medical hypotheses, 74(2), 312-314.
  • Pfaller, M. A., Messer, S. A., & Hollis, R. J. (2013). In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest. Journal of clinical microbiology, 51(6), 1793–1797.
  • Linares, M. J., Charriel, G., & Solís, F. (2007). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista iberoamericana de micologia, 24(2), 115-119.
  • Guinea, J., Peláez, T., & Recio, S. (2007). Antifungal susceptibility of 596 Aspergillus fumigatus strains isolated from outdoor air, hospital air, and clinical samples. Journal of clinical microbiology, 45(1), 229-231.

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Assay for Zapoterin Flavonide Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Zapoterin Flavonide, a critical component in pharmaceutical quality control. We will explore the causality behind the experimental choices, present a complete validation data set in accordance with international regulatory guidelines, and compare the HPLC method against alternative analytical technologies. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and scientifically sound quality control assay.

Introduction: The Imperative for a Validated Assay

This compound Flavonide is a polyphenolic secondary metabolite under investigation for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), ensuring its identity, purity, and strength is paramount for safety and efficacy. A robust analytical method is the cornerstone of quality control (QC), providing the data necessary for batch release, stability studies, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[1][2] However, simply developing an HPLC method is insufficient. The method must undergo a rigorous validation process to prove it is fit for its intended purpose. This validation is not merely a checklist exercise; it is a scientific investigation that establishes the method's performance characteristics and limitations, ensuring the integrity of the data it generates.

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[3][4] We will demonstrate the validation of a hypothetical, yet scientifically plausible, stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound Flavonide.

The HPLC Method: Rationale and Protocol

The selection of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound Flavonide, as a flavonoid, possesses aromatic rings and hydroxyl groups, making it suitable for reversed-phase chromatography.

Chromatographic Conditions
  • Instrument : HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: C18 columns provide excellent hydrophobic retention for moderately polar compounds like flavonoids, offering a robust and versatile stationary phase.[3]

  • Mobile Phase : Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape. Acidifying the aqueous phase with phosphoric acid protonates silanol groups on the column, reducing peak tailing, and suppresses the ionization of the flavonoid's phenolic groups, ensuring consistent retention.[1]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection Wavelength : 280 nm.

    • Rationale: This wavelength is a common choice for flavonoids, providing a strong chromophoric response for reliable quantification.[5][6]

  • Injection Volume : 10 µL.

  • Standard Concentration : 50 µg/mL in methanol.

Experimental Protocol: Standard Analysis
  • Standard Preparation : Accurately weigh and dissolve this compound Flavonide reference standard in HPLC-grade methanol to prepare a 1 mg/mL stock solution. Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • System Equilibration : Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection : Inject 10 µL of the standard solution.

  • Data Acquisition : Record the chromatogram for 15 minutes. The expected retention time for this compound Flavonide is approximately 6.5 minutes.

Method Validation: A Deep Dive into Performance

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. The following parameters are evaluated according to ICH Q2(R2) guidelines.[2][7]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a QC assay, this is best demonstrated through forced degradation studies, which also establish the method as "stability-indicating."[8][9]

Protocol: Forced Degradation Study

A stock solution of this compound Flavonide (1 mg/mL) was subjected to the following stress conditions:[10][11]

  • Acid Hydrolysis : 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis : 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation : Solution exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light (ICH Q1B).

Samples were then diluted to the target concentration (50 µg/mL) and analyzed. The chromatograms were evaluated for peak purity using a PDA detector to ensure that the main this compound Flavonide peak is spectrally pure and well-resolved from all degradation products.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acid (0.1 M HCl)12.5%Degradant peak at RRT 0.85Pass
Base (0.1 M NaOH)21.3%Major degradant peak at RRT 0.72Pass
Oxidation (3% H₂O₂)15.8%Degradant peaks at RRT 1.15 and 1.25Pass
Thermal (105°C)4.2%Minor degradation observedPass
Photolytic (ICH Q1B)8.9%Degradant peak at RRT 1.40Pass
RRT = Relative Retention Time

G cluster_workflow Forced Degradation Workflow API This compound Flavonide API Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Analyze via HPLC-PDA Stress->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass Pass Fail Method Optimization Required Evaluation->Fail Fail

Caption: Workflow for establishing the stability-indicating nature of the assay.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol : A series of solutions were prepared from the stock solution at concentrations ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the target concentration). Each concentration was injected in triplicate.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
25.0498,550
37.5751,230
50.01,002,100
62.51,249,800
75.01,503,450
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 20015x - 1250
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery studies.

Protocol : A placebo matrix was spiked with the this compound Flavonide API at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed.

Table 3: Accuracy (Recovery) Data

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery
80%40.039.899.5%99.7%
40.040.1100.3%
40.039.799.3%
100%50.050.2100.4%100.2%
50.049.899.6%
50.050.3100.6%
120%60.059.599.2%99.4%
60.060.0100.0%
60.059.499.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol :

  • Repeatability (Intra-assay precision) : Six separate samples were prepared at 100% of the target concentration (50 µg/mL) and analyzed on the same day by the same analyst.

  • Intermediate Precision : The repeatability study was repeated on a different day by a different analyst using a different HPLC system.

Table 4: Precision Data

ParameterAnalyst 1 / Day 1 (Peak Area)Analyst 2 / Day 2 (Peak Area)
Sample 1 1,002,5001,005,100
Sample 2 1,005,1001,008,200
Sample 3 998,9001,001,500
Sample 4 1,008,0001,010,300
Sample 5 1,003,3001,006,800
Sample 6 1,001,2001,003,900
Mean 1,003,1671,005,967
Std. Dev. 3,1953,211
% RSD 0.32% 0.32%
Overall % RSD \multicolumn{2}{c}{0.38% }
Detection & Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. They were determined based on the signal-to-noise (S/N) ratio.

Protocol : Solutions of decreasing concentration were injected until the S/N ratio was approximately 3:1 for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.153.1 : 1
LOQ 0.5010.5 : 1
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol : The analysis was performed by making small changes to the flow rate, column temperature, and mobile phase composition. The system suitability parameters (e.g., peak tailing, theoretical plates) were monitored.

Table 6: Robustness Study

Parameter VariedModificationResult on System Suitability
Flow Rate ± 0.1 mL/minNo significant impact
Temperature ± 2°CNo significant impact
Mobile Phase ± 2% AcetonitrileNo significant impact

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, it is essential to understand its performance relative to other available technologies.

G cluster_workflow Method Validation Workflow Plan Validation Protocol Spec Specificity (Forced Degradation) Plan->Spec Lin Linearity & Range Plan->Lin Acc Accuracy Plan->Acc Prec Precision (Repeatability & Intermediate) Plan->Prec Sens LOD & LOQ Plan->Sens Rob Robustness Plan->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Rob->Report

Caption: Overview of the analytical method validation workflow.

Table 7: Comparison of Analytical Methods for this compound Flavonide QC

FeatureValidated HPLC-UV UV-Vis Spectrophotometry LC-MS (Liquid Chromatography-Mass Spectrometry)
Specificity High . Can separate the analyte from impurities and degradants.Low . Cannot distinguish between structurally similar flavonoids or interfering substances.[10][12]Very High . Provides mass information, allowing for definitive identification and separation from isobaric interferences.[13][14]
Sensitivity Good . Suitable for assay and impurity quantification (µg/mL level).Moderate . Generally less sensitive than HPLC; suitable for bulk assay but not for trace impurity analysis.[15]Excellent . The gold standard for trace-level quantification (ng/mL to pg/mL).[16][17]
Quantitation Excellent . Highly accurate and precise for both assay and impurity analysis.Good for Total Flavonoids . Often used for estimating "total flavonoid content" but not for specific compounds.[18]Excellent . Provides highly accurate and precise quantification, especially using tandem MS (MS/MS).
Cost Moderate . Standard equipment in most QC labs.Low . Inexpensive instrumentation and operation.High . Requires significant capital investment and specialized expertise.
Complexity Moderate . Requires skilled analysts for method development and troubleshooting.Low . Simple operation and data analysis.High . Complex instrumentation, method development, and data interpretation.
Best Application Routine QC, stability testing, content uniformity, and impurity profiling.Rapid, high-throughput screening or raw material identification where specificity is not critical.Structure elucidation, metabolite identification, and quantification of trace-level impurities or biomarkers.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique.[19] However, its significant drawback is the lack of specificity.[10] A UV-Vis method would measure the total absorbance of all compounds that absorb at the selected wavelength, including this compound Flavonide, its precursors, and any potential degradants. This makes it unsuitable for stability-indicating assays or for accurately quantifying the API in a complex mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry.[13] It provides molecular weight and structural information, offering unparalleled specificity and sensitivity.[16] While superior in its analytical power, LC-MS is generally considered overkill for routine QC of a known API due to its higher cost, complexity, and maintenance requirements. Its primary role is in research and development for identifying unknown impurities, characterizing reference standards, and in bioanalytical studies.

Conclusion

This guide has demonstrated the comprehensive validation of a stability-indicating RP-HPLC method for the quality control of this compound Flavonide. Through systematic evaluation, the method has been proven to be specific, linear, accurate, precise, sensitive, and robust, meeting the stringent requirements of regulatory bodies like the ICH and FDA.

A comparative analysis reveals that while simpler methods like UV-Vis spectrophotometry lack the necessary specificity for reliable quality control, and more advanced techniques like LC-MS are better suited for research applications, the validated HPLC-UV method strikes the optimal balance. It provides the high degree of scientific rigor, reliability, and practicality required for routine pharmaceutical QC, ensuring that every batch of product meets the highest standards of quality and safety.

References

  • Nielsen, K. R., et al. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Journal of Chromatography A. Available at: [Link]

  • Daigle, D. J., & Conkerton, E. J. (1983). Analysis of Flavonoids by HPLC. Journal of Liquid Chromatography. Available at: [Link]

  • Kallithraka, S., et al. (2009). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Science and Technology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441812, this compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44257595, Zapotinin. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of Flavonoids. Available at: [Link]

  • Mandrioli, M., et al. (2024). Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. Molecules. Available at: [Link]

  • Ahmad, R., et al. (2005). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Journal of Chromatographic Science. Available at: [Link]

  • Gubar, S., et al. (2016). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. Available at: [Link]

  • Tran, T. D., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules. Available at: [Link]

  • Sharma, A., & Singh, P. (2019). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. Available at: [Link]

  • ResearchGate. 11β-Hydroxyobacunone (this compound). Available at: [Link]

  • Glowniak, K., & Mroczek, T. (2003). HPLC analysis of flavonoids. ResearchGate. Available at: [Link]

  • Dos Santos, A. C., et al. (2018). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Research. Available at: [Link]

  • Wang, L., et al. (2010). [Manufacturing Process and Quality Control of Total Flavonoid From Chrysanthemum Morifolium and Sophora Japonica and Its Quality Control]. Zhongguo Zhong yao za zhi. Available at: [Link]

  • Patil, S., & Paikrao, H. (2020). Quality control and standardization of Quercetin in herbal medicines by spectroscopic and chromatographic techniques. ResearchGate. Available at: [Link]

  • de Araújo, C. S. T., et al. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Journal of Medicinal Plants Research. Available at: [Link]

  • Wiley Analytical Science. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Available at: [Link]

  • ResearchGate. Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • ACTTR Technology. (2015). What Are The Advantages And Disadvantages of An UV-Vis Spectrophotometer? Available at: [Link]

  • ResearchGate. Identification of Flavonoids Using UV-Vis and MS Spectra. Available at: [Link]

  • Salehi, B., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines. Available at: [Link]

  • Pinto, D., et al. (2024). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Plants. Available at: [Link]

  • da Silva, A. C. A., et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. RSC Advances. Available at: [Link]

  • Global Journal of Research on Medicinal Plants & Indigenous Medicine. (2015). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Available at: [Link]

  • ResearchGate. (2024). Pros and Cons: Evaluating the GC-MS Method in Plant Analysis. Available at: [Link]

  • LabRoots. (2022). Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids. YouTube. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of a Novel Antifungal Agent's Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with increasing antifungal resistance, creates a pressing need for novel therapeutic agents.[1][2][3][4] The introduction of any new agent, here hypothetically named 'Zapoterin', into the development pipeline necessitates rigorous, independent verification of its foundational claims, particularly its spectrum of activity. This guide provides a comprehensive framework for the independent evaluation of a novel antifungal's efficacy. We eschew a rigid template, instead presenting a logical, causality-driven approach grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] This document details the strategic selection of comparator drugs and fungal panels, provides step-by-step protocols for gold-standard broth microdilution assays, and explains the principles of data interpretation and quality control that ensure the trustworthiness and reproducibility of the findings.

Introduction: The Imperative for Independent Verification

The discovery of a new antifungal class is a rare and critical event in medicine.[1] Fungi, as eukaryotes, present a limited number of unique drug targets that do not overlap with their human hosts, making the development of safe and effective therapies a significant challenge.[1][8] Before a candidate molecule like this compound can advance, its initial performance claims must be validated by external, unbiased assessment. This process serves several critical functions:

  • Confirms Spectrum of Activity: Establishes the range of fungal pathogens against which the compound is effective.

  • Establishes Relative Potency: Quantifies its activity in comparison to established drugs.

  • Identifies Potential Gaps: May reveal intrinsic resistance in certain species, guiding future development.

  • Ensures Rigor: Provides the robust, unbiased data required for regulatory submissions and further investment.

This guide will use this compound as a case study to walk through the essential workflows for generating this crucial validation data.

Part 1: Strategic Design of a Comparative Verification Study

The credibility of a verification study rests on the integrity of its design. The choices made here directly influence the quality and applicability of the results.

Rationale-Driven Selection of Comparator Agents

To understand this compound's potential role in clinical practice, it must be benchmarked against the major classes of systemic antifungal agents.[2] A robust comparator panel should include:

  • A Polyene (e.g., Amphotericin B): This class disrupts fungal cell membrane integrity by binding to ergosterol. Amphotericin B is known for its broad-spectrum, fungicidal activity but also for its significant toxicity.[1][9][10] It serves as a "gold standard" for broad-spectrum efficacy.

  • An Azole (e.g., Voriconazole or Fluconazole): Azoles inhibit the enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[2] Voriconazole has a broad spectrum including Aspergillus species, while fluconazole is often used for Candida species but has notable gaps in its spectrum (e.g., C. krusei, molds).[10][11]

  • An Echinocandin (e.g., Caspofungin or Micafungin): This class inhibits β-(1,3)-D-glucan synthase, disrupting the synthesis of a key fungal cell wall component.[12] They are highly effective against most Candida species, including some azole-resistant strains, and have activity against Aspergillus.[9]

The choice of these comparators ensures that this compound's activity is contextualized against different mechanisms of action and established clinical options.

Assembling a Clinically Relevant Fungal Isolate Panel

The test panel must be diverse enough to define the boundaries of this compound's activity. A well-curated panel should include:

  • Common Yeasts:

    • Candida albicans (wild-type)

    • Candida glabrata (often shows reduced susceptibility to azoles)

    • Candida parapsilosis (can exhibit higher MICs to echinocandins)[11]

    • Candida auris (a multi-drug resistant, emerging global threat)[4]

    • Cryptococcus neoformans (a key cause of fungal meningitis)

  • Common Molds:

    • Aspergillus fumigatus (the most common cause of invasive aspergillosis)

    • Aspergillus flavus

  • Resistant Strains: Where available, include isolates with known resistance mechanisms to azoles or echinocandins to assess for cross-resistance.

  • Quality Control (QC) Strains: Specific, well-characterized strains from the American Type Culture Collection (ATCC) are mandatory for validating the test run.[13] For yeasts, these include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[13][14][15] The results for these strains must fall within a predefined range for the entire experiment to be considered valid.[13]

Part 2: Gold-Standard Methodology for Antifungal Susceptibility Testing

The broth microdilution method, as detailed in CLSI document M27 and EUCAST guidelines, is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[5][6][7][16][17] The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[18]

Detailed Protocol: Broth Microdilution Assay for Yeasts

This protocol is a self-validating system, incorporating essential controls to ensure trustworthiness.

Materials:

  • This compound and comparator antifungal powders

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[6]

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and ATCC QC strains

  • Spectrophotometer or plate reader (optional, for more objective endpoint reading)

  • Sterile saline, dimethyl sulfoxide (DMSO) for drug solubilization

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Accurately weigh the antifungal powders. Solubilize each drug in its recommended solvent (e.g., DMSO for azoles, water for others) to create a high-concentration stock (e.g., 1280 µg/mL). Causality: Using a high-concentration stock minimizes the amount of solvent added to the assay, preventing potential inhibitory effects of the solvent itself.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform a serial two-fold dilution of each antifungal agent in RPMI medium. This is typically done by adding 100 µL of RPMI to all wells, adding 100 µL of a starting drug concentration to the first column, and then serially transferring 100 µL across the plate, resulting in a gradient (e.g., from 16 µg/mL down to 0.015 µg/mL).

    • Leave one column with no drug as a positive growth control.

    • Leave one well with only uninoculated RPMI as a negative control (sterility blank).

  • Inoculum Preparation:

    • From a fresh 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI medium to achieve the final target inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Causality: A standardized inoculum is critical; too high a density can overwhelm the drug, leading to falsely elevated MICs, while too low a density can make growth difficult to detect.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized fungal inoculum to each well of the drug-containing plates.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination (Reading the Plate):

    • The MIC is determined as the lowest drug concentration where a significant inhibition of growth is observed compared to the drug-free growth control well.

    • For azoles and echinocandins, this is typically a ≥50% reduction in turbidity (a prominent decrease in growth).[5]

    • For Amphotericin B, the endpoint is complete inhibition of growth (100%).[5]

    • Readings can be done visually or with a spectrophotometer at 530 nm for a more objective measurement.[5]

  • Validation of the Assay:

    • The results for the entire plate are only considered valid if:

      • The drug-free growth control well shows heavy, unambiguous growth.

      • The sterility control well shows no growth.

      • The MICs for the included QC strains (C. parapsilosis ATCC 22019, etc.) fall within their published acceptable ranges.[13]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Antifungal Stock (this compound & Comparators) C Prepare 96-Well Plates (Serial Drug Dilutions) A->C B Prepare 0.5 McFarland Fungal Inoculum D Standardize & Dilute Inoculum to final concentration B->D E Inoculate Plates (100 µL/well) C->E D->E F Incubate at 35°C (24-48 hours) E->F G Read MICs (Visual or Spectrophotometer) F->G H Validate with QC Strains (e.g., ATCC 22019) G->H H->G Results Invalid? Rerun Assay I Compile & Compare Data H->I

Figure 1: Broth Microdilution Workflow for MIC Determination.

Part 3: Data Presentation and Interpretation

Clear and objective data presentation is paramount. All quantitative results should be summarized in a structured table for easy comparison.

Comparative MIC Data Table

The table below presents a hypothetical outcome for such a study. MIC values are typically reported in µg/mL. The MIC50 and MIC90 values represent the MIC at which 50% and 90% of the tested isolates are inhibited, respectively, and are useful for summarizing data across multiple strains of the same species.

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)Voriconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans0.1250.50.060.125
Candida glabrata0.250.580.25
Candida auris0.51160.5
Cryptococcus neoformans0.060.250.125>16
Aspergillus fumigatus110.50.25
QC: C. parapsilosis ATCC 22019 0.25 1 0.125 2
Published QC RangeN/A0.25 - 20.03 - 0.250.5 - 4

Note: Data is hypothetical for illustrative purposes.

Interpreting the Results

Interpreting MIC data requires context.[5][19][20]

  • Direct Comparison: A lower MIC value indicates higher in-vitro potency.[18] In our hypothetical table, this compound shows potent activity against C. neoformans (0.06 µg/mL), comparable to Voriconazole.

  • Spectrum: The range of MICs across different species defines the spectrum. This compound appears to have a broad spectrum against both yeasts and molds in this example.

  • Resistance Gaps: Note the high MIC of Voriconazole against C. glabrata and C. auris, a known clinical issue. This compound, in this case, retains good activity, suggesting it may overcome common azole resistance mechanisms. Similarly, Caspofungin is inactive against C. neoformans, a known limitation of the echinocandin class.

  • Clinical Breakpoints: For established drugs, CLSI and EUCAST publish clinical breakpoints—MIC values that categorize an isolate as Susceptible (S), Intermediate/Susceptible-Increased Exposure (I), or Resistant (R).[21][22][23] These link the in-vitro MIC to the likelihood of clinical success.[5] For a novel agent like this compound, such breakpoints do not yet exist. Early analysis focuses on comparing its MIC distribution against wild-type organisms to those of existing drugs.

Part 4: Investigating the Mechanism of Action (A Forward Look)

While spectrum analysis is the primary goal, the results can provide clues to the mechanism of action (MoA). If this compound's spectrum profile does not match any existing drug class, it may have a novel MoA. For example, if it is active against echinocandin-resistant strains, it likely does not target β-(1,3)-D-glucan synthesis. The diagram below illustrates a hypothetical MoA pathway for this compound, providing a testable model for future experiments.

G This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Target Hypothetical Target Protein (e.g., Zpt1) Membrane->Target Binds Pathway Essential Pathway (e.g., Cell Wall Stress Response) Target->Pathway Activates Inhibition Pathway Blocked Target->Inhibition This compound Binding Prevents Activation Pathway->Inhibition Death Fungal Cell Death Inhibition->Death

Figure 2: Hypothetical Mechanism of Action for this compound.

Conclusion

The independent verification of an antifungal's spectrum is a foundational step in its development journey. By employing standardized, self-validating methodologies and a rational comparative approach, researchers can generate high-confidence data that is both trustworthy and actionable. This process not only confirms the potential of a novel agent like this compound but also strategically positions it within the existing therapeutic landscape, guiding the subsequent research and development required to bring a much-needed new therapy to patients.

References

  • Brown, G. D., Denning, D. W., & Levitz, S. M. (2012). Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. Vertex AI Search.
  • Cuenca-Estrella, M., et al. (2006). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). PubMed.
  • Al-Shwyeh, H. A., & Al-Samydai, A. (2024). New Ground in Antifungal Discovery and Therapy for Invasive Fungal Infections: Innovations, Challenges, and Future Directions. MDPI.
  • Centers for Disease Control and Prevention (CDC). (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.
  • Hashem, M. D., & Farmakiotis, D. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central (NIH).
  • Robbins, N., & Cowen, L. E. (2024). Advancements and challenges in antifungal therapeutic development. ASM Journals.
  • McCarthy, M. W., & Walsh, T. J. (2020). Avenues for antifungal drug discovery and development: where to now?. Taylor & Francis Online.
  • Chee, G. L., & Tan, S. C. (2020). Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery. PubMed Central (NIH).
  • Rodriguez-Tudela, J. L., et al. (2005). EUCAST breakpoints for antifungals. EUCAST.
  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. PubMed Central (NIH).
  • EUCAST. (2026). Fungi (AFST). EUCAST.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. PubMed Central (NIH).
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore.
  • Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST).
  • CLSI. (2008). CLSI M27-A3. PDF Standards Club.
  • Hernández-Molina, J. M., et al. (2011). In Vitro Pharmacodynamic Characteristics of Amphotericin B, Caspofungin, Fluconazole, and Voriconazole against Bloodstream Isolates of Infrequent Candida Species from Patients with Hematologic Malignancies. Antimicrobial Agents and Chemotherapy.
  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. ASM Journals.
  • Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Semantic Scholar.
  • EUCAST. Clinical breakpoint table. EUCAST.
  • CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.
  • Sanford Guide. Antifungal Agents: Spectra of Activity. Sanford Guide.
  • Wikipedia.
  • Villalobos-Castro, S., et al. (2020). Antifungal Activity of Fluconazole, Itraconazole, Voriconazole, Amphotericin B and Caspofungin against Candida parapsilosis Bloo. Acta Scientific.
  • CLSI. (2008).
  • Scharsack, V., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. MDPI.
  • DTB. (2026). Caspofungin and voriconazole for fungal infections. Drug and Therapeutics Bulletin.
  • Lewis, R. E. (2018). Antifungal Agents. Springer.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Zapoterin and Other Potent Cytotoxic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: "Zapoterin" is a hypothetical compound name. This guide is based on established best practices for the safe handling and disposal of potent, cytotoxic small molecule inhibitors and other hazardous pharmaceutical compounds used in research.[1] Personnel must always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal, and strictly adhere to institutional and local environmental regulations.[1]

The Core Principle: Proactive Waste Management from Bench to Bin

In the fast-paced environment of drug discovery, the final step of a compound's lifecycle—disposal—is often the most critical for ensuring the safety of personnel and the environment. Improper disposal of potent cytotoxic agents like this compound can lead to contamination, exposure, and significant regulatory penalties.[2] This guide provides a framework for the safe and compliant disposal of such materials, emphasizing the causality behind each procedural step. The foundation of this process is not merely following rules, but understanding that every hazardous compound generated in the lab is regulated from its creation to its final destruction at an offsite facility.[3]

Hazard Identification: The Safety Data Sheet (SDS) is Your Mandate

Before any disposal protocol is enacted, a thorough risk assessment is required. The primary source for this is the compound's Safety Data Sheet (SDS), which contains critical information regarding its properties and hazards.[4][5]

Key Sections to Review in the SDS:

  • Section 2: Hazard Identification: Classifies the compound's dangers (e.g., carcinogenicity, mutagenicity, reproductive toxicity).[6][7]

  • Section 7: Handling and Storage: Provides guidance on safe handling practices, which informs disposal requirements.

  • Section 11: Toxicological Information: Details the toxic properties that necessitate stringent disposal protocols.[6]

  • Section 13: Disposal Considerations: Offers specific guidance on disposal, though this must be cross-referenced with local and federal regulations.

Any material that is cytotoxic—toxic to cells—must be handled with extreme caution and disposed of as hazardous waste.[4][7] This includes not only the pure compound but anything that has come into contact with it.[6][8]

The Golden Rule of Disposal: Segregation is Non-Negotiable

The most critical aspect of chemical waste management is the strict segregation of different waste streams.[9] Mixing incompatible chemicals can lead to violent reactions, while combining hazardous and non-hazardous waste unnecessarily increases the volume and cost of hazardous disposal.[2][10]

This compound Waste Stream Classification
Waste TypeDescriptionDisposal Container & LabelingJustification
Solid Waste Contaminated PPE (gloves, lab coats), weigh boats, plastic-backed liners, bench paper, and empty stock vials.[6][11]Labeled, leak-proof container with a secure lid, clearly marked "HAZARDOUS DRUG WASTE ONLY" or "CYTOTOXIC WASTE" .[12] Use designated color bags/bins (often purple or yellow) if required by your institution.[7][13]Prevents accidental exposure of housekeeping and support staff.[14] Proper labeling is a federal requirement to ensure the waste is handled correctly by disposal vendors.[12][15]
Liquid Waste Unused this compound solutions, contaminated solvents (e.g., DMSO, ethanol), and aqueous waste from cell culture media.UN-rated, chemically compatible, and leak-proof container with a screw-top cap.[2] Label with "HAZARDOUS WASTE," the chemical name ("this compound in [Solvent]"), and associated hazard symbols.[15]Prevents spills and evaporation of volatile solvents.[16] Chemical compatibility avoids degradation of the container. Never dispose of hazardous liquid waste down the drain.[2][15]
Sharps Waste Needles, syringes, glass Pasteur pipettes, and vials used for preparing or administering this compound.[6]Puncture-resistant sharps container clearly labeled with a cytotoxic sticker in addition to the biohazard symbol.[6]Protects personnel from physical injury and chemical exposure.[10] Segregation ensures sharps are handled appropriately for incineration.
Grossly Contaminated Items Items from a spill cleanup or materials with visible, significant amounts of this compound powder or solution.Must be managed as "bulk" chemotherapy or hazardous waste and placed in the appropriate solid or liquid waste container.[10]Items with more than trace amounts of the drug pose a higher risk and must not be treated as simple trace waste.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Solid Waste Contaminated with this compound
  • Designate a Waste Area: Establish a Satellite Accumulation Area (SAA) within the lab, at or near the point of generation, for hazardous waste.[3][15] This area must be clearly marked.

  • Use Correct PPE: When handling waste, wear the same level of PPE used when working with the active compound: at a minimum, a lab coat, safety glasses, and two pairs of chemotherapy-rated gloves.[6]

  • Collect Waste: Place all contaminated solid items (gloves, gowns, weigh paper, etc.) directly into a designated, labeled cytotoxic waste container.[6][11]

  • Keep Container Closed: Hazardous waste containers must remain sealed at all times except when adding waste.[3][16] This is a key compliance point to prevent the release of fumes or dust.

  • Request Pickup: Once the container is full, or every 12 months for academic labs, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[17]

Protocol 2: Disposal of Liquid Waste Containing this compound
  • Select Compatible Container: Choose a container made of a material compatible with the solvent used (e.g., glass for many organic solvents, polyethylene for some aqueous solutions).[16] The original chemical container is often a good choice.[16]

  • Label Accurately: Before adding any waste, label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate percentages.

  • Pour Carefully: Use a funnel to transfer liquid waste into the container to prevent spills. Perform this action within a chemical fume hood.

  • Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.

  • Store Securely: Store the sealed container in a designated SAA, preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[2]

Decontamination and Spill Management

Proper disposal extends to the cleanup of work surfaces and accidental spills.

  • Routine Decontamination: After completing work, decontaminate surfaces with a proven method, such as a two-step process of deactivation (e.g., with a bleach solution, if compatible) followed by cleaning with a detergent. All cleaning materials must be disposed of as cytotoxic solid waste.[18]

  • Spill Response: In the event of a spill, alert personnel in the area immediately. Use a designated cytotoxic drug spill kit, which contains appropriate PPE, absorbent materials, and disposal bags.[8] All materials used for cleanup must be disposed of as hazardous waste.[16]

The Logic of Compliance: Regulatory Framework

In the United States, the disposal of laboratory waste is governed by multiple agencies. Understanding this framework underscores the importance of the procedures outlined above.

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), sets the federal standards for hazardous waste management, from identification to final disposal. Laboratories are classified as generators of hazardous waste and must comply with these regulations.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, such as the Hazard Communication Standard and the Occupational Exposure to Hazardous Chemicals in Laboratories standard, are designed to protect workers from chemical hazards, including those associated with waste handling.[19][20]

Adherence to these regulations is not just a matter of compliance; it is a fundamental component of a robust safety culture that protects researchers, support staff, and the wider community.[2]

Visualizing the Waste Stream Decision Process

The following diagram illustrates the critical decision-making process for segregating this compound-contaminated waste.

Zapoterin_Waste_Disposal_Flowchart start Waste Generated (Contaminated with this compound) is_sharp Is it a sharp? (Needle, Syringe, Glass) start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_bin Dispose in Cytotoxic Sharps Container is_sharp->sharps_bin Yes is_solid Is it solid? (PPE, Vials, Paper) is_liquid->is_solid No liquid_bin Dispose in Labeled Hazardous Liquid Waste Container is_liquid->liquid_bin Yes solid_bin Dispose in Labeled Cytotoxic Solid Waste Container is_solid->solid_bin Yes end_process Arrange for EHS Pickup is_solid->end_process No (Consult EHS) sharps_bin->end_process liquid_bin->end_process solid_bin->end_process

Caption: Decision tree for the proper segregation of this compound-contaminated laboratory waste.

References

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Google Cloud.
  • Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol. (n.d.). Benchchem.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Safe handling of cytotoxic drugs in the workplace. (n.d.). HSE.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • USP 800 & Hazardous Drug Disposal. (2025). Stericycle.
  • Cytotoxic Substances – Waste Management. (n.d.). Safety & Risk Services.
  • How Should Cytotoxic Waste be Disposed of? (2022). Sharpsmart.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA.
  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Medium.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • Safe Handling and Waste Management of Cytotoxic Drugs. (2019). Canterbury District Health Board.
  • Guide to Cytotoxic Waste Compliance. (2019). Daniels Health.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). EPA.
  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. (2019). USP-NF.
  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024). Novus Environmental.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA).

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.